(9H-Fluoren-2-YL)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFWORUSQVGEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514832 | |
| Record name | (9H-Fluoren-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118128-53-3 | |
| Record name | (9H-Fluoren-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (9H-Fluoren-2-YL)hydrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9H-Fluoren-2-YL)hydrazine and its derivatives represent a significant class of compounds within medicinal chemistry and materials science. The rigid, planar fluorene scaffold, coupled with the reactive hydrazine moiety, imparts unique chemical and biological properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its application in research and development.
Physicochemical and Structural Properties
This compound is typically handled as its more stable hydrochloride salt. The core physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂N₂·HCl | [2][3] |
| Molecular Weight | 232.71 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water[4] | |
| Purity | 95% | [3] |
Molecular Structure
The structure of this compound is characterized by a hydrazine group substituted at the 2-position of the 9H-fluorene ring system. The fluorene moiety is a tricyclic aromatic hydrocarbon, consisting of two benzene rings fused to a central five-membered ring. This planar structure is a key contributor to the molecule's properties and its ability to interact with biological targets.
Caption: Synthetic workflow for this compound Hydrochloride.
Experimental Protocol
Step 1: Diazotization of 2-Aminofluorene [5]
-
Dissolution: Suspend 2-aminofluorene in dilute hydrochloric acid in a flask. Due to the low solubility of fluorene compounds, a suspension is expected. [5]2. Cooling: Cool the suspension to 0-5 °C in an ice bath with constant stirring. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.
-
Addition of Sodium Nitrite: Slowly add a chilled aqueous solution of sodium nitrite dropwise to the cooled suspension. The reaction is monitored for a deepening of color, which indicates the formation of the diazonium salt. [5] Causality Behind Experimental Choices: The use of a low temperature is crucial for the stability of the diazonium salt intermediate, which is prone to decomposition and unwanted side reactions at higher temperatures. The slow, dropwise addition of sodium nitrite ensures that the concentration of nitrous acid remains low, minimizing side reactions.
Step 2: Reduction of the Diazonium Salt [6]
-
Preparation of Reducing Agent: Prepare a solution of tin(II) chloride (stannous chloride) in concentrated hydrochloric acid. Tin(II) chloride is a common and effective reducing agent for diazonium salts. [6][7]2. Reduction: Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, while maintaining the low temperature.
-
Isolation: The resulting this compound hydrochloride will precipitate out of the solution. The precipitate is then collected by filtration, washed with a cold solvent (e.g., ethanol or ether) to remove impurities, and dried under vacuum.
Causality Behind Experimental Choices: Tin(II) chloride is a selective reducing agent for this transformation. The use of a strong acidic medium (HCl) is necessary to maintain the tin(II) chloride in its active form and to protonate the resulting hydrazine, facilitating its precipitation as the hydrochloride salt.
Chemical Reactivity and Applications
The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine moiety.
Fischer Indole Synthesis
Aryl hydrazines are key starting materials in the Fischer indole synthesis, a powerful method for constructing the indole ring system. [8][9][10]This reaction involves the acid-catalyzed condensation of an aryl hydrazine with an aldehyde or ketone, followed by a-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. [8][11]
Caption: Mechanism of the Fischer Indole Synthesis.
The use of this compound in the Fischer indole synthesis allows for the creation of novel fluorenyl-indole hybrids. These compounds are of significant interest in drug discovery due to the established biological activities of both the fluorene and indole scaffolds. However, the success of the Fischer indolization can be influenced by the electronic nature of substituents on the aryl hydrazine, with electron-donating groups sometimes leading to undesired side reactions. [12]
Applications in Drug Development
The fluorene moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. Fluorene derivatives have demonstrated a variety of pharmacological activities, including:
-
Anticancer: Certain fluorene-based compounds have shown potent anticancer activity. [13]* Antimicrobial: Derivatives of fluorene have been investigated for their efficacy against various microbial strains.
-
Neuroprotective: There is growing interest in the potential of fluorene derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease. [13] The incorporation of a hydrazine group onto the fluorene scaffold provides a reactive handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.
Safety and Handling
Hydrazine and its derivatives are known to be toxic and are suspected carcinogens. [14][15][16]Therefore, this compound hydrochloride should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Key Safety Precautions:
-
Inhalation: Avoid inhaling dust or vapors. [14][15]* Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water. [14][15]* Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention. [14][15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features and the reactivity of the hydrazine group make it a valuable tool for the synthesis of complex molecules with diverse biological activities. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel therapeutic agents and advanced materials.
References
-
(9H-Fluoren-9-ylidene)hydrazine. PubChem. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available at: [Link]
-
1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. National Center for Biotechnology Information. Available at: [Link]
-
New Diazo Process. Defense Technical Information Center. Available at: [Link]
-
Safety Data Sheet - Hydrazine hydrochloride. DC Fine Chemicals. Available at: [Link]
-
This compound hydrochloride. LookChem. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. ResearchGate. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? National Center for Biotechnology Information. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Hydrazine hydrochloride. Sciencemadness Wiki. Available at: [Link]
-
Tin(II) chloride. Wikipedia. Available at: [Link]
-
SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION. CORE. Available at: [Link]
-
Does this reduction mechanism of an diazonium via stannic chloride sense? Chemistry Stack Exchange. Available at: [Link]
-
Tin(II) Chloride Dihydrate. Common Organic Chemistry. Available at: [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. MPG.PuRe. Available at: [Link]
-
H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Available at: [Link]
-
HYDRAZINE HYDROCHLORIDE 99% Extra Pure. Oxford Fine Chem Lab. Available at: [Link]
-
Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound hydrochloride|lookchem [lookchem.com]
- 3. aldlab-chemicals_Hydrazine, 9H-fluoren-2-yl-, hydrochloride [aldlab.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Documents [merckmillipore.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Synthesis of (9H-Fluoren-2-YL)hydrazine hydrochloride
An In-Depth Technical Guide to the Synthesis of (9H-Fluoren-2-YL)hydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth exploration of the multi-step synthesis of this compound hydrochloride, a critical building block for advanced pharmaceutical and materials science research. Moving beyond a simple recitation of steps, this document elucidates the chemical principles, strategic considerations, and practical nuances behind each stage of the synthesis. We present a validated pathway commencing from the nitration of fluorene, followed by reduction to 2-aminofluorene, subsequent diazotization, and final reduction to the target hydrazine, which is isolated as its stable hydrochloride salt. Detailed, field-tested protocols are provided for each transformation, supplemented by mechanistic insights, safety protocols, and characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of this important molecular scaffold.
Introduction and Strategic Overview
This compound and its derivatives are heterocyclic precursors of significant interest in medicinal chemistry. The hydrazine moiety is a versatile functional group, serving as a key synthon for the construction of various biologically active molecules, including those with potential antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its role as an intermediate in reactions like the Fischer indole synthesis further cements its importance in the drug discovery pipeline.
The hydrochloride salt form is preferred for its enhanced stability and improved handling characteristics compared to the free base, which can be susceptible to aerial oxidation. This guide details a reliable and well-established four-step synthetic sequence.
The overall synthetic pathway is visualized below:
Figure 1: Overall synthetic workflow for this compound hydrochloride.
Part I: Synthesis of the Key Intermediate: 2-Aminofluorene
The successful synthesis of the target hydrazine hinges on the high-purity preparation of its precursor, 2-aminofluorene. This is achieved in two primary steps from the commercially available starting material, fluorene.
Step 1: Electrophilic Nitration of Fluorene
Causality: The initial step involves the regioselective nitration of the fluorene backbone. The electrophilic substitution occurs preferentially at the C2 position due to the electronic properties of the fluorene ring system, which direct the incoming nitronium ion (NO₂⁺) to this site. While other isomers are possible, the 2-nitrofluorene is the major product under controlled conditions.
Experimental Protocol: Synthesis of 2-Nitrofluorene Adapted from Organic Syntheses, Coll. Vol. 2, p.447 (1943).
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g (0.36 mol) of fluorene in 500 mL of warm glacial acetic acid.
-
Temperature Control: Place the flask in a water bath and adjust the internal temperature to 50°C.
-
Nitration: While stirring vigorously, add a solution of 40 g of concentrated nitric acid in 40 g of glacial acetic acid dropwise from the funnel over approximately 30 minutes. Maintain the internal temperature between 48-52°C throughout the addition.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional hour at 50°C.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the crude 2-nitrofluorene by vacuum filtration and wash it thoroughly with water to remove residual acid.
-
Purification: Recrystallize the crude product from 250 mL of boiling ethanol. Cool the solution to yield yellow needles of pure 2-nitrofluorene.
-
Drying and Yield: Dry the product in a vacuum desiccator. Expected yield: 50-55 g (66-72%). Melting point: 157-158°C.
Step 2: Reduction of 2-Nitrofluorene
Causality: The reduction of the nitro group to a primary amine is a critical transformation. Several methods exist, but catalytic transfer hydrogenation using hydrazine hydrate and a palladium catalyst is often preferred for its high yield, clean conversion, and operational simplicity compared to methods using metal dusts or high-pressure hydrogenation.[3][4] The palladium surface catalyzes the decomposition of hydrazine to produce diimide (N₂H₂), which is the active reducing species that selectively reduces the nitro group.
Table 1: Comparison of Reduction Methods for 2-Nitrofluorene
| Method | Reducing Agent(s) | Catalyst | Pros | Cons | Typical Yield |
| Catalytic Hydrazine | Hydrazine Hydrate | 10% Pd/C | High yield, mild conditions, simple setup.[4] | Hydrazine is toxic; catalyst can be pyrophoric. | >90%[4] |
| Zinc Dust Reduction | Zinc Dust, CaCl₂ | None | Inexpensive reagents. | Lower yield, requires large excess of zinc, waste disposal concerns. | ~70-80% |
| Stannous Chloride | SnCl₂·2H₂O, HCl | None | Effective for nitro groups. | Stoichiometric tin waste, strongly acidic conditions. | ~85-90% |
Experimental Protocol: Synthesis of 2-Aminofluorene Adapted from Organic Syntheses, Coll. Vol. 5, p.30 (1973).[4]
-
Reaction Setup: In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 30 g (0.14 mol) of pure 2-nitrofluorene in 250 mL of 95% ethanol.
-
Catalyst Addition: Warm the mixture to 50°C on a steam bath. Cautiously add 0.1 g of 10% palladium on charcoal catalyst (moistened with ethanol). Note: Dry Pd/C can be pyrophoric; handle with care.
-
Hydrazine Addition: Begin stirring and add approximately 15 mL of hydrazine hydrate dropwise over 30 minutes. An exothermic reaction will occur, and the mixture may begin to reflux.
-
Reflux: After the initial exotherm subsides, add an additional 0.1 g of the catalyst and heat the mixture to a gentle reflux for 1 hour. The reaction is complete when the solid nitrofluorene has dissolved and the solution is nearly colorless.[3][4]
-
Catalyst Removal: Filter the hot solution through a pad of Celite under gentle vacuum to remove the palladium catalyst. Rinse the flask and filter cake with 30 mL of hot ethanol.
-
Isolation: Combine the filtrates and concentrate the volume to approximately 50 mL under reduced pressure. Heat the concentrate to boiling and slowly add 250 mL of hot water to precipitate the product.
-
Drying and Yield: Cool the mixture thoroughly in an ice bath. Collect the colorless, crystalline powder by filtration, wash with cold water, and dry in a vacuum desiccator in the dark. Expected yield: 24-25 g (93-96%). Melting point: 127-129°C.
Part II: Synthesis of this compound Hydrochloride
With high-purity 2-aminofluorene in hand, the final two chemical transformations can be performed. This sequence requires careful temperature control and handling of potentially unstable intermediates.
Step 3: Diazotization of 2-Aminofluorene
Causality: Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5][6] The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid.[7] This reaction must be performed at low temperatures (0-5°C) because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[8] The resulting diazonium salt is a versatile intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).
Figure 2: Simplified mechanism of the diazotization reaction.
Experimental Protocol: Preparation of 2-Fluorenyl Diazonium Chloride Solution
-
Amine Solution: In a 600 mL beaker, prepare a suspension of 18.1 g (0.1 mol) of 2-aminofluorene in 150 mL of water and 30 mL of concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. The amine hydrochloride will form a fine slurry.
-
Nitrite Solution: Separately, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water and cool the solution to 0°C.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. Keep the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0-5°C.
-
Endpoint Detection: The reaction is complete when a drop of the reaction mixture gives an immediate positive test (a dark blue color) on starch-iodide paper, indicating a slight excess of nitrous acid.[7] This test should persist for at least 2 minutes.
-
Intermediate Use: The resulting cold, clear, yellowish solution of 2-fluorenyl diazonium chloride is used immediately in the next step without isolation. Warning: Do not attempt to isolate the solid diazonium salt, as it is a shock-sensitive explosive.
Step 4 & 5: Reduction to Hydrazine and Isolation as Hydrochloride Salt
Causality: The diazonium group is reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective reducing agent for this transformation.[9][10] The tin(II) ion acts as the reductant, converting the diazonium salt to the hydrazine hydrochloride, which is often sparingly soluble in the cold, acidic reaction medium and can be isolated by filtration. The use of a strong acid medium stabilizes the resulting hydrazine as its hydrochloride salt, preventing side reactions and decomposition.
Experimental Protocol:
-
Reducing Solution: In a 1 L flask, dissolve 56.4 g (0.25 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) in 100 mL of concentrated hydrochloric acid. If the solution is cloudy, heat gently until clear, then cool thoroughly to 0°C in an ice-salt bath.
-
Reduction: While stirring the stannous chloride solution vigorously, slowly add the cold diazonium salt solution prepared in Step 3. Maintain the temperature below 10°C throughout the addition.
-
Precipitation: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. A precipitate of the hydrazine hydrochloride salt will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a small amount of cold ethanol to facilitate drying.
-
Purification and Drying: The product can be further purified by recrystallization from hot water or ethanol/HCl if necessary. Dry the final product under vacuum over P₂O₅ or KOH pellets.
-
Yield and Characterization: The expected yield is typically in the range of 70-85%.
Table 2: Product Characterization Data
| Property | Value |
| Chemical Formula | C₁₃H₁₃ClN₂ |
| Molecular Weight | 232.71 g/mol |
| Appearance | Off-white to light tan crystalline solid |
| Melting Point | >200°C (with decomposition) |
| Solubility | Soluble in water, DMSO; sparingly soluble in ethanol |
Safety and Handling
-
2-Nitrofluorene and 2-Aminofluorene: These are known carcinogens and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a chemical fume hood.[3]
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. The synthesis is designed to use the diazonium salt in a cold aqueous solution immediately after its formation, which is a critical safety control. Never allow the temperature to rise above 10°C during its preparation or use.
-
Acids and Reagents: Concentrated nitric, sulfuric, and hydrochloric acids are highly corrosive. Stannous chloride is a strong reducing agent. Handle all chemicals with appropriate care and PPE.
-
Waste Disposal: All chemical waste, particularly those containing tin residues and carcinogenic materials, must be disposed of according to institutional and local environmental regulations.[3]
Conclusion
This guide outlines a robust and reproducible multi-step synthesis for this compound hydrochloride. By understanding the chemical principles and causality behind each transformation—from the regioselective nitration of fluorene to the carefully controlled diazotization and final reduction—researchers can reliably produce this valuable chemical intermediate. Adherence to the detailed protocols and stringent safety measures described herein is paramount for achieving high yields of the pure target compound, thereby enabling further research and development in the fields of medicinal chemistry and materials science.
References
-
Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
-
2-aminofluorene. (1973). Organic Syntheses, Coll. Vol. 5, p.30. [Link]
-
New Diazo Process. (n.d.). Defense Technical Information Center (DTIC). [Link]
-
Browne, D. L., et al. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(52), 10296-10303. [Link]
-
Das, B. K., et al. (2013). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. International Journal of Scientific & Engineering Research, 4(7). [Link]
-
Anusevičius, K., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank, 2024(3), M1872. [Link]
-
Shaaban, S., et al. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(35), 9198-9204. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. [Link]
- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2013).
-
Anusevičius, K., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]
-
2-Nitrofluorene and 2-Aminofluorene. (n.d.). ResearchGate. [Link]
-
(9H-Fluoren-9-ylidene)hydrazine. (2018). Organic Syntheses, 95, 304-315. [Link]
-
Diazotization Titration or Nitrite Titration. (n.d.). Pharmapproach. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. [Link]
-
Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications. (2014). Wiley. [Link]
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wiley.com [wiley.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchpublish.com [researchpublish.com]
An In-depth Technical Guide to (9H-Fluoren-2-YL)hydrazine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (9H-Fluoren-2-YL)hydrazine, a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into the compound's fundamental properties, synthesis, characterization, and its emerging role as a versatile building block for novel therapeutic agents.
Introduction: The Significance of the Fluorene Scaffold in Medicinal Chemistry
The 9H-fluorene moiety is a privileged tricyclic aromatic scaffold that has garnered substantial attention in drug discovery. Its rigid, planar structure and lipophilic nature provide an excellent platform for designing molecules that can effectively interact with biological targets. The introduction of a hydrazine functional group at the 2-position of the fluorene ring system, yielding this compound, opens up a vast chemical space for the synthesis of a diverse array of derivatives with potential therapeutic applications. These derivatives have been explored for their utility as anticancer, antimicrobial, and neuroprotective agents. This guide will focus on the core compound, this compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 118128-53-3 | [1][2] |
| Molecular Formula | C₁₃H₁₂N₂ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF | - |
| This compound Hydrochloride CAS | 84716-14-3 | [3][4] |
| This compound Hydrochloride MW | 232.71 g/mol | [3][4] |
Spectroscopic Characterization:
-
¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the fluorene ring system, with distinct coupling patterns. The methylene protons at the 9-position would appear as a singlet. The protons of the hydrazine group (-NHNH₂) would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show the expected number of signals for the carbon atoms in the fluorene ring and the hydrazine-substituted carbon.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazine group, as well as characteristic absorptions for the aromatic C-H and C=C bonds of the fluorene scaffold.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis of this compound: A Representative Protocol
The synthesis of arylhydrazines is a well-established transformation in organic chemistry, often proceeding through the diazotization of an arylamine followed by reduction. The following protocol outlines a representative synthesis of this compound from 2-aminofluorene.
Workflow for the Synthesis of this compound:
Caption: A three-step synthetic workflow for this compound.
Experimental Protocol:
Step 1: Diazotization of 2-Aminofluorene
-
Suspend 2-aminofluorene in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Causality: The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. The slow addition of sodium nitrite controls the exothermic reaction.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Cool this reducing solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with a small amount of cold water, and dried.
Causality: Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to the corresponding hydrazines. The acidic conditions stabilize the product as its hydrochloride salt.
Step 3: Purification and Characterization
-
The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a purified product.
-
The free base, this compound, can be obtained by neutralizing an aqueous suspension of the hydrochloride salt with a base (e.g., sodium hydroxide or ammonium hydroxide) followed by extraction with an organic solvent and subsequent purification.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The hydrazine moiety is a versatile functional group that can be readily transformed into hydrazones, pyrazoles, and other heterocyclic systems, which are prevalent in many pharmaceuticals.
Signaling Pathways and Molecular Targets:
While the direct molecular targets of this compound are not extensively documented, its derivatives have been shown to interact with various biological pathways. The fluorene scaffold can intercalate with DNA, and derivatives have been investigated as enzyme inhibitors.
Caption: Synthetic utility of this compound in generating bioactive molecules.
Key Therapeutic Areas of Investigation for Fluorenyl Hydrazine Derivatives:
-
Antimicrobial Agents: Derivatives of fluorenyl hydrazine, particularly those incorporating thiazole rings, have been synthesized and evaluated for their activity against various bacterial and fungal strains.[5]
-
Anticancer Agents: The planar fluorene ring system is a classic intercalating agent. By modifying the hydrazine group, researchers can tune the molecule's properties to enhance its interaction with DNA or to inhibit enzymes crucial for cancer cell proliferation.
-
Enzyme Inhibitors: Hydrazone derivatives are known to act as inhibitors of various enzymes. For example, they have been investigated as monoamine oxidase (MAO) inhibitors for the treatment of depression and neurodegenerative diseases.
Safety and Handling
Hydrazine and its derivatives are classified as hazardous substances and must be handled with extreme caution in a laboratory setting.
-
Toxicity: Hydrazines are toxic and can be absorbed through the skin. They are also potential carcinogens.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, combining the rigid fluorene scaffold with the reactive hydrazine moiety, provide a rich platform for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in the ongoing quest for new and effective drugs.
References
-
LookChem. This compound hydrochloride. [Link]
-
Anusevičius, K., Stebrytė, I., & Kavaliauskas, P. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(15), 4933. [Link]
Sources
- 1. 118128-53-3 CAS MSDS ((9H-FLUOREN-2-YL)-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 118128-53-3|this compound|BLD Pharm [bldpharm.com]
- 3. aldlab-chemicals_Hydrazine, 9H-fluoren-2-yl-, hydrochloride [aldlab.com]
- 4. This compound hydrochloride|lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of (9H-Fluoren-2-YL)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9H-Fluoren-2-YL)hydrazine is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. Its utility, however, is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive framework for characterizing these critical parameters. Moving beyond a simple recitation of facts, this document elucidates the underlying chemical principles and offers detailed, field-proven methodologies for empirical determination. By establishing a robust understanding of the solubility and stability profiles of this compound, researchers can optimize reaction conditions, formulate stable solutions, and ensure the integrity of their experimental outcomes.
Introduction: The Significance of this compound
The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, imparting rigidity and specific electronic properties to molecules. When functionalized with a hydrazine group at the 2-position, it becomes a versatile synthon for constructing a wide array of heterocyclic compounds, including pyridazines, indazoles, and pyrazoles, many of which exhibit significant biological activity. The hydrazine group serves as a potent nucleophile and a precursor for the formation of hydrazones, which are key intermediates in various carbon-nitrogen bond-forming reactions.
The successful application of this compound in multi-step syntheses and formulation development hinges on a thorough understanding of its solubility and stability. Solubility dictates the choice of reaction media and purification methods, while stability determines appropriate handling, storage, and long-term viability of the compound and its derivatives. This guide provides the necessary theoretical grounding and practical protocols to empower researchers in their work with this important chemical entity.
Solubility Profile of this compound: A Predictive and Empirical Approach
The solubility of a compound is a complex interplay between the solute's intrinsic properties and the characteristics of the solvent. For this compound, the large, nonpolar fluorenyl backbone suggests good solubility in organic solvents, while the polar hydrazine group can engage in hydrogen bonding, potentially conferring some solubility in protic solvents.
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" provides a foundational basis for predicting solubility. The fluorene ring system is hydrophobic and will interact favorably with nonpolar and moderately polar aprotic solvents through van der Waals forces and π-π stacking. The hydrazine moiety, with its lone pairs of electrons and N-H bonds, can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. However, the dominance of the large, nonpolar fluorene ring likely limits its aqueous solubility.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Protic Solvents | Water, Methanol, Ethanol | Low to Moderate | The polar hydrazine group can hydrogen bond, but the large nonpolar fluorene backbone dominates, limiting solubility, especially in water. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can solvate the polar hydrazine group without the steric hindrance of hydrogen bonding networks. |
| Aprotic Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Moderate to High | Favorable interactions with the fluorene ring system. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Moderate polarity allows for solvation of both the polar and nonpolar regions of the molecule. |
Experimental Determination of Solubility
A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol outlines a reliable method for generating a quantitative solubility profile.
This protocol leverages the sensitivity and specificity of HPLC to quantify the concentration of the dissolved compound.
Objective: To determine the saturation solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetonitrile, toluene)
-
Volumetric flasks
-
Syringe filters (0.22 µm, compatible with the solvent)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
Mobile phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape)[1]
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each test solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for HPLC Analysis:
-
Allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any particulate matter.
-
Dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.
-
Inject the diluted unknown samples and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
Self-Validation:
-
Equilibrium Confirmation: Analyze samples at multiple time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued, confirming that equilibrium has been reached.
-
Visual Inspection: Ensure that undissolved solid remains at the end of the equilibration period, confirming that the solution is indeed saturated.
Stability of this compound: Degradation Pathways and Mitigation Strategies
Hydrazine derivatives are known to be susceptible to degradation, primarily through oxidation.[2] Understanding the stability of this compound under various conditions is paramount for its effective use and storage.
Potential Degradation Pathways
The primary routes of degradation for this compound are likely to involve the hydrazine moiety.
-
Oxidation: The hydrazine group is a reducing agent and can be oxidized by atmospheric oxygen, especially in the presence of metal ions or light.[2] This can lead to the formation of diimide intermediates, which can further react or decompose.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[3] For fluorene and its derivatives, photodegradation can lead to the formation of hydroxylated species and other byproducts.[3]
-
Thermal Decomposition: At elevated temperatures, hydrazine compounds can decompose.[4] The stability of this compound at various temperatures should be empirically determined.
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Assessment of Stability
A forced degradation study is an effective way to identify potential degradation products and determine the stability of a compound under various stress conditions.
Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂
-
HPLC-grade water and acetonitrile
-
Photostability chamber
-
Oven
-
HPLC system as described in Protocol 1
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a set temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber.
-
Thermal Degradation: Heat the solid compound in an oven at a specified temperature (e.g., 80 °C).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation and Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to an appropriate concentration.
-
Analyze all samples by HPLC, including an unstressed control sample at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Self-Validation:
-
Mass Balance: The sum of the peak area of the parent compound and all degradation products should remain constant throughout the experiment.
-
Peak Purity: Use a diode array detector to assess the peak purity of the parent compound at each time point to ensure no co-eluting impurities are present.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Recommended Handling and Storage
Based on the general properties of hydrazine derivatives and fluorene compounds, the following handling and storage procedures are recommended to ensure the long-term stability of this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Protect from light and air.[2][7] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[7]
-
Handling: Avoid contact with skin and eyes.[5][7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][7] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with strong oxidizing agents, acids, and metals that can catalyze decomposition.[2][5]
Conclusion
A comprehensive understanding of the solubility and stability of this compound is not merely academic; it is a prerequisite for its successful application in research and development. This guide has provided a dual-pronged approach, combining theoretical predictions with robust, self-validating experimental protocols. By systematically characterizing the solubility of this compound in a range of solvents, researchers can make informed decisions regarding reaction media and purification strategies. Similarly, by elucidating its stability profile through forced degradation studies, appropriate handling, storage, and formulation strategies can be implemented to preserve its chemical integrity. The methodologies outlined herein provide a clear and actionable framework for scientists to unlock the full potential of this compound in their synthetic endeavors.
References
-
Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). (n.d.). Cole-Parmer. Retrieved from [Link]
-
Performance Chemicals Hydrazine. (n.d.). Arxada. Retrieved from [Link]
-
hydrazine hydrate 55% - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]
-
Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2020). MDPI. Retrieved from [Link]
-
Fluorene Degradation Pathway Map. (n.d.). Eawag-BBD. Retrieved from [Link]
-
New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. (1997). PMC. Retrieved from [Link]
-
This compound hydrochloride. (n.d.). LookChem. Retrieved from [Link]
-
Analytical Methods. (n.d.). Retrieved from [Link]
-
New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. (1997). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2020). ResearchGate. Retrieved from [Link]
-
1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. (2002). PMC - NIH. Retrieved from [Link]
-
The chemical and biochemical degradation of hydrazine. (1997). DTIC. Retrieved from [Link]
-
Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. (2016). PubMed. Retrieved from [Link]
-
analytical method for the determination of hydrazine in 35% hydrazine solutions. (1962). OSTI.GOV. Retrieved from [Link]
-
Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. (2013). ResearchGate. Retrieved from [Link]
-
Crystal structure of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, C14H11N3S. (2016). Retrieved from [Link]
-
Fluorene. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. (2005). ResearchGate. Retrieved from [Link]
-
Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arxada.com [arxada.com]
- 3. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Chemistry of Fluorenyl Hydrazines: A Technical Guide to Their Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorenyl hydrazine scaffold, a cornerstone in synthetic and medicinal chemistry, has a rich history rooted in the fundamental principles of organic reactions. This technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies for preparing these versatile compounds. We will delve into the key chemical principles governing their formation, explore detailed experimental protocols, and illuminate their diverse applications, with a particular focus on their role in drug discovery and development. This guide is intended to serve as a valuable resource for researchers and scientists, offering both historical context and practical insights into the chemistry of fluorenyl hydrazine compounds.
Historical Perspective: The Genesis of a Versatile Scaffold
The story of fluorenyl hydrazine compounds is intrinsically linked to the independent discoveries of its two constituent moieties: fluorene and hydrazine. Fluorene, a polycyclic aromatic hydrocarbon, was first isolated from coal tar in the late 19th century. Its unique chemical properties, including the reactivity of its methylene bridge, quickly made it a subject of intense study.
Almost concurrently, in 1887, Theodor Curtius achieved the first synthesis of hydrazine, a highly reactive compound with two nitrogen atoms linked by a single bond.[1][2] This discovery opened up new avenues in organic synthesis, particularly in the formation of nitrogen-containing heterocycles and functional groups.
The logical convergence of these two areas of research—the chemistry of fluorenone (the oxidized form of fluorene) and the reactivity of hydrazine—led to the first synthesis of fluorenyl hydrazine derivatives. The foundational reaction, a condensation reaction between a ketone and a hydrazine, is a classic transformation in organic chemistry.
While the exact first documented synthesis of a simple fluorenyl hydrazine is a matter of historical record that can be traced back to early chemical literature, a notable early example is the preparation of fluorenone hydrazone . A 1993 paper by Minabe et al. on substituted benzylidenehydrazonofluorenes refers to an even earlier synthesis of this fundamental compound. Another significant milestone in the history of this class of compounds was the first reported synthesis of 2,2'-hydrazofluorene in 1969, which at the time was described as a "hitherto unknown" compound. This indicates that while the simpler hydrazone derivatives of fluorenone were likely known, the more complex fluorenyl hydrazines were still being explored in the mid-20th century.
This historical context is crucial for appreciating the evolution of synthetic techniques and the subsequent explosion of research into the applications of these compounds.
The Core Synthesis: Condensation Chemistry
The synthesis of fluorenyl hydrazine compounds predominantly relies on the acid-catalyzed condensation reaction between fluorenone and a hydrazine derivative. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form a C=N double bond (a hydrazone).
General Reaction Mechanism
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydrazine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of fluorenone. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate, being unstable, undergoes dehydration (loss of a water molecule) to form the stable hydrazone product with the characteristic C=N-N linkage. An acidic catalyst is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.
Caption: General workflow for the synthesis of fluorenyl hydrazines.
Experimental Protocol: Synthesis of Fluorenone Thiosemicarbazone
This protocol provides a detailed, step-by-step methodology for the synthesis of a common fluorenyl hydrazine derivative, fluorenone thiosemicarbazone, which has been investigated for its biological activities.
Materials:
-
Fluorenone
-
Thiosemicarbazide
-
Ethanol (or 1,4-Dioxane)
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve fluorenone (1 equivalent) in a minimal amount of warm ethanol. In a separate beaker, dissolve thiosemicarbazide (1.1 equivalents) in ethanol.
-
Reaction Setup: Add the thiosemicarbazide solution to the fluorenone solution in the round-bottom flask. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
Causality behind Experimental Choices:
-
Ethanol/1,4-Dioxane as Solvent: These solvents are chosen for their ability to dissolve both the polar thiosemicarbazide and the less polar fluorenone, creating a homogeneous reaction mixture.
-
Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of fluorenone, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the thiosemicarbazide.
-
Reflux Conditions: Heating the reaction mixture to its boiling point increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus speeding up the reaction rate.
Applications in Drug Discovery and Development
The fluorenyl hydrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The rigid, planar fluorene ring system provides a robust anchor for pharmacophoric groups, while the hydrazone linkage offers opportunities for hydrogen bonding and other interactions with biological targets.
Antimicrobial Agents
A significant area of research has focused on the antimicrobial properties of fluorenyl hydrazine derivatives. For instance, fluorenyl-hydrazonothiazole derivatives have been synthesized and screened for their activity against multidrug-resistant microorganisms. The thiazole ring, a common pharmacophore in antimicrobial drugs, is often incorporated into the fluorenyl hydrazine structure to enhance its biological activity.
Anticancer Agents
The planar aromatic system of the fluorene moiety allows for intercalation into DNA, a mechanism of action for several anticancer drugs. Furthermore, the hydrazone group can be modified to interact with specific enzymes or receptors involved in cancer cell proliferation.
Other Therapeutic Areas
Derivatives of fluorenyl hydrazine have also been investigated for their potential as antiviral, anti-inflammatory, and anticonvulsant agents. The versatility of the scaffold allows for the fine-tuning of its physicochemical properties to optimize its activity against a variety of biological targets.
Advanced Synthetic Methodologies and Future Perspectives
While the classical condensation reaction remains the workhorse for the synthesis of fluorenyl hydrazines, modern synthetic organic chemistry has introduced more sophisticated methods for their preparation. These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of novel catalysts to improve yields and selectivity.
The future of fluorenyl hydrazine chemistry lies in the development of more efficient and sustainable synthetic methods and the exploration of new biological applications. The use of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new fluorenyl hydrazine-based drug candidates. Furthermore, the incorporation of the fluorenyl hydrazine scaffold into novel materials with unique photophysical and electronic properties is an exciting area of ongoing research.
Conclusion
From their historical roots in the fundamental discoveries of fluorene and hydrazine to their current status as a versatile scaffold in medicinal chemistry and materials science, fluorenyl hydrazine compounds continue to be a subject of significant scientific interest. This guide has provided a comprehensive overview of their discovery, synthesis, and applications, with the aim of inspiring further research and innovation in this exciting field of chemistry.
References
-
Anusevičius, K., Stebrytė, I., & Kavaliauskas, P. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 26(16), 4983. [Link]
-
Curtius, T. (1887). Ueber das Diamid (Hydrazin). Berichte der deutschen chemischen Gesellschaft, 20(2), 1632-1634. [Link]
-
Minabe, M., Takabayashi, Y., Setta, Y., Nakamura, K., & Kimura, T. (1993). Characterization of 9-(p-Substituted Benzylidenehydrazono)fluorenes. Bulletin of the Chemical Society of Japan, 66(12), 3633-3637. [Link]
-
Fletcher, T. L., & Namkung, M. J. (1969). Synthesis and Reactions of 2,2'-Hydrazofluorene and Related Compounds. Chemical Communications (London), (18), 1063-1064. [Link]
-
The Legacy of Hydrazine: Fueling Scientific Advancements. (n.d.). Retrieved from [Link]
Sources
A Technical Guide to Unlocking the Potential of (9H-Fluoren-2-YL)hydrazine Derivatives
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern chemical research, the identification and exploitation of "privileged scaffolds" represent a cornerstone of efficient discovery. These are molecular frameworks that, through versatile chemistry and inherent structural properties, can interact with a multitude of biological targets or serve as foundational units for advanced materials. The (9H-Fluoren-2-YL)hydrazine core is a quintessential example of such a scaffold. It marries the rigid, planar, and intrinsically fluorescent nature of the fluorene system with the reactive and versatile hydrazine moiety.[1][2][3] This unique combination provides a robust platform for generating diverse molecular libraries with wide-ranging applications.
This guide eschews a conventional review format. Instead, it is designed as a strategic whitepaper for researchers, scientists, and drug development professionals. It aims to illuminate the most promising, data-supported research trajectories for this compound derivatives, providing not just the "what" but the critical "why" and "how" behind each proposed avenue of investigation. We will delve into the causality of experimental design, present self-validating protocols, and ground our exploration in a foundation of authoritative scientific literature.
Foundational Synthesis: Creating the Molecular Canvas
The utility of any scaffold is predicated on its accessibility and the ease with which it can be diversified. The this compound core can be approached through established synthetic routes, with the subsequent derivatization of the hydrazine group being the key step for library generation. The most common and powerful derivatization is the condensation reaction with aldehydes or ketones to form stable hydrazones, which possess a biologically significant azometine (-NHN=CH-) proton.[4]
Core Synthesis & Derivatization Workflow
The general pathway involves the initial synthesis of a fluorene precursor, which is then converted to the target hydrazine derivative. This derivative serves as a versatile intermediate for further reactions.
Caption: General synthetic pathways for fluorene-hydrazine derivatives.
Experimental Protocol: Synthesis of a (9H-Fluoren-9-ylidene)hydrazone Derivative
This protocol describes a representative condensation reaction to form a hydrazone, a key class of derivatives with extensive biological activity.[4][5][6]
-
Solubilization: Dissolve this compound hydrochloride (1.0 eq) in ethanol (10 mL per mmol of hydrazine) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the imine formation, which is often the rate-limiting step at neutral pH.[7]
-
Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified hydrazone derivative.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton and the appearance of the azometine proton (-N=CH-) in the ¹H NMR spectrum are indicative of successful hydrazone formation.
Research Area 1: Anticancer Therapeutics
Scientific Rationale: Both the fluorene nucleus and the hydrazone moiety are independently recognized for their anticancer properties.[1][4] Fluorene derivatives can exert cytotoxic effects through mechanisms including DNA intercalation, generation of reactive oxygen species (ROS), and inhibition of key signaling pathways.[8][9][10] Hydrazones are known to inhibit various enzymes and arrest the cell cycle. The combination of these two pharmacophores in a single molecule creates a powerful platform for developing novel, potent anticancer agents.[11]
Proposed Mechanistic Targets & Workflow
A logical research program would involve the synthesis of a targeted library of (9H-Fluoren-2-YL)hydrazone derivatives followed by a systematic evaluation of their biological activity.
Caption: Workflow for anticancer drug discovery with fluorene-hydrazones.
Key Cytotoxic Data from Analogous Compounds
The following table summarizes the anticancer activity of related fluorene derivatives against various human cancer cell lines, providing a benchmark for potential efficacy.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dibenzofluorene Diamines | Ovarian (OVCAR-3) | 0.3 - 0.8 | [10] |
| Dibenzofluorene Diamines | Breast (MCF-7) | 0.4 - 0.9 | [10] |
| Flurbiprofen Derivative | Colon (HCT-116) | 173.74 (µmol/L) | [9] |
| Fluorene-Triazole Hybrid | Leukemia (K-562) | 1.63 | [11] |
Protocol: Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[9]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized fluorene-hydrazone derivatives in culture medium. Treat the cells with these various concentrations and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Hypothesized Signaling Pathway
Certain fluorene derivatives have been shown to induce apoptosis via the generation of ROS, which can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]
Caption: ROS-mediated apoptotic pathway potentially induced by fluorene-hydrazones.
Research Area 2: Novel Antimicrobial Agents
Scientific Rationale: The rise of multidrug-resistant (MDR) pathogens is a global health crisis. Hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of antimicrobial activities.[4][12][13] The fluorene scaffold can enhance this activity, potentially by increasing membrane permeability or interacting with bacterial-specific targets. The synthesis of fluorenyl-hydrazonothiazole derivatives, for example, combines three known antimicrobial pharmacophores into a single hybrid molecule.[14][15]
Proposed Workflow and Target Organisms
The primary goal is to determine the spectrum of activity and potency of new derivatives.
-
Synthesis: Create a library of fluorene-hydrazine derivatives with diverse substitutions.
-
Screening: Test against a panel of clinically relevant, drug-resistant pathogens.
-
Gram-positive: Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis.
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Fungi: Candida albicans, Candida auris.
-
-
Potency Determination: Measure the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Antimicrobial Data from Analogous Compounds
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Fluorenyl-hydrazonothiazoles | Gram-positive bacteria | >256 (some activity noted) | [14][15] |
| Fluorenyl-hydrazonothiazoles | Fungi | >256 | [14][15] |
| 4-fluorobenzoic acid hydrazone | S. aureus | Equal to Ceftriaxone | [4] |
| Isonicotinic acid hydrazones | Gram-positive bacteria | 1.95 - 7.81 | [13] |
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method, a standard for antimicrobial susceptibility testing.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Compound Dilution: Add 50 µL of the test compound solution (e.g., at 512 µg/mL) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Research Area 3: Neuroprotective Agents for Neurodegenerative Diseases
Scientific Rationale: The fluorene scaffold is lipophilic and structurally suited to cross the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.[16] Studies have shown that specific fluorene derivatives can bind to and destabilize amyloid-beta (Aβ) oligomers, the primary neurotoxic species in Alzheimer's disease.[17] Furthermore, the hydrazine moiety can be used to target enzymes relevant to neurodegeneration, such as monoamine oxidases or cholinesterases.[9] Incorporating fluorine atoms into the structure can further enhance BBB permeability and metabolic stability.[16][18]
Proposed Mechanistic Targets & Workflow
The focus here is on targeting the pathological hallmarks of diseases like Alzheimer's.
Caption: Discovery workflow for neuroprotective fluorene-hydrazine agents.
Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay
This is a widely used in vitro assay to monitor the formation of amyloid fibrils.
-
Preparation: Prepare a solution of Aβ₁₋₄₂ peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Incubation: Incubate the Aβ solution at 37°C with and without various concentrations of the test compounds.
-
ThT Measurement: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T in a 96-well black plate.
-
Fluorescence Reading: Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.
-
Analysis: Plot fluorescence intensity versus time. A potent inhibitor will suppress the sigmoidal growth curve of Aβ aggregation compared to the control.
Research Area 4: Fluorescent Probes and Materials Science
Scientific Rationale: The fluorene core is renowned for its high fluorescence quantum yield, photostability, and large two-photon absorption cross-section, making it an ideal building block for advanced fluorescent probes and organic electronics.[1][2][3][19] The hydrazine group provides a reactive handle that can be functionalized to create chemosensors. The reaction of hydrazine with an aldehyde or ketone can alter the electronic properties of the fluorophore, leading to a "turn-on" or ratiometric fluorescence response, which is highly desirable for biological imaging and sensing.[7][20]
Proposed Applications
-
Viscosity Sensors: The rotation of the hydrazine group can be sensitive to the local environment's viscosity, leading to changes in fluorescence. This is based on the Twisted Intramolecular Charge Transfer (TICT) mechanism.[20]
-
Analyte Detection: The hydrazine can act as a recognition site for specific analytes (e.g., hydrazine itself, metal ions), where binding or reaction causes a distinct change in the fluorescence output.[7][21][22]
-
Organic Light-Emitting Diodes (OLEDs): The excellent charge transport and luminescence properties of fluorene derivatives make them prime candidates for emitter or host materials in OLEDs.[19][23]
Photophysical Data of Representative Fluorene Dyes
| Dye Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| Fluorene-based Analogue | >800 | >900 | - | [24] |
| Hydrazino-BDP Hydrazone | 531 | 559 | 0.21 | [7] |
| Core Fluorene System | - | - | >0.7 | [2] |
Protocol: Relative Fluorescence Quantum Yield Measurement
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission range similar to your sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Absorbance Measurement: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. Measure their absorbance at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots (Grad) is used in the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, Grad is the gradient from the plot, η is the refractive index of the solvent, and the subscripts x and st refer to the test sample and the standard, respectively.
The Role of Computational Chemistry
Modern research workflows can be significantly accelerated by integrating computational methods.
-
Molecular Docking: Predict the binding modes and affinities of synthesized derivatives against biological targets like enzymes (e.g., COX-II, kinases) or DNA, helping to prioritize compounds for synthesis.[25]
-
Density Functional Theory (DFT): Calculate electronic properties like HOMO-LUMO energy gaps to predict photophysical behavior and reactivity. This is invaluable for designing fluorescent probes and OLED materials.[20][25]
-
ADME Prediction: In silico tools can predict Absorption, Distribution, Metabolism, and Excretion properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.[25]
Conclusion and Future Outlook
The this compound scaffold is not merely a single compound but a gateway to a vast chemical space ripe for exploration. The convergence of a highly fluorescent, structurally rigid core with a synthetically versatile reactive group provides a foundation for multiple high-impact research programs. The most promising avenues—anticancer, antimicrobial, neuroprotective, and materials science applications—are supported by a strong body of existing literature and clear scientific rationale. By employing the systematic workflows and robust protocols outlined in this guide, researchers can efficiently navigate this chemical space, unlocking the full potential of these remarkable derivatives to address pressing challenges in medicine and technology.
References
- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023). Vertex AI Search.
-
Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central. [Link]
-
Aromatic hydrazine-based fluorophores: Synthesis, spectroscopy and bioapplications. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024). ResearchGate. [Link]
-
Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. (n.d.). PubMed. [Link]
-
Fluorene analogues of xanthenes – low molecular weight near-infrared dyes. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024). MDPI. [Link]
-
Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase. (2024). PubMed. [Link]
-
Computational chemistry‐assisted design of hydrazine‐based fluorescent molecular rotor for viscosity sensors. (2023). PubMed Central. [Link]
-
(PDF) Biological Activities of Hydrazone Derivatives. (2025). ResearchGate. [Link]
-
Common and novel precursors and synthetic methods of fluorene and its derivatives. (n.d.). ResearchGate. [Link]
-
A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. (2023). PubMed. [Link]
-
Synthesis and Characterization of Fluorene-Based Polymers Having Azine Unit for Blue Light Emission. (2025). ResearchGate. [Link]
-
Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents. (2008). ScienceDirect. [Link]
-
Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.). Future Science. [Link]
-
An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (n.d.). PubMed Central. [Link]
-
The Reduction of Fluorenone by Hydrazine—Some Observations on the Mechanism of the Wolff-Kishner Reaction. (n.d.). ACS Publications. [Link]
-
Fluorenones with applications in material sciences and organic synthesis. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PubMed Central. [Link]
-
Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. (2022). MDPI. [Link]
-
Research Highlight - Fluorescent Diagnostic Probes in Neurodegenerative Diseases. (n.d.). Pusan National University. [Link]
-
Synthesis And Application Of Several Novel Hydrazine Fluorescent Probes. (2019). Globe Thesis. [Link]
-
A review exploring biological activities of hydrazones. (n.d.). PubMed Central. [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). ResearchGate. [Link]
-
1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. (n.d.). PubMed Central. [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024). MDPI. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). MDPI. [Link]
-
Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (n.d.). Open Exploration Publishing. [Link]
-
Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (n.d.). ResearchGate. [Link]
-
Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (n.d.). MDPI. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). PubMed Central. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PubMed Central. [Link]
-
The influence of spin-labeled fluorene compounds on the assembly and toxicity of the aβ peptide. (n.d.). California State University, Sacramento. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2025). ResearchGate. [Link]
-
Mechanism Preparation And Properties Of Hydrazine Fluorescent Probes Based On Nucleophilic Addition Mechanism. (2024). Globe Thesis. [Link]
-
The Role of Fluorene (CAS 86-73-7) in Material Science Innovations. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: a review. (n.d.). Ministry of Health and Prevention, UAE. [Link]
-
Convergent Synthesis of Fluorene Derivatives by a Rhodium‐Catalyzed Stitching Reaction/Alkene Isomerization Sequence. (n.d.). ResearchGate. [Link]
-
MySkinRecipes. (n.d.). MySkinRecipes. [Link]
-
Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents. (n.d.). PubMed Central. [Link]
-
Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023). PubMed Central. [Link]
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]
- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Computational chemistry‐assisted design of hydrazine‐based fluorescent molecular rotor for viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites [mdpi.com]
- 22. globethesis.com [globethesis.com]
- 23. nbinno.com [nbinno.com]
- 24. Fluorene analogues of xanthenes – low molecular weight near-infrared dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of (9H-Fluoren-2-YL)hydrazine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Author's Foreword: A Proactive Stance on Chemical Safety
As scientists, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The compound at the center of this guide, (9H-Fluoren-2-YL)hydrazine, belongs to the hydrazine family—a class of chemicals renowned for their utility in synthesis but also notorious for their significant health and safety risks. While comprehensive toxicological data for this specific fluorenyl derivative is not extensively documented in public literature, its structural components—the hydrazine functional group and the polycyclic aromatic fluorene backbone—necessitate a highly cautious and proactive safety protocol.
This guide is structured not as a rigid set of rules, but as a technical resource to empower researchers with a deep understanding of the why behind each safety recommendation. By elucidating the chemical causality of the hazards, we can foster a laboratory environment where safety is not merely a checklist but an integrated, self-validating aspect of our scientific methodology. The protocols and insights provided herein are synthesized from established safety standards for hydrazine and aromatic compounds, designed to be both robust and adaptable to the specific contexts of your research.
Section 1: Compound Profile and Hazard Identification
This compound is an aromatic hydrazine derivative. The primary hazards stem from the hydrazine moiety, which is known for its high toxicity, and the fluorenyl group, a polycyclic aromatic hydrocarbon (PAH) structure.
1.1 Inherent Chemical Hazards
The principal dangers associated with this compound are extrapolated from the well-documented hazards of hydrazine and its derivatives:
-
Acute Toxicity: Hydrazine compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] Acute exposure can lead to irritation of the eyes, nose, and throat, as well as more severe effects like dizziness, nausea, pulmonary edema, seizures, and even coma.[1][3]
-
Corrosivity: As a derivative of hydrazine, this compound should be treated as corrosive. It can cause severe damage and burns to the skin and eyes upon contact.[4]
-
Carcinogenicity: Hydrazine and several of its derivatives are classified as known or probable human carcinogens.[2][3] The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have designated hydrazine as a probable human carcinogen (Group B2).[2][3]
-
Dermal Sensitization: Repeated exposure may lead to an allergic skin reaction or dermatitis.[4]
-
Organ Toxicity: The central nervous system, liver, and kidneys are primary target organs for hydrazine toxicity.[2][3]
1.2 Physical and Chemical Properties
| Property | Value / Information | Source |
| Chemical Formula | C₁₃H₁₂N₂ | Inferred from structure |
| Molecular Weight | 196.25 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | Based on similar compounds |
| Reactivity | Strong reducing agent. Incompatible with strong oxidizing agents, acids, metal oxides, and peroxides.[5] | Extrapolated from hydrazine |
| Thermal Stability | Potentially unstable at elevated temperatures. Decomposition may produce flammable and toxic gases like ammonia and nitrogen oxides.[6] | Extrapolated from hydrazine |
Section 2: The Hierarchy of Controls: A Multi-Layered Safety Protocol
Effective management of the risks associated with this compound requires a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes the most effective safety measures.
2.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical protection against inhalation of dust or vapors.
-
Glovebox: For procedures requiring an inert atmosphere or involving larger quantities, the use of a glovebox is strongly recommended.[5] This provides an enclosed environment, minimizing exposure risk.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[7]
2.2 Administrative Controls: Standard Operating Procedures and Training
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP for working with this compound must be written and approved. This SOP should cover all aspects of handling, from receipt to disposal.
-
Designated Work Area: Designate a specific area within the fume hood for all work with this compound. This area should be clearly marked with appropriate hazard signage.
-
Training: All personnel must be thoroughly trained on the hazards of hydrazine compounds and the specific procedures outlined in the SOP before beginning any work.[7] This training must be documented.
-
Working Alone: Researchers are strictly prohibited from working alone when handling this compound.[7]
2.3 Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should not be considered a substitute for robust engineering and administrative controls.
-
Hand Protection: At a minimum, double-gloving with nitrile gloves is recommended. For extended work or potential for significant contact, heavy-duty butyl rubber or neoprene gloves should be considered.[5][8] Always consult the glove manufacturer's chemical resistance guide.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[7] A full-face shield should be worn over the goggles, especially when there is a risk of splashing.[1]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[5] Ensure full leg coverage with long pants and wear closed-toe shoes.
-
Respiratory Protection: In most cases, working within a properly functioning fume hood will provide adequate respiratory protection. If a risk assessment indicates potential exposure above established limits, a full-face respirator with appropriate cartridges (e.g., ABEK type) or a supplied-air respirator must be used.[5] All respirator use requires prior medical clearance, training, and fit-testing as per institutional and regulatory guidelines.[1][5]
Section 3: Step-by-Step Experimental Workflow
The following protocol outlines a self-validating workflow for handling this compound, from preparation to waste disposal.
Caption: A systematic workflow for handling this compound.
Section 4: Storage, Spills, and Emergencies
4.1 Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[5]
-
Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation and potential reactions with air.[5]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[5]
4.2 Spill and Exposure Procedures
Immediate and correct response is critical in any emergency involving this compound.
| Emergency Scenario | Immediate Action Protocol |
| Minor Spill (inside fume hood) | 1. Alert others in the area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do NOT use combustible materials like paper towels. 3. Carefully collect the absorbed material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable oxidizing solution, followed by soap and water. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area.[7] 2. Alert laboratory personnel and your institution's emergency response team (e.g., EH&S).[7] 3. Close the laboratory doors and post a warning sign. 4. Do not attempt to clean up a major spill yourself. Await trained emergency responders.[7] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1] 2. Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[1] 3. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for hydrazine to the medical personnel.[1] |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the affected person to fresh air immediately.[9] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoid mouth-to-mouth). 3. Seek immediate medical attention.[9] |
| Ingestion | 1. Do NOT induce vomiting.[5] 2. Rinse the mouth with water. 3. Seek immediate medical attention.[1] |
Section 5: Waste Disposal and Environmental Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Do not mix hydrazine waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Containerization: Use robust, sealed, and clearly labeled containers for all waste. The label should include the full chemical name and appropriate hazard warnings.
-
Environmental Fate: The fluorene component is a polycyclic aromatic hydrocarbon (PAH), which is a known environmental pollutant.[10] Degradation in the environment can lead to the formation of other potentially toxic compounds, such as 9-fluorenone.[10][11] Therefore, it is imperative to prevent any release of this compound into the environment. Do not dispose of this chemical down the drain.
Section 6: Conclusion
This compound is a compound that demands the highest level of respect and caution in the laboratory. By understanding its inherent hazards and diligently applying the multi-layered safety protocols outlined in this guide, researchers can safely harness its synthetic utility while protecting themselves, their colleagues, and the environment. Always prioritize safety, and when in doubt, consult with your institution's environmental health and safety professionals.
References
-
The Brückner Research Group. CB-LSOP-Hydrazines.docx. University of Connecticut. [Link]
-
Wikipedia. Hydrazine. [Link]
-
University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]
-
Public Health England. Hydrazine - Incident management. GOV.UK. [Link]
-
Kirk, M. A., et al. (2021). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Military Medicine. [Link]
-
U.S. Environmental Protection Agency. Hydrazine. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Hydrazines | ToxFAQs™. CDC. [Link]
-
Hind, J., et al. Occupational Exposure to Hydrazines: Treatment of Acute Central Nervous System Toxicity. [Link]
-
Aerospace Medical Research Laboratory. BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. DTIC. [Link]
-
Eawag. Fluorene Degradation Pathway Map. [Link]
-
Olin Chemicals. Safety and Handling of Hydrazine. DTIC. [Link]
-
PubMed. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. [Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. nj.gov [nj.gov]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. arxada.com [arxada.com]
- 9. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 11. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Thermal Stability for (9H-Fluoren-2-YL)hydrazine
As a Senior Application Scientist, this guide provides an in-depth technical examination of the thermogravimetric analysis (TGA) of (9H-Fluoren-2-YL)hydrazine. Given the absence of specific published TGA data for this molecule, this document establishes a robust theoretical framework and predictive analysis based on the known thermal properties of its constituent fluorenyl and hydrazinyl moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the thermal stability and decomposition profile of this and similar compounds.
This compound is a heterocyclic compound incorporating the rigid, aromatic fluorene scaffold, a structure prevalent in biologically active molecules and materials science.[1] The hydrazine group (-NHNH2) is a highly reactive functional group and a key building block in the synthesis of a wide array of pharmaceuticals and other specialized chemicals.[2][3] The thermal stability of such a compound is a critical parameter, influencing its storage, handling, formulation, and ultimately, its safety and efficacy in any application.
Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal stability of materials.[4] It measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.[5] This analysis provides crucial data on decomposition temperatures, the presence of volatile components, and the kinetics of degradation. For a compound like this compound, TGA can elucidate the temperature at which the molecule begins to degrade, the number of decomposition steps, and the nature of the residue left behind.
Predicted Thermal Behavior: A Synthesis of Moiety Analysis
The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the distinct thermal labilities of the fluorene and hydrazine components.
-
Hydrazine Moiety: Hydrazine and its derivatives are known for their relatively low thermal stability and endothermic heats of formation.[3][6] The N-N bond is the weakest point in the hydrazine moiety and is susceptible to cleavage at elevated temperatures.[7] The decomposition of hydrazine can proceed through various pathways, often yielding gaseous products like nitrogen (N2), ammonia (NH3), and hydrogen (H2).[8] Therefore, the initial mass loss in the TGA of this compound is expected to be associated with the fragmentation of the hydrazine group.
-
Fluorene Moiety: The fluorene structure is a tricyclic aromatic hydrocarbon known for its high thermal stability.[9] Studies on fluorene crystals have shown that they are stable at high temperatures.[10] The thermal stability of fluorene-based polymers is also well-documented, with decomposition often occurring at temperatures above 300-400°C.[11] Consequently, the fluorene portion of this compound is expected to remain intact until higher temperatures are reached.
Based on this analysis, a two-stage decomposition is predicted. The first stage, at a lower temperature, would correspond to the loss of the hydrazine group. The second, higher-temperature event would involve the degradation of the remaining fluorene core.
Experimental Design: A Protocol for TGA of this compound
To obtain reliable and reproducible TGA data, a well-defined experimental protocol is paramount. The following outlines a comprehensive methodology for the thermogravimetric analysis of this compound.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential. The instrument should be capable of precise temperature control and sensitive mass detection. Calibration of the instrument's temperature and mass signals should be performed using certified reference materials prior to sample analysis.
Sample Preparation
A small, representative sample of this compound (typically 5-10 mg) should be accurately weighed into an inert sample pan, commonly made of alumina or platinum. A consistent sample mass and packing density are crucial for reproducibility.
TGA Parameters
The following experimental parameters are recommended:
| Parameter | Recommended Setting | Rationale |
| Temperature Range | Ambient to 800°C | To ensure complete decomposition and characterization of any residue. |
| Heating Rate | 10°C/min | A common rate that provides good resolution of thermal events. |
| Purge Gas | Nitrogen (Inert) | To prevent oxidative decomposition and isolate the thermal degradation behavior. |
| Flow Rate | 50 mL/min | To ensure an inert atmosphere and efficiently remove gaseous decomposition products. |
Data Analysis
The primary data obtained from the TGA experiment will be a plot of mass versus temperature (thermogram or TG curve). The first derivative of this curve (DTG curve) is also crucial as it shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.[12]
Predicted TGA Data and Interpretation
The expected TGA and DTG curves for this compound are depicted below, followed by a detailed interpretation.
Predicted Thermogram
| Thermal Event | Onset Temperature (°C) | Mass Loss (%) | Corresponding Moiety |
| Step 1 | ~150 - 250 | ~15-20% | Hydrazine group decomposition |
| Step 2 | ~350 - 500 | ~75-80% | Fluorene core degradation |
| Residue | > 500 | ~5-10% | Carbonaceous residue |
Visualization of the Predicted Decomposition Pathway
Caption: Predicted thermal decomposition pathway for this compound.
Detailed Experimental Protocol
This section provides a step-by-step workflow for conducting the thermogravimetric analysis.
Instrument Preparation
-
Ensure the TGA instrument is clean and the balance is tared.
-
Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.
-
Set the purge gas (high-purity nitrogen) to the desired flow rate (50 mL/min).
Sample Loading
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.
-
Record the exact mass of the sample.
-
Carefully place the sample pan onto the TGA's balance mechanism.
Experimental Run
-
Program the TGA with the following temperature profile:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a rate of 10°C/min.
-
-
Start the experiment and data acquisition.
Post-Analysis
-
Once the run is complete, allow the furnace to cool to a safe temperature before removing the sample.
-
Analyze the resulting TG and DTG curves to determine onset temperatures of decomposition, percentage mass loss for each step, and the final residue percentage.
Workflow Diagram
Caption: Experimental workflow for the TGA of this compound.
Conclusion
This technical guide has presented a comprehensive, albeit predictive, thermogravimetric analysis of this compound. By synthesizing the known thermal behaviors of the fluorene and hydrazine moieties, a multi-stage decomposition profile is anticipated. The provided experimental protocol offers a robust framework for obtaining high-quality TGA data for this compound and its derivatives. The insights gained from such an analysis are invaluable for the safe handling, formulation, and application of this compound in research and development.
References
- Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers.
-
Evaluation of thermal stability and decomposition behavior of fluorene crystal using TG/DTA. Available at: [Link]
- Thermooxidative stability of spectra of fluorene-based copolymers.
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available at: [Link]
-
Fluorene | C13H10 | CID 6853. PubChem. Available at: [Link]
-
1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. National Institutes of Health. Available at: [Link]
-
Chemical Properties of Fluorene (CAS 86-73-7). Cheméo. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. Available at: [Link]
-
Thermogravimetric Analysis. Available at: [Link]
-
Thermogravimetric Analysis (TGA). ResearchGate. Available at: [Link]
-
Crystal structure of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, C14H11N3S. Available at: [Link]
-
Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. MDPI. Available at: [Link]
-
Hydrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server. Available at: [Link]
-
Enthalpies of Formation of Hydrazine and Its Derivatives. ACS Publications. Available at: [Link]
-
Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. Available at: [Link]
-
[Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. PubMed. Available at: [Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. psvmkendra.com [psvmkendra.com]
- 3. researchgate.net [researchgate.net]
- 4. etamu.edu [etamu.edu]
- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 20.210.105.67 [20.210.105.67]
- 12. researchgate.net [researchgate.net]
A Methodological Guide to the Structural Elucidation of (9H-Fluoren-2-YL)hydrazine
For inquiries: Senior Application Scientist, Materials Science Division
Abstract
The fluorene scaffold and its derivatives are of significant interest to the pharmaceutical and materials science industries due to their unique electronic properties and biological activities. While numerous fluorene derivatives have been synthesized and characterized, the specific crystal structure of (9H-Fluoren-2-YL)hydrazine remains undetermined in publicly accessible crystallographic databases. This technical guide presents a comprehensive, field-proven framework for the synthesis, purification, crystallization, and definitive structural elucidation of this compound via single-crystal X-ray diffraction. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the causal scientific reasoning behind key methodological choices. By following this guide, research teams can systematically approach the characterization of this novel compound, yielding critical data on its three-dimensional atomic arrangement, intermolecular interactions, and solid-state packing—information vital for rational drug design and materials engineering.
Introduction: The Scientific Imperative
Fluorene-based compounds are a cornerstone in medicinal chemistry, forming the structural basis for a range of biologically active agents.[1][2] The introduction of a hydrazine moiety is a common strategy in drug design to create versatile intermediates or to act as a pharmacophore that can engage in specific hydrogen bonding interactions with biological targets. The precise three-dimensional arrangement of atoms and the nature of intermolecular forces within a crystal lattice are paramount, as they dictate critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability.[3][4][5]
Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise; it is a fundamental prerequisite for advancing a compound through the drug development pipeline.[6][7] This guide provides the complete, self-validating workflow to determine the crystal structure of the title compound, this compound, a molecule of high interest whose solid-state structure has not yet been reported.
Part 1: Proposed Synthesis of this compound
The most logical and established pathway to synthesize an arylhydrazine, such as this compound, proceeds from the corresponding primary amine, 2-aminofluorene. The synthesis is a well-documented two-step process involving diazotization followed by reduction.
Causality of the Synthetic Route:
This route is chosen for its reliability and high yield. Diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, producing a versatile diazonium salt intermediate.[8] Subsequent reduction of this salt is a standard method for forming the N-N bond of the hydrazine group.
Experimental Protocol: A Two-Step Synthesis
-
Step 1: Diazotization of 2-Aminofluorene
-
1.1. Reagent Preparation: Prepare a solution of 2-aminofluorene in aqueous hydrochloric acid. The acid serves to protonate the amine, making it soluble and activating it for the reaction.
-
1.2. Cooling: Chill the solution to 0-5 °C in an ice-salt bath. This low temperature is critical to prevent the highly reactive diazonium salt from decomposing, which would lead to side products (e.g., phenols) and significantly lower the yield.
-
1.3. Diazotization: Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. The slow addition maintains the low temperature and controls the exothermic reaction. The reaction of nitrous acid (formed in situ from NaNO₂ and HCl) with the primary amine generates the 2-fluorenediazonium chloride intermediate.[8]
-
1.4. Monitoring: The reaction is complete when a slight excess of nitrous acid is detected, typically confirmed by a positive test with starch-iodide paper.
-
-
Step 2: Reduction of the Diazonium Salt
-
2.1. Reducing Agent: Prepare a fresh, cold solution of sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. These are effective and well-documented reducing agents for diazonium salts.
-
2.2. Reduction Reaction: Slowly add the cold diazonium salt solution from Step 1 to the stirred reducing solution, ensuring the temperature remains below 10 °C. This controlled addition prevents unwanted side reactions and ensures the selective reduction to the hydrazine.
-
2.3. Isolation: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. The hydrazine hydrochloride salt will precipitate.
-
2.4. Basification & Extraction: Collect the precipitate and treat it with a base (e.g., aqueous sodium hydroxide) to deprotonate the hydrazine salt, yielding the free base. Extract the this compound product into an organic solvent like diethyl ether or dichloromethane.
-
2.5. Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be further purified by recrystallization (see Part 2).
-
Caption: Synthetic workflow for this compound.
Part 2: Strategy for High-Purity Crystallization
The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal. The goal of this stage is to produce a single, well-ordered crystal free from defects, twinning, and solvent inclusions. This requires a systematic screening of crystallization conditions.
Causality of Experimental Choices:
Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[9] The ideal solvent or solvent system will dissolve the compound when hot but have poor solubility when cold. Slow cooling or slow evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects.[6][9]
Protocol for Crystallization Screening
-
Solvent Selection:
-
Rationale: The choice of solvent is critical. A range of solvents with varying polarities should be screened to find one that provides moderate solubility.
-
Procedure: Test the solubility of the purified product in small amounts of the solvents listed in Table 1. A good candidate will require heating to dissolve completely.
Table 1: Recommended Solvents for Crystallization Screening
Solvent Class Examples Polarity Rationale Protic Ethanol, Methanol, Isopropanol High Potential for H-bonding with hydrazine moiety. Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate Medium Good general solvents for aromatic compounds. | Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | Low | Useful for solvent-antisolvent techniques. |
-
-
Primary Crystallization Methods:
-
A. Slow Evaporation:
-
Principle: This is the simplest method. As the solvent slowly evaporates from a nearly saturated solution, the concentration of the solute increases, leading to crystallization.[10]
-
Protocol: Dissolve the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area.
-
-
B. Slow Cooling:
-
Principle: This method leverages the difference in solubility at high and low temperatures.[9]
-
Protocol: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at its boiling point. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator (4 °C) and finally a freezer (-20 °C) if necessary. Insulating the flask can promote the growth of larger, higher-quality crystals.
-
-
C. Vapor Diffusion:
-
Principle: This is often the most successful method for growing high-quality crystals.[10] It involves two vials: an inner vial with the compound dissolved in a less volatile solvent, and an outer, sealed vial containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Protocol: Dissolve the compound in a small amount of a solvent like toluene or dichloromethane in a small, open vial. Place this vial inside a larger, sealed jar containing a layer of an anti-solvent like hexane or pentane. Allow the system to equilibrate undisturbed for several days to weeks.
-
-
Part 3: Crystal Structure Determination by Single-Crystal X-ray Diffraction
Once a suitable crystal (ideally 30-300 microns in size, with sharp edges and no visible fractures) is obtained, its three-dimensional structure can be determined.[10]
Causality of the Workflow:
Single-crystal X-ray diffraction operates on the principle of Bragg's Law. A beam of monochromatic X-rays is diffracted by the electron clouds of the atoms arranged in a regular lattice.[11] By measuring the angles and intensities of thousands of these diffracted beams, a 3D map of the electron density within the crystal can be reconstructed, revealing the precise position of each atom.[10][12]
Standard Operating Procedure
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized pin (e.g., a MiTeGen loop) attached to a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy-S).[13][14] It is cooled to a low temperature (typically ~100 K) using a stream of liquid nitrogen to minimize thermal vibrations and radiation damage. The instrument then rotates the crystal through a series of angles while exposing it to the X-ray beam, and a detector records the resulting diffraction pattern.[11]
-
Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution and Refinement:
-
Solution: Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial model of the molecular structure from the diffraction data.
-
Refinement: The initial model is refined against the experimental data using a least-squares algorithm (e.g., in SHELXL). This process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should ideally be below 0.05 (5%) for a well-determined small molecule structure.
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 4: Anticipated Structural Features and Data
Based on known structures of fluorene and hydrazine derivatives, we can predict key features of the this compound crystal structure.[9][15][16]
-
Molecular Geometry: The fluorene moiety is expected to be nearly planar, though minor twisting between the fused benzene rings can occur due to packing forces in the crystal.[15][16]
-
Intermolecular Interactions: The hydrazine group (-NH-NH₂) is a potent hydrogen bond donor and acceptor. It is highly probable that the crystal packing will be dominated by a network of intermolecular N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex 3D architectures. C-H···π interactions involving the aromatic fluorene system are also likely to be present.[15]
-
Crystallographic Data: A hypothetical, yet realistic, set of crystallographic data is presented in Table 2. These values are based on typical parameters for organic molecules of similar size and composition.
Table 2: Anticipated Crystallographic Data for this compound
| Parameter | Anticipated Value | Significance |
|---|---|---|
| Chemical Formula | C₁₃H₁₂N₂ | Defines the molecular composition. |
| Formula Weight | 196.25 g/mol | Molecular mass of the compound. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or Pbca | Defines the specific symmetry elements within the unit cell. |
| a, b, c (Å) | 5-15 Å, 8-20 Å, 10-25 Å | Dimensions of the unit cell. |
| α, γ (°) | 90° | Unit cell angles. |
| β (°) | 90-110° | Unit cell angle (for monoclinic system). |
| Volume (ų) | 1500 - 2500 | Volume of the unit cell. |
| Z | 4 or 8 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and data. |
| Goodness-of-Fit (S) | ~ 1.0 | Indicates the quality of the refinement. |
Part 5: Implications for Drug Development
Determining the definitive crystal structure of this compound provides invaluable data for drug development professionals.[3][6]
-
Structure-Activity Relationship (SAR): The 3D structure provides the foundational data for computational modeling and structure-based drug design. It allows researchers to understand how the molecule might fit into the active site of a target protein.[7]
-
Polymorph Screening: Many active pharmaceutical ingredients (APIs) can crystallize in multiple forms (polymorphs), each with different properties.[4][5] Identifying the most thermodynamically stable polymorph is crucial to ensure consistent product performance and avoid disastrous phase transitions during storage or formulation.
-
Intellectual Property: A novel crystal form of a compound can be patented, providing a significant competitive advantage and extending market exclusivity.[5]
-
Formulation Development: Knowledge of the crystal packing and intermolecular forces helps in selecting appropriate excipients and designing robust formulations with predictable dissolution and stability profiles.
Conclusion
While the crystal structure of this compound has not yet been reported, this technical guide provides a complete and scientifically rigorous blueprint for its determination. By following the proposed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can systematically elucidate the compound's three-dimensional architecture. The resulting structural information will be a critical asset, enabling deeper insights into its chemical properties and accelerating its potential development as a therapeutic agent or advanced material.
References
-
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. Available at: [Link]
-
Schulz, B., et al. (2022). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Molecules. Available at: [Link]
-
Chetkina, L. A., & Belsky, V. K. (2013). X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. Crystallography Reports, 58(1), 26-48. Available at: [Link]
-
Kumar, A., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]
-
Griffiths, A., & Hine, R. (1970). The crystal structure of fluorene derivatives. I. 2-Bromoketofluorene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(1), 29-33. Available at: [Link]
-
X-ray anaylsis facility, University of Reading. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? University of Reading. Available at: [Link]
-
Alemayehu, C. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals. Available at: [Link]
-
Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Pharmaceutics. Available at: [Link]
-
Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Available at: [Link]
-
Nagy, G., et al. (2023). Compounds Derived from 9,9-Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). Chemistry. Available at: [Link]
-
Wikipedia contributors. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]
-
Sawyer, E. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Available at: [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker.com. Available at: [Link]
-
ResearchGate. (n.d.). Examples of fluorene derivatives reported by us previously. ResearchGate. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available at: [Link]
-
Boston University. (2011). Borohydride Reduction of Fluorenone. OpenBU. Available at: [Link]
-
Shiva K Rastogi Lectures. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment. YouTube. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. organic-chemistry.org. Available at: [Link]
-
Senthilkumar, P., & Mohan, S. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(1), 350-355. Available at: [Link]
-
Crash Course. (2022, March 2). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube. Available at: [Link]
-
Chemistry university. (2021, April 9). Reduction of 9-Fluorenone. YouTube. Available at: [Link]
-
YouTube. (2021, February 13). Experiment 3: Reduction of 9-Fluorenone to Fluorenol. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. migrationletters.com [migrationletters.com]
- 7. zienjournals.com [zienjournals.com]
- 8. youtube.com [youtube.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 14. rigaku.com [rigaku.com]
- 15. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups [mdpi.com]
- 16. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Derivatization of Carbonyl Compounds with (9H-Fluoren-2-YL)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Carbonyl Detection with Fluorenyl Tagging
The sensitive and accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task in fields ranging from environmental analysis to clinical diagnostics and pharmaceutical quality control. These compounds are often present at trace levels, are highly reactive, and many lack the structural features required for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.
Chemical derivatization provides a powerful solution to this challenge. By reacting the carbonyl group with a carefully selected reagent, a stable, detectable derivative is formed. (9H-Fluoren-2-YL)hydrazine, also known as 2-hydrazinofluorene, has emerged as a superior derivatizing agent. Its key advantage lies in the introduction of the highly fluorescent fluorenyl group, which significantly enhances the sensitivity of detection, particularly for fluorescence-based methods. This application note provides a comprehensive technical guide to the derivatization of carbonyl compounds using this compound, detailing the underlying chemistry, step-by-step protocols, and analytical considerations.
The Chemistry of Derivatization: Hydrazone Formation
The core of the derivatization process is the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction proceeds via a two-step mechanism, typically under acidic catalysis, to form a stable hydrazone derivative.
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the this compound attacks the carbonyl carbon.
-
Step 2: Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the final C=N double bond of the hydrazone.
The fluorenyl moiety of the reagent does not participate in the reaction but serves as a powerful fluorophore and chromophore, enabling highly sensitive detection of the resulting derivatized carbonyl compound.
Caption: General reaction mechanism for the derivatization of a carbonyl compound with this compound to form a stable fluorenyl-hydrazone.
Experimental Protocols
Protocol 1: Derivatization of Carbonyls in Solution
This protocol is suitable for the derivatization of carbonyl compounds in standard solutions or in simple, clean sample matrices.
Materials:
-
This compound hydrochloride
-
Carbonyl compound standard or sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Vials (e.g., 2 mL amber glass)
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a 10 mM solution of this compound hydrochloride in acetonitrile. Rationale: Acetonitrile is a common solvent for both the reagent and many carbonyl compounds, ensuring miscibility.
-
Sample Preparation: Dissolve the carbonyl compound standard or sample in acetonitrile to a final concentration in the low µM to mM range.
-
Reaction Setup: In a clean vial, combine:
-
100 µL of the carbonyl compound solution
-
100 µL of the 10 mM this compound solution
-
10 µL of 1% TFA in acetonitrile (to achieve acidic catalysis). Rationale: Acid catalysis accelerates the rate of hydrazone formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]
-
-
Incubation: Cap the vial tightly and heat at 60°C for 30-60 minutes. Rationale: Heating increases the reaction rate. The optimal time may vary depending on the reactivity of the specific carbonyl compound.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with the mobile phase to be used for HPLC analysis to an appropriate concentration.
-
Analysis: The sample is now ready for injection into an HPLC system.
Protocol 2: Analysis of Fluorenyl-Hydrazone Derivatives by HPLC-UV/Fluorescence
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent for eluting the hydrophobic hydrazone derivatives. |
| Gradient | Start at 40-50% B, increase to 95-100% B over 15-20 min | A gradient is necessary to elute a wide range of hydrazones with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40°C | Improves peak shape and reduces viscosity.[2] |
| UV Detection | ~340-365 nm | The fluorenyl group has a strong absorbance in this region. |
| Fluorescence Det. | Excitation: ~255 nm, Emission: ~465 nm | Provides higher sensitivity and selectivity compared to UV detection. |
Data Interpretation:
-
Identify the derivative peaks by comparing their retention times to those of derivatized standards.
-
Quantify the carbonyl compounds by creating a calibration curve using the peak areas of the derivatized standards.
Sources
Application Note: Sensitive and Selective HPLC-MS Analysis of Carbonyl-Containing Compounds via Derivatization with (9H-Fluoren-2-YL)hydrazine
Introduction: The Analytical Challenge of Carbonyls and a Novel Solution
In pharmaceutical research, drug development, and clinical diagnostics, the accurate quantification of carbonyl-containing compounds—such as aldehydes, ketones, and ketosteroids—is of paramount importance. These molecules are often characterized by low molecular weight, high polarity, and poor ionization efficiency, which presents a significant challenge for their direct analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Chemical derivatization offers a robust strategy to overcome these limitations. By introducing a chemical tag onto the analyte, we can significantly enhance its chromatographic retention, improve its ionization efficiency, and increase the overall sensitivity and selectivity of the analysis.[1]
This application note details a comprehensive protocol for the derivatization of carbonyl compounds using (9H-Fluoren-2-YL)hydrazine, a novel reagent designed to impart favorable analytical characteristics to the target molecules. The fluorenyl moiety is a well-known fluorophore, offering the potential for highly sensitive fluorescence detection, which can be used in conjunction with mass spectrometry.[2][3] Furthermore, the large, hydrophobic fluorenyl group enhances the retention of derivatized analytes on reversed-phase HPLC columns, facilitating their separation from polar matrix components.
Principle of Derivatization: The Chemistry of Hydrazone Formation
The core of this method lies in the nucleophilic addition of the hydrazine group of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, which is a variation of the well-known Wolff-Kishner reaction, proceeds via a tetrahedral intermediate, followed by dehydration to form a stable hydrazone.[4][5] The resulting hydrazone derivative incorporates the fluorenyl group, which acts as a potent chromophore and fluorophore, and a readily protonated nitrogen atom, which enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).
The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the hydrazine.[6] The optimal pH for hydrazone formation is generally in the range of 4-6, as a lower pH will lead to excessive protonation of the hydrazine nucleophile, reducing its reactivity.[7]
Caption: Derivatization of a carbonyl with this compound.
Proposed Analytical Workflow
The overall analytical procedure involves sample preparation, derivatization, HPLC separation, and MS/MS detection. This workflow is designed to be robust and adaptable to a variety of sample matrices.
Caption: Overall analytical workflow for carbonyl analysis.
Detailed Experimental Protocol (Proposed)
This protocol is a recommended starting point and should be optimized for the specific analyte and sample matrix of interest.
Reagents and Materials
-
This compound hydrochloride (CAS: 84716-14-3)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Glacial acetic acid
-
Analyte standards
-
Internal standard (e.g., an isotopically labeled analog of the analyte or a structurally similar carbonyl compound)
Preparation of Solutions
-
Derivatization Reagent (10 mg/mL): Dissolve 10 mg of this compound hydrochloride in 1 mL of methanol. This solution should be prepared fresh daily.
-
Catalyst Solution (1 M Acetic Acid in Methanol): Add 57.5 µL of glacial acetic acid to a 1 mL volumetric flask and bring to volume with methanol.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte(s) and internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to construct a calibration curve.
Derivatization Procedure
-
To 100 µL of the sample, standard, or blank in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 100 µL of the derivatization reagent solution.
-
Add 20 µL of the catalyst solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Analysis
The following are suggested starting parameters for the HPLC-MS/MS analysis.
| Parameter | Recommended Setting |
| HPLC System | A high-performance liquid chromatography system coupled to a tandem mass spectrometer. |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Method Development and Validation
Optimization of Derivatization
The efficiency of the derivatization reaction is critical for achieving optimal sensitivity and reproducibility. The following parameters should be optimized:
-
Reagent Concentration: Vary the concentration of this compound to ensure a sufficient molar excess over the analyte.
-
Catalyst Type and Concentration: While acetic acid is a good starting point, other acids or aniline-based catalysts could be explored.[9][10] The concentration of the catalyst should be optimized to maximize the reaction rate without causing degradation of the analyte or derivatizing agent.
-
Reaction Temperature and Time: Investigate a range of temperatures (e.g., 40-80°C) and incubation times (e.g., 30-120 minutes) to find the conditions that yield the highest and most consistent product formation.
Validation of the Analytical Method
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13][14][15]
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The use of this compound as a derivatizing agent offers a promising approach for the sensitive and selective analysis of carbonyl-containing compounds by HPLC-MS. The fluorenyl moiety provides enhanced chromatographic retention and a site for efficient ionization, while also opening up the possibility of fluorescence detection. The proposed protocol provides a solid foundation for the development of robust and reliable analytical methods for a wide range of carbonyls in various matrices. As with any analytical method, thorough optimization and validation are essential to ensure data of the highest quality.
References
-
Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. Available at: [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aniline catalysts. Bioconjugate chemistry, 19(12), 2543-2548. Available at: [Link]
-
Crisalli, P., & Kool, E. T. (2013). Importance of ortho proton donors in catalysis of hydrazone formation. The Journal of organic chemistry, 78(3), 1184-1189. Available at: [Link]
-
Dryzmala, S., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Toxins, 14(8), 549. Available at: [Link]
-
Belfield, K. D., et al. (2004). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Journal of biomedical optics, 9(3), 547-554. Available at: [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]
-
Plohn, P. M., et al. (2014). Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. Journal of Mass Spectrometry, 49(12), 1269-1279. Available at: [Link]
-
Alves, C. S., & Pfenninger, A. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass spectrometry reviews, 32(6), 437-454. Available at: [Link]
-
ChemTube3D. (n.d.). Hydrazone formation. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Morales, A. R., et al. (2005). Biomolecule Labeling and Imaging with a New Fluorenyl Two-Photon Fluorescent Probe. Bioconjugate Chemistry, 16(6), 1368-1375. Available at: [Link]
-
Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate journal, 5(4), 397-409. Available at: [Link]
-
Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 147-153. Available at: [Link]
-
Borman, P., & Nethercote, P. (2014). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design (pp. 205-235). John Wiley & Sons, Ltd. Available at: [Link]
-
Le, J., & Giguere, R. J. (2006). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (27), 2907-2909. Available at: [Link]
-
Yao, S., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. The Journal of Organic Chemistry, 73(24), 9548-9557. Available at: [Link]
-
Zhang, M., et al. (2018). Synergistic Relay Reactions To Achieve Redox‐Neutral α‐Alkylations of Olefinic Alcohols with Ruthenium(II) Catalysis. Angewandte Chemie International Edition, 57(31), 9788-9792. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Wikipedia. (n.d.). Fluorene. Available at: [Link]
-
LookChem. (n.d.). This compound hydrochloride. Available at: [Link]
-
PubChem. (n.d.). Fluorene. Available at: [Link]
-
Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Available at: [Link]
-
Flinders, B., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and bioanalytical chemistry, 407(8), 2085-2094. Available at: [Link]
-
Al-Majed, A. R. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1833. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2374. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). Improved HPLC Separation of Steroids. Available at: [Link]
-
Aldlab-chemicals. (n.d.). Hydrazine, 9H-fluoren-2-yl-, hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Fast steroid separation with fused-core column. Column: 50 mm  2.1 mm Halo C18; mobile phase. Available at: [Link]
Sources
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review [mdpi.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Biomolecule Labeling and Imaging with a New Fluorenyl Two-Photon Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. starodub.nl [starodub.nl]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
Protocol for the Fluorescence Detection of Carbonyl Compounds Using (9H-Fluoren-2-YL)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Imperative for Sensitive Carbonyl Detection
Carbonyl groups, encompassing aldehydes and ketones, are pivotal functional groups in a vast array of biological molecules and processes. They are the hallmark of reducing sugars, the targets of oxidative stress-induced protein and lipid damage, and key components of many pharmaceutical compounds. The ability to detect and quantify carbonyls with high sensitivity and specificity is therefore of paramount importance in biomedical research and drug development. (9H-Fluoren-2-YL)hydrazine emerges as a potent tool in this endeavor. This reagent leverages the classic and robust chemistry of hydrazine's reaction with carbonyls to form stable hydrazones. The fluorenyl moiety, a well-characterized fluorophore, imparts strong intrinsic fluorescence to the resulting hydrazone, enabling sensitive detection. This application note provides a comprehensive guide to the use of this compound for the fluorescent labeling and detection of carbonyl-containing molecules.
Principle of the Method: Hydrazone Formation and Fluorescence
The core of this detection method lies in the nucleophilic addition of the hydrazine group of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2][3] This reaction, which proceeds efficiently under mildly acidic conditions, results in the formation of a stable carbon-nitrogen double bond, creating a hydrazone derivative.[4]
The non-fluorescent (or weakly fluorescent) this compound reagent reacts with a carbonyl-containing analyte to produce a highly fluorescent hydrazone. This "turn-on" fluorescence provides a high signal-to-noise ratio, which is crucial for sensitive detection. The extended conjugation in the fluorenyl-hydrazone product leads to a shift in its optical properties, allowing for detection with standard fluorescence instrumentation.[5]
Figure 1: General reaction scheme for the derivatization of a carbonyl compound with this compound to form a fluorescent hydrazone.
Materials and Reagents
Reagents
-
This compound hydrochloride (or free base)
-
Analyte containing a carbonyl group (e.g., protein lysate, oxidized lipid sample, reducing sugar standard)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium cyanoborohydride (optional, for reduction of hydrazone)
-
Purified water (18 MΩ·cm)
Equipment
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
pH meter
-
Fluorescence spectrophotometer (for cuvette-based measurements)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Analytical balance
-
Standard laboratory glassware and consumables
Protocol: Step-by-Step Guide to Carbonyl Derivatization
This protocol provides a general framework for the derivatization of carbonyls. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound hydrochloride in anhydrous DMF or DMSO. For example, to prepare a 10 mM solution, dissolve 2.33 mg of this compound hydrochloride (M.W. 232.71 g/mol ) in 1 mL of solvent. Note: Hydrazine solutions can be susceptible to oxidation. Prepare fresh or store in small aliquots under nitrogen at -20°C for short-term storage.[6]
-
Reaction Buffer (0.1 M HCl in Methanol): Prepare by carefully adding the appropriate volume of concentrated HCl to methanol. This acidic condition helps to catalyze the hydrazone formation.
Sample Preparation
-
Protein Samples: For detecting carbonylated proteins, samples such as cell lysates or purified proteins should be prepared in a buffer free of primary amines that could compete with the hydrazine reaction.
-
Lipid Samples: Oxidized lipids can be extracted using standard methods (e.g., Folch or Bligh-Dyer) and redissolved in a suitable organic solvent like methanol or ethanol.
-
Carbohydrate Samples: Reducing sugars can be dissolved directly in the reaction solvent. For glycoproteins, glycans may need to be released enzymatically or chemically prior to labeling.[7]
Derivatization Reaction
-
To your sample containing the carbonyl analyte, add an excess of the this compound stock solution. A 10 to 100-fold molar excess of the labeling reagent over the expected amount of carbonyls is a good starting point.
-
Add the acidic catalyst. For many applications, a final concentration of 0.5-1% (v/v) trifluoroacetic acid (TFA) or the use of the methanolic HCl buffer is effective.
-
Incubate the reaction mixture at 60-80°C for 1-2 hours. Protect the reaction from light to prevent photobleaching of the fluorophore. The optimal temperature and time should be determined empirically for each specific analyte.
-
After incubation, cool the reaction mixture to room temperature.
Figure 2: A generalized experimental workflow for carbonyl detection using this compound.
Analysis and Data Interpretation
Fluorescence Spectroscopy
For bulk measurements, the fluorescence of the derivatized sample can be measured using a fluorescence spectrophotometer. The fluorenyl group typically exhibits excitation maxima in the UV range, with emission in the violet-blue region. Based on the properties of similar fluorene derivatives, the following are estimated starting points for spectral analysis:
| Parameter | Estimated Wavelength |
| Excitation Maximum (λex) | ~260-290 nm |
| Emission Maximum (λem) | ~310-350 nm |
Note: The exact excitation and emission maxima should be determined experimentally for the specific hydrazone derivative, as they can be influenced by the solvent and the structure of the carbonyl compound.[8]
HPLC Analysis
For complex mixtures, HPLC with fluorescence detection is the method of choice for separating and quantifying the derivatized analytes.
-
Column: A reverse-phase C18 column is suitable for most applications.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like 0.1% TFA, is typically used.
-
Detection: Set the fluorescence detector to the empirically determined optimal excitation and emission wavelengths for the (9H-Fluoren-2-YL)hydrazone.
-
Quantification: For quantitative analysis, a calibration curve should be generated using known concentrations of a relevant carbonyl standard that has been derivatized under the same conditions as the samples. The peak area of the derivatized analyte is then used to determine its concentration in the unknown samples.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Incomplete derivatization reaction. | Optimize reaction conditions (increase temperature, time, or reagent concentration). Ensure the pH is acidic. |
| Degradation of the labeling reagent. | Prepare fresh this compound solution. | |
| Incorrect excitation/emission wavelengths. | Perform a spectral scan to determine the optimal wavelengths for your hydrazone product. | |
| High background fluorescence | Excess unreacted labeling reagent. | Optimize the HPLC gradient to separate the unreacted reagent from the derivatized product. A sample cleanup step (e.g., solid-phase extraction) may be necessary. |
| Multiple peaks for a single analyte | Formation of E/Z isomers of the hydrazone. | This is a known phenomenon with hydrazone formation.[2] The peaks can usually be integrated together for quantification. |
| Instability of the hydrazone. | Consider an optional reduction step with sodium cyanoborohydride after the initial reaction to form a more stable hydrazine. |
Safety Precautions
This compound hydrochloride and other hydrazine derivatives are potentially hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use.[8][9][10]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Toxicity: Hydrazine derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They may also be skin sensitizers and are suspected carcinogens.[8][9][10]
-
Storage: Store this compound hydrochloride in a tightly sealed container in a cool, dry place, away from oxidizing agents.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
OpenStax. (2023, September 20). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. Retrieved from [Link]
- Gubitz, G., Wintersteiger, R., & Frei, R. W. (1984). Fluorogenic Labelling of Carbonylcompounds with 7-Hydrazine-4-nitrobenzo-2-oxa-1,3-diazole (NBD-H).
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Fiveable. (2025, September). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]
- Creaser, C. S., & Stygall, J. W. (2003). Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls. Analytical and Bioanalytical Chemistry, 375(8), 1081-1088.
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
- An, H. J., & Lebrilla, C. B. (2020). A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis. Analytical Biochemistry, 601, 113775.
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. Retrieved from [Link]
- Avigad, G. (1983). A sensitive fluorometric assay for reducing sugars. Analytical Biochemistry, 134(2), 499-504.
-
ALDLAB-Chemicals. (n.d.). Hydrazine, 9H-fluoren-2-yl-, hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxada.com [arxada.com]
- 7. researchgate.net [researchgate.net]
- 8. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from (9H-Fluoren-2-YL)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Fluorene Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The urgent need for novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens has driven the exploration of diverse chemical scaffolds. Among these, the tricyclic aromatic hydrocarbon fluorene has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar framework provides a versatile template for the synthesis of a wide array of bioactive molecules. Numerous derivatives of fluorene have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] The lipophilic nature of the fluorene nucleus can facilitate membrane permeability, a crucial factor in reaching intracellular targets. This guide provides a comprehensive overview of the synthetic pathways and detailed protocols for the development of novel antimicrobial agents starting from (9H-Fluoren-2-YL)hydrazine, a promising but underexplored building block.
Part 1: Synthesis of the Key Starting Material: this compound
While commercially available from some suppliers, the synthesis of this compound can be achieved from the readily available precursor, 2-aminofluorene, via a classical diazonium salt intermediate. This two-step process is a fundamental technique in aromatic chemistry.
Causality Behind the Experimental Choices:
The conversion of an aromatic amine to a hydrazine is a well-established transformation. The diazotization of 2-aminofluorene with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a reactive diazonium salt. Subsequent reduction of this salt, for instance with stannous chloride in acidic medium, furnishes the desired hydrazine. The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
Experimental Workflow for the Preparation of this compound
Caption: Proposed synthesis of this compound from 2-aminofluorene.
Detailed Protocol for the Synthesis of this compound Hydrochloride
Materials:
-
2-Aminofluorene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-aminofluorene (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is observed.
-
-
Reduction:
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring. A precipitate of the hydrazine hydrochloride should form.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
Collect the precipitated this compound hydrochloride by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water, followed by a cold ethanol wash to remove impurities.
-
Dry the product under vacuum to obtain the hydrochloride salt, which can be used directly in subsequent reactions or neutralized to obtain the free hydrazine.
-
Part 2: Synthesis of Bioactive Heterocyclic Compounds
The hydrazine moiety is a versatile functional group for the construction of various heterocyclic systems known to possess antimicrobial properties. Here, we outline the synthesis of three promising classes of compounds: Schiff bases, pyrazoles, and thiazoles.
A. Synthesis of Schiff Bases (Hydrazones)
Schiff bases are synthesized by the condensation reaction between a primary amine (in this case, the hydrazine) and an aldehyde or a ketone. The resulting imine or azomethine group (C=N) is a common pharmacophore in many bioactive compounds.
Rationale:
The formation of a Schiff base introduces a new point of structural diversity. By varying the aldehyde or ketone reactant, a library of compounds with different steric and electronic properties can be generated. This allows for the exploration of structure-activity relationships (SAR) to identify the most potent antimicrobial agents.
Caption: General synthesis of Schiff bases from this compound.
Materials:
-
This compound hydrochloride
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Acetate (if starting from hydrochloride salt)
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol. Stir for 15 minutes at room temperature to generate the free hydrazine in situ.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).
B. Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The pyrazole ring is a well-known scaffold in many antimicrobial drugs.[2][3]
Rationale:
The synthesis of pyrazoles from this compound and various 1,3-dicarbonyl compounds allows for the creation of a library of 1-fluorenyl-3,5-disubstituted pyrazoles. The substituents at the 3- and 5-positions of the pyrazole ring can be easily varied, providing a rich dataset for SAR studies.
Caption: Synthesis of pyrazoles via condensation of this compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add acetylacetone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid thoroughly with water to remove acetic acid.
-
Dry the product and purify by recrystallization from a suitable solvent (e.g., ethanol).
C. Synthesis of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. A common route to 2-amino-thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea or thioamide with an α-haloketone. To utilize this compound, it must first be converted to a corresponding thiosemicarbazide.
Rationale:
Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial properties. The synthesis of fluorenyl-hydrazinyl-thiazoles introduces a unique combination of two biologically active moieties, which could lead to synergistic effects and enhanced antimicrobial potency.
Caption: Two-step synthesis of fluorenyl-hydrazinyl-thiazole derivatives.
Step 1: Synthesis of 1-(9H-Fluoren-2-yl)thiosemicarbazide
Materials:
-
This compound hydrochloride
-
Ammonium thiocyanate
-
Ethanol
-
Concentrated HCl
Procedure:
-
Reflux a mixture of this compound hydrochloride (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in ethanol with a few drops of concentrated HCl for 8-10 hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain pure 1-(9H-Fluoren-2-yl)thiosemicarbazide.
Step 2: Synthesis of the Thiazole Derivative
Materials:
-
1-(9H-Fluoren-2-yl)thiosemicarbazide
-
α-Haloketone (e.g., 2-chloro-1-phenylethanone)
-
Ethanol
Procedure:
-
Reflux a mixture of 1-(9H-Fluoren-2-yl)thiosemicarbazide (1 equivalent) and the α-haloketone (1 equivalent) in ethanol for 6-8 hours.
-
Cool the reaction mixture. The product may precipitate out. If not, concentrate the solvent under reduced pressure.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Part 3: Evaluation of Antimicrobial Activity
The synthesized compounds should be screened for their antimicrobial activity against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the in vitro antimicrobial activity of a compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Sterile DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the control antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Part 4: Data Presentation and Structure-Activity Relationship (SAR) Analysis
The results of the antimicrobial screening should be tabulated to facilitate comparison and SAR analysis.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Synthesized Fluorene Derivatives
| Compound ID | Structure | S. aureus | E. coli | C. albicans |
| Fluorene-SB-1 | Schiff base with 4-chlorobenzaldehyde | 16 | 64 | 32 |
| Fluorene-SB-2 | Schiff base with 4-methoxybenzaldehyde | 32 | >128 | 64 |
| Fluorene-PZ-1 | Pyrazole with acetylacetone | 8 | 32 | 16 |
| Fluorene-PZ-2 | Pyrazole with 1,3-diphenyl-1,3-propanedione | 16 | 64 | 32 |
| Fluorene-TZ-1 | Thiazole with 2-chloro-1-phenylethanone | 4 | 16 | 8 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 1 |
Analysis of the Hypothetical Data:
-
The thiazole derivative Fluorene-TZ-1 shows the most potent and broad-spectrum activity.
-
The presence of an electron-withdrawing group (Cl) in the Schiff base Fluorene-SB-1 appears to be beneficial for activity compared to the electron-donating group (OCH₃) in Fluorene-SB-2 .
-
The pyrazole with smaller substituents (Fluorene-PZ-1 ) is more active than the one with bulky phenyl groups (Fluorene-PZ-2 ).
This type of analysis helps in guiding the design and synthesis of the next generation of more potent antimicrobial agents.
References
-
Anusevičius, K., Stebrytė, I., & Kavaliauskas, P. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank, 2024(3), M1872. [Link]
- Sharshira, E. M., & El-Gaby, M. S. A. (2014). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 4(2), 27-34.
- Patel, P. D., & Patel, M. P. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 183-189.
-
Khaleel, Z. L., & Al-Jawaheri, Y. S. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF VARIOUS NEW SCHIFF BASES ASSOCIATED WITH THE 9,10-DIHYDRO-9,10[4][5]FURANOANTHRACENE-12,14-DIONE GROUP. Eurasian Journal of Science and Engineering, 10(1), 106-117.
- Ghareb, N., & Al-Karagoly, H. (2021). Fluorene and its Derivatives: A Review on their Biological Activities. Annals of the Romanian Society for Cell Biology, 10398-10411.
- Hassan, A. S., Askar, D. F., & Ead, H. A. (2015). Synthesis and antimicrobial activity of some new pyrazole and pyrazoline derivatives. Journal of Saudi Chemical Society, 19(2), 143-149.
- Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Aly, A. A., & El-Sayed, R. (2016).
-
Organic Syntheses. Procedure for the preparation of (9H-Fluoren-9-ylidene)hydrazine. Retrieved from [Link]
-
PubChem. 2-Aminofluorene. Retrieved from [Link]
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2013). Synthesis and antimicrobial evaluation of some new pyrazole derivatives. Medicinal Chemistry Research, 22(8), 3846-3854.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(9H-Fluoren-2-YL)hydrazine: A Versatile Reagent in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Unique Hydrazine Derivative
(9H-Fluoren-2-YL)hydrazine is a valuable aromatic hydrazine derivative that has garnered significant interest among researchers and synthetic chemists. Its unique structural motif, featuring a rigid and planar fluorenyl backbone, imparts distinct reactivity and properties that make it a powerful tool in the synthesis of a diverse array of heterocyclic compounds and as a derivatizing agent in analytical chemistry. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The fluorenyl moiety's electronic and steric characteristics influence the reactivity of the hydrazine group, often leading to high yields and specific reaction pathways. This document will delve into its primary applications, including the renowned Fischer indole synthesis for the creation of carbazole derivatives, the construction of pyrazole and thiazole ring systems, and its utility in analytical derivatization.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and safe handling procedures is paramount for its effective and secure utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Off-white to yellow powder | [2] |
| Melting Point | 135-139 °C | [2] |
Safety and Handling Precautions:
This compound, like other hydrazine derivatives, is a hazardous chemical and must be handled with appropriate safety measures.[3][4][5][6]
-
Toxicity: Hydrazine and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.[3][5] They can cause severe skin burns and eye damage.[3][5]
-
Flammability: It may be a flammable solid.[3]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Core Application: The Fischer Indole Synthesis for Carbazole Derivatives
The Fischer indole synthesis is a classic and powerful method for constructing indole rings from an arylhydrazine and a carbonyl compound under acidic conditions.[7][8] When this compound is employed with a suitable cyclic ketone, such as cyclohexanone, the reaction yields tetrahydrocarbazole derivatives, which can be subsequently aromatized to form carbazoles. Carbazoles are a vital class of nitrogen-containing heterocycles with widespread applications in materials science and medicinal chemistry.[9][10]
Mechanistic Insight
The reaction proceeds through a series of well-established steps:[7][8]
-
Hydrazone Formation: The initial step is the condensation of this compound with a ketone (e.g., cyclohexanone) to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step.
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole (in this case, a tetrahydrocarbazole) ring system.
Caption: General workflow of the Fischer indole synthesis.
Protocol: Synthesis of a Tetrahydrocarbazole Derivative
This protocol outlines the synthesis of a tetrahydrocarbazole derivative from this compound and cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Zinc Chloride (anhydrous)
Procedure:
Step 1: Hydrazone Formation [11]
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add cyclohexanone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated hydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to Tetrahydrocarbazole [11][12]
-
In a separate flask, add the dried hydrazone (1 equivalent) to a mixture of glacial acetic acid and anhydrous zinc chloride (a Lewis acid catalyst).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into a beaker of ice water.
-
The crude tetrahydrocarbazole will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Table 2: Representative Yields for Fischer Indole Synthesis
| Starting Materials | Product | Catalyst | Yield (%) |
| Phenylhydrazine + Acetophenone | 2-Phenylindole | Zinc Chloride | ~70-80%[11] |
| Phenylhydrazine + Cyclohexanone | Tetrahydrocarbazole | Polyphosphoric Acid | >90%[12] |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Synthesis of Other Heterocycles
This compound is not limited to carbazole synthesis. Its reactivity allows for the construction of other important heterocyclic scaffolds, such as pyrazoles and thiazoles.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals and agrochemicals.[13] The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related synthon.[13]
Caption: General workflow for pyrazole synthesis.
Protocol: Synthesis of a Fluorenyl-Substituted Pyrazole
This protocol describes a general method for the synthesis of a pyrazole derivative.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol or Glacial Acetic Acid
Procedure: [14]
-
Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the 1,3-diketone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 3-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom. They are key components in many biologically active molecules. The Hantzsch thiazole synthesis is a common method for their preparation, which can be adapted using a thiosemicarbazide derivative of this compound.[15]
Protocol: Synthesis of a Fluorenyl-Hydrazinyl-Thiazole
This protocol is based on the synthesis of a thiazole derivative from a pre-formed fluorenyl-thiosemicarbazide.[15]
Step 1: Synthesis of 2-(9H-fluoren-2-yl)hydrazine-1-carbothioamide
This intermediate is synthesized by reacting this compound with a thiocyanate salt.
Step 2: Hantzsch Thiazole Synthesis [15]
Materials:
-
2-(9H-fluoren-2-yl)hydrazine-1-carbothioamide
-
α-Haloketone (e.g., chloroacetone)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
Procedure:
-
In a round-bottom flask, dissolve 2-(9H-fluoren-2-yl)hydrazine-1-carbothioamide (1 equivalent) in THF.
-
Add the α-haloketone (1.1 equivalents) to the solution.
-
Reflux the mixture for 3-6 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold THF.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or 1,4-dioxane.
Table 3: Representative Thiazole Synthesis Data [15]
| α-Haloketone | Solvent | Reaction Time (h) | Yield (%) |
| Chloroacetone | THF | 6 | 75 |
| 2-Bromoacetophenone | THF | 0.5 | 82 |
| Ethyl bromoacetate | THF | 24 | 72 |
Application in Analytical Chemistry: Derivatizing Agent
Hydrazine and its derivatives are widely used as derivatizing agents in analytical chemistry, particularly for the detection and quantification of carbonyl compounds (aldehydes and ketones).[16][17] The reaction of a hydrazine with a carbonyl group forms a stable hydrazone, which often possesses enhanced UV-Vis absorbance or fluorescence properties, facilitating its detection by techniques like HPLC-UV or LC-MS.[16][17]
This compound, with its extended aromatic system, is an excellent candidate for a derivatizing agent, as the resulting hydrazone would be expected to have a strong chromophore, leading to high sensitivity in analytical methods.
Protocol: Derivatization of an Aldehyde for HPLC Analysis
This general protocol outlines the derivatization of an aldehyde sample with this compound for subsequent HPLC analysis.
Materials:
-
Aldehyde-containing sample
-
This compound solution (in a suitable solvent like acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To a known volume of the sample solution, add an excess of the this compound solution.
-
Add a small amount of the acid catalyst to facilitate the reaction.
-
Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 60 °C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, the sample is ready for injection into the HPLC system.
-
The separation can be achieved on a reverse-phase column (e.g., C18) with a mobile phase gradient of acetonitrile and water.
-
Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the fluorenyl-hydrazone derivative.
Conclusion
This compound is a reagent of considerable utility in organic synthesis and analytical chemistry. Its ability to participate in the Fischer indole synthesis provides a reliable route to valuable carbazole derivatives. Furthermore, its application in the synthesis of other heterocycles like pyrazoles and thiazoles, as well as its potential as a highly sensitive derivatizing agent, underscores its versatility. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full potential of this unique chemical entity in their scientific pursuits. As with all chemical reagents, a strong emphasis on safety and proper handling is essential for successful and responsible experimentation.
References
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available from: [Link]
-
Fischer indole synthesis. Wikipedia. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. ResearchGate. Available from: [Link]
-
(PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials. ThaiJo. Available from: [Link]
-
Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Available from: [Link]
-
1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. PMC - NIH. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
-
Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. Available from: [Link]
-
Fischer Indole Synthesis. Available from: [Link]
-
(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available from: [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central. Available from: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available from: [Link]
-
This compound. PubChem - NIH. Available from: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Available from: [Link]
-
19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. Available from: [Link]
-
9H-Fluoren-9-one, hydrazone. NIST WebBook. Available from: [Link]
-
19.9: Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. Chemistry LibreTexts. Available from: [Link]
-
Aldehyde/Ketone-Catalyzed Highly Selective Synthesis of 9-Monoalkylated Fluorenes by Dehydrative C-Alkylation with Primary and Secondary Alcohols. ResearchGate. Available from: [Link]
- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
-
Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available from: [Link]
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available from: [Link]
-
19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Chemistry LibreTexts. Available from: [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Available from: [Link]
-
Derivatization. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. This compound | C13H12N2 | CID 13004764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (9H-FLUOREN-2-YL)-HYDRAZINE CAS#: 118128-53-3 [chemicalbook.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 10. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]
- 16. shura.shu.ac.uk [shura.shu.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for (9H-Fluoren-2-YL)hydrazine in Materials Science
Introduction: The Strategic Value of the Fluorene-Hydrazine Moiety in Advanced Materials
The field of materials science is in a perpetual quest for molecular architectures that offer a blend of high performance, synthetic accessibility, and tunable functionality. Within the domain of organic electronics and sensor technology, (9H-Fluoren-2-YL)hydrazine emerges as a molecule of significant strategic importance. Its unique structure, which marries the rigid, planar, and highly fluorescent 9H-fluorene core with the reactive and versatile hydrazine group, provides a powerful platform for the rational design of next-generation materials.
The fluorene unit is renowned for its high photoluminescence quantum yield, excellent thermal stability, and good charge transport characteristics, making it a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The hydrazine functional group, on the other hand, is a reactive nucleophile that can readily undergo condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[3] This covalent bond formation is not merely a linking strategy; the resulting hydrazone moiety (-C=N-NH-) introduces a site of tunable electronic properties, capable of influencing the intramolecular charge transfer (ICT) characteristics of the entire molecule. This ability to modulate the electronic landscape is the key to creating materials with tailored optical and electrical responses.
This technical guide provides an in-depth exploration of the applications of this compound in materials science. We will delve into its use in the synthesis of advanced polymers for organic light-emitting diodes and its role as a foundational building block for sensitive and selective fluorescent chemosensors. Each application is accompanied by detailed, field-proven protocols to enable researchers to harness the potential of this versatile molecule.
Application I: High-Performance Polymers for Organic Light-Emitting Diodes (OLEDs)
The incorporation of fluorene-hydrazone units into conjugated polymer backbones represents a sophisticated strategy for tuning the emission color and enhancing the efficiency of polymer light-emitting diodes (PLEDs). The hydrazone group can act as a charge carrier trapping site, leading to a more balanced injection of electrons and holes, which in turn improves the electroluminescence efficiency.[1]
Causality of Experimental Design: Engineering Emission via Copolymerization
The protocol described below is based on the synthesis of a polyfluorene copolymer containing a fluorene-hydrazone derivative. The rationale behind this approach is to introduce a small percentage of a comonomer with a lower energy gap into the high-energy gap polyfluorene backbone. This creates energy traps where excitons can be confined, leading to a red-shift in the emission spectrum and often improving the overall device performance.[1] The Ni(0)-mediated Yamamoto coupling is a robust and widely used method for the polymerization of aryl dihalides, offering good control over the polymer's molecular weight and structure.
Experimental Workflow: Polymer Synthesis and Device Fabrication
Sources
Application Notes & Protocols: (9H-Fluoren-2-YL)hydrazine for the Synthesis of Advanced Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the utilization of (9H-Fluoren-2-YL)hydrazine as a versatile building block for the creation of high-performance nonlinear optical (NLO) chromophores. The fluorene moiety, a well-established component in optoelectronic materials, serves as an excellent electron-donating or π-conjugated bridge element. Its hydrazine functional group at the C-2 position offers a straightforward and efficient synthetic handle for the construction of donor-π-acceptor (D-π-A) structures, which are essential for achieving significant second-order NLO effects. These materials are critical for applications in high-speed optical communications, data processing, and optical switching. This guide will detail the underlying principles, provide step-by-step synthetic protocols, and outline characterization methodologies for novel fluorenyl-hydrazone based NLO materials.
Introduction: The Rationale for Fluorenyl-Hydrazones in NLO
The quest for advanced NLO materials is driven by the demand for faster and more efficient optical technologies. Organic chromophores with a "push-pull" architecture are at the forefront of this research.[1] This design incorporates an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and consequently, a high molecular first hyperpolarizability (β), the microscopic measure of second-order NLO activity.[2]
The fluorene nucleus is an exceptionally attractive component for NLO chromophores due to its rigid, planar structure which enhances π-electron delocalization, and its thermal and photochemical stability.[3] The functionalization at the C-2 position allows for the extension of the conjugation path along the long axis of the molecule, which is crucial for maximizing the NLO response.
This compound is a strategic starting material. The hydrazine group (-NHNH₂) is a potent nucleophile that readily condenses with aldehydes and ketones to form stable hydrazones (-NH-N=CR'R'').[4] This reaction provides a direct and high-yielding pathway to link the electron-rich fluorenyl moiety to a wide array of electron-accepting groups, thereby completing the D-π-A design. The resulting N-N single bond in the hydrazone linkage can also contribute to the electronic landscape of the chromophore.[5]
Designing the Chromophore: The Donor-π-Acceptor Strategy
The core of this application is the synthesis of a fluorenyl-hydrazone with a pronounced push-pull character. In this design, the this compound derivative acts as the electron donor and part of the conjugated bridge. The choice of the aldehyde or ketone reactant is critical as it will introduce the electron-acceptor group.
A powerful class of acceptors can be synthesized via Knoevenagel condensation of an aromatic aldehyde with an active methylene compound, such as malononitrile or barbituric acid.[6][7] This creates a potent electron-withdrawing group that can be readily reacted with the fluorenyl hydrazine.
Below is a logical workflow for the synthesis of a target NLO chromophore.
Caption: Workflow for NLO Chromophore Synthesis and Characterization.
Experimental Protocols
Safety Precautions: Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens.[8][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and safety goggles.[10] Handle hydrazine-containing waste streams with care and dispose of them according to institutional guidelines.[11]
Protocol 1: Synthesis of a Representative Fluorenyl-Hydrazone NLO Chromophore
This protocol describes a two-step synthesis. First, a potent electron-accepting aldehyde is prepared via Knoevenagel condensation. Second, this aldehyde is condensed with this compound.
Step 1: Synthesis of 2-(4-formylbenzylidene)malononitrile (Acceptor Aldehyde)
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve terephthalaldehyde (1.34 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product should be a pale yellow solid.
-
Characterization: Confirm the structure using ¹H NMR and FT-IR spectroscopy.
Step 2: Synthesis of (E)-2-(4-((2-(9H-fluoren-2-yl)hydrazono)methyl)benzylidene)malononitrile (Target NLO Chromophore)
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (0.23 g, 1 mmol) and the acceptor aldehyde from Step 1 (0.18 g, 1 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration. Wash the crude product with cold ethanol and then diethyl ether. If necessary, recrystallize from a suitable solvent like ethanol or a mixture of dichloromethane/hexane to obtain a purified, deeply colored solid.
-
Final Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Characterization of NLO Materials
Once the target chromophore is synthesized and purified, its properties must be thoroughly evaluated to determine its potential as an NLO material.
Protocol 2: Optical and Thermal Characterization
A. UV-Visible Spectroscopy
-
Objective: To determine the electronic absorption properties, particularly the intramolecular charge-transfer (ICT) band.
-
Procedure:
-
Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of the chromophore in a suitable solvent (e.g., dichloromethane or chloroform).
-
Record the absorption spectrum over a range of approximately 250-800 nm using a dual-beam UV-Vis spectrophotometer.
-
The longest wavelength absorption peak (λ_max) corresponds to the ICT band. A significant redshift of this band compared to the precursors is indicative of a strong push-pull system.[3]
-
B. Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability of the chromophore, a critical parameter for device fabrication and long-term operation.[12]
-
Procedure:
-
Place a small amount (5-10 mg) of the purified chromophore into a TGA sample pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).[13][14]
-
The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs. A high T_d (ideally >250 °C) is desirable for NLO applications.[15][16]
-
Protocol 3: Measurement of Second-Order NLO Properties
Electric Field-Induced Second Harmonic Generation (EFISH)
-
Objective: To quantify the second-order NLO response (β) of the chromophore in solution.[17] EFISH is a widely used technique for screening new NLO materials.[18]
-
Principle: In the presence of a strong external DC electric field, the centrosymmetry of an isotropic solution of dipolar molecules is broken, allowing for the generation of a second-harmonic signal when irradiated with a high-intensity laser beam. The magnitude of this signal is related to the molecular hyperpolarizability.[19]
-
Simplified Experimental Setup:
-
A high-intensity, pulsed laser (e.g., Nd:YAG at 1064 nm) is used as the fundamental beam.
-
The beam is passed through a solution of the chromophore in a suitable solvent (e.g., chloroform) contained in a specially designed EFISH cell.
-
A high-voltage DC pulse is applied across the electrodes in the cell, synchronized with the laser pulse.
-
The generated second-harmonic signal (at 532 nm) is detected by a photomultiplier tube after passing through appropriate filters to block the fundamental beam.
-
By measuring the signal as a function of concentration and comparing it to a known reference, the value of µβ (where µ is the ground-state dipole moment) can be determined.
-
Caption: Simplified schematic of an EFISH experiment.
Expected Results and Data Interpretation
The successful synthesis of a fluorenyl-hydrazone NLO chromophore should yield the following characteristics:
| Property | Measurement Technique | Expected Outcome | Significance |
| Structure | NMR, IR, Mass Spec | Data consistent with the proposed fluorenyl-hydrazone structure. | Confirms successful synthesis and purity. |
| ICT Band (λ_max) | UV-Vis Spectroscopy | An intense absorption band in the visible region (e.g., 400-600 nm). | Indicates effective intramolecular charge transfer, a prerequisite for high β. |
| Thermal Stability (T_d) | TGA | Decomposition temperature > 250 °C. | Ensures the material can withstand processing conditions for device fabrication. |
| NLO Response (µβ) | EFISH | A large value, typically > 500 x 10⁻⁴⁸ esu. | Quantifies the second-order NLO efficiency of the molecule. |
A large µβ value, coupled with good thermal stability and transparency at the operating wavelength, would indicate that the synthesized this compound derivative is a promising candidate for incorporation into polymeric matrices for the development of electro-optic devices.
Conclusion
This compound serves as a highly effective and synthetically accessible precursor for the development of novel second-order NLO materials. The straightforward condensation reaction to form hydrazones allows for a modular approach to chromophore design, enabling the systematic tuning of optical and thermal properties by varying the electron-accepting component. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to explore this promising class of materials for next-generation optoelectronic applications.
References
- Recent Synthetic Methods for the Preparation of Charged and Uncharged Styryl-based NLO Chromophores. (n.d.). Accessed January 12, 2026.
-
Luo, J., Zhan, C., & Qin, J. (1998). Synthesis of several novel multifunctionalized chromophores for second-order NLO. Proc. SPIE 3556, Electro-Optic and Second Harmonic Generation Materials, Devices, and Applications II. [Link]
-
Shaya, J., et al. (2016). Rational Design of Push-Pull Fluorene Dyes: Synthesis and Structure-Photophysics Relationship. Chemistry. 22(30), 10627-37. [Link]
- Parveen, A. (n.d.). MECHANOSTIC SYNTHESIS OF ARYL HYDRAZONES. Department of Chemistry, B.
- Electric field induced second harmonic generation (EFISH) experiments in the swivel cell: New aspects of an established method. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
- Shaya, J., et al. (2016). Rational Design of Push–Pull Fluorene Dyes: Synthesis and Structure-Photophysics Relationship.
- Polymeric materials and their orientation techniques for second-order nonlinear optics. (2003). Advances in Polymer Science, 161, 1-85.
-
Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (2022). ACS Omega. [Link]
-
The design and synthesis of nonlinear optical chromophores containing two short chromophores for an enhanced electro-optic activity. (2020). Materials Advances. [Link]
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- Electric Field-Induced Second Harmonic Generation. (n.d.).
- ''H''-shape second order NLO polymers: synthesis and characteriz
-
Arylation of substituted hydrazines with arylboronic acids. (2005). Estonian Academy Publishers. [Link]
- SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. (2015). Chemical Suppliers.
- Process for the preparation of aryl hydrazone and aryl hydrazine. (2005).
- The experimental setup used for Rapid Electric Field–Induced Second Harmonic generation (RE-FISH). (n.d.).
- Process for the preparation of aryl hydrazone and aryl hydrazine. (n.d.).
- Hydrazine. (n.d.).
- Design, Synthesis and Evaluation of Organic Non-linear Optical Chromophores with Configurationally and Conform
- Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. (n.d.). MDPI.
- Electric Field-Induced Second Harmonic (E-FISH) Generation: Towards a robust method for electric field measurements in plasmas. (n.d.).
- Synthesis of push-pull (D-π-A) fluorene dyes. (n.d.).
- Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety.
- A Photoactivatable Push–Pull Fluorophore for Single-Molecule Imaging in Live Cells. (n.d.). NIH.
-
Measurement of electric-field induced second harmonic generation in hydrogenated amorphous silicon. (2012). Applied Physics Letters. [Link]
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- Synthesis and Characterization of Novel Second-Order Nonlinear Optical Chromophore with Multi-Hydroxyl Groups Donor. (n.d.).
- Nonlinear Optical Properties and Applications of Fluorenone Molecular M
- Predicting the Second-Order Nonlinear Optical Responses of Organic Materials: The Role of Dynamics. (2022). Accounts of Chemical Research.
- Thermogravimetric analysis. (n.d.). Wikipedia.
- Second-Order Nonlinear Optical Characterization Techniques. (2016).
- Thermogravimetric Analysis (TGA). (n.d.). ARDL.
- Thermogravimetric Analysis (TGA) for Material Characterization. (2025).
- Hydrazine. (n.d.). Wikipedia.
- Thermogravimetric Analysis - How TGA Helps You Analyze M
- New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization. (n.d.). University of Central Florida.
- Thermal Gravimetric Analysis (TGA) - Techniques and Services Available from Particle Technology Labs. (n.d.). AZoNano.
- Nonlinear Optical Properties and Applications of Fluorenone Molecular M
- Study of Linear and Nonlinear Optical Properties of Four Derivatives of Substituted Aryl Hydrazones of 1,8-Naphthalimide. (2025).
- Hydrazone compounds used in nonlinear optical devices. (n.d.).
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.
- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024).
- Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin
- Organic Syntheses Procedure. (n.d.).
- Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. (2025).
Sources
- 1. Rational Design of Push-Pull Fluorene Dyes: Synthesis and Structure-Photophysics Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor [mdpi.com]
- 3. api.creol.ucf.edu [api.creol.ucf.edu]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. arxada.com [arxada.com]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. ardl.com [ardl.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. torontech.com [torontech.com]
- 16. azonano.com [azonano.com]
- 17. Electric field induced second harmonic generation (EFISH) experiments in the swivel cell: New aspects of an established method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Hydrazone Formation with (9H-Fluoren-2-YL)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorenyl Hydrazone Linker in Modern Chemistry
Hydrazone formation, the condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone), creates a versatile and dynamic covalent bond. This linkage is of paramount importance in fields ranging from medicinal chemistry to materials science. In drug development, particularly for Antibody-Drug Conjugates (ADCs), the pH-sensitive nature of the hydrazone bond is exploited for targeted drug release in the acidic environment of endosomes and lysosomes.
Among the various hydrazine building blocks, (9H-Fluoren-2-YL)hydrazine offers a unique scaffold. The bulky, aromatic, and fluorescent nature of the fluorenyl group can impart desirable physicochemical properties to the resulting conjugate, such as enhanced stability, and can serve as a built-in analytical handle for characterization and quantification. This guide provides a comprehensive, in-depth overview of the synthesis of hydrazones using this compound, focusing on the underlying chemical principles, detailed experimental protocols, and robust characterization methods.
The Underpinnings of Hydrazone Formation: A Mechanistic View
The formation of a hydrazone is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. A thorough understanding of this mechanism is critical for optimizing reaction conditions and ensuring the desired product is obtained in high yield and purity.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The terminal nitrogen of the hydrazine, acting as a nucleophile, then attacks the activated carbonyl carbon. This step forms a tetrahedral carbinolamine intermediate.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the hydrazone.
The rate of this reaction exhibits a characteristic bell-shaped curve with respect to pH.[1] At high pH, there is insufficient acid to protonate the carbonyl group, slowing the initial attack. Conversely, at very low pH (e.g., below 3), the hydrazine nucleophile becomes excessively protonated, rendering it unreactive.[2][3] Therefore, the reaction is typically fastest in a mildly acidic environment, with an optimal pH often cited between 4.5 and 6.[1]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Experimental Design and Optimization
The success of hydrazone synthesis hinges on the careful selection of reaction parameters. The aromatic nature of the this compound influences its reactivity and the stability of the resulting product.
| Parameter | Options & Considerations | Rationale & Causality |
| Carbonyl Partner | Aromatic Aldehydes, Aliphatic Aldehydes, Ketones. | Reactivity generally follows the order: Aliphatic Aldehyde > Aromatic Aldehyde > Ketone.[2] Aldehydes are less sterically hindered and more electrophilic than ketones. The choice impacts the final hydrazone's stability; hydrazones from aromatic aldehydes are more stable due to π-electron conjugation across the C=N bond, making them more resistant to hydrolysis.[4] |
| Solvent | Ethanol, Methanol, Tetrahydrofuran (THF), Toluene. | Protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and the polar intermediates.[5] For reactants with poor solubility, co-solvents or aprotic solvents like THF or DMF may be necessary. |
| Catalyst | Acetic Acid (AcOH), Trifluoroacetic Acid (TFA), Aniline derivatives. | A catalytic amount of a weak acid like glacial acetic acid is typically sufficient to achieve the optimal pH range.[5] For reactions at neutral pH, especially in bioconjugation, nucleophilic catalysts like aniline can significantly accelerate the reaction.[2] However, aniline can be toxic, and newer, more efficient water-soluble catalysts like anthranilic acids are preferred.[2] |
| Temperature | Room Temperature to Reflux (~25°C to 80°C). | Many hydrazone formations proceed efficiently at room temperature. Gentle heating (40-60°C) or reflux can be employed to accelerate slow reactions, particularly with less reactive ketones.[6] However, prolonged heating should be avoided as it can promote side reactions. |
| Reactant Stoichiometry | 1:1 or slight excess of hydrazine. | A 1:1 molar ratio is standard. To minimize the formation of azine byproducts (where a second carbonyl molecule reacts with the newly formed hydrazone), a slight excess (1.1 equivalents) of the hydrazine can be beneficial.[6] |
Core Protocol: Synthesis of a Fluorenyl Hydrazone
This protocol provides a general method for the condensation of an aldehyde or ketone with this compound.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
Solvent (e.g., Ethanol, 95%)
-
Catalyst (e.g., Glacial Acetic Acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Thin Layer Chromatography (TLC) plate (e.g., silica gel 60 F254)
Caption: General experimental workflow for hydrazone synthesis.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable volume of ethanol (e.g., 0.1 M concentration).
-
Addition of Hydrazine: To the stirred solution, add this compound (1.0 to 1.1 equivalents) either as a solid or as a solution in a small amount of the reaction solvent.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60°C or brought to reflux.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] A typical mobile phase is a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to the limiting starting material (usually the carbonyl) has disappeared, and a new, typically less polar, product spot is observed.
-
Work-up and Isolation: Once complete, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with cold solvent. If the product remains in solution, remove the solvent under reduced pressure. The crude residue can then be taken up in a solvent like ethyl acetate and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[5]
-
Characterization: Confirm the structure and purity of the final product using the analytical techniques outlined below.
Product Characterization
Thorough characterization is essential to confirm the formation of the desired fluorenyl hydrazone and assess its purity.
| Technique | Characteristic Signal/Observation | Expected Result for Fluorenyl Hydrazone |
| ¹H NMR | Imine proton (–CH=N–), Amine proton (–NH–), Aromatic protons. | A characteristic singlet for the imine proton typically appears downfield (δ 8.0-9.0 ppm). The NH proton often appears as a broad singlet further downfield (δ 11.0-12.5 ppm).[7] The complex multiplet patterns in the aromatic region (δ 7.0-8.5 ppm) will integrate to the correct number of fluorenyl and other aromatic protons. |
| ¹³C NMR | Imine carbon (C=N). | The signal for the imine carbon (C=N) is typically found in the range of δ 140-160 ppm.[8] The carbonyl carbon signal from the starting material (δ > 190 ppm for aldehydes/ketones) will be absent. |
| FT-IR | C=N stretch, N-H stretch, absence of C=O stretch. | Look for the appearance of a C=N stretching band around 1570-1620 cm⁻¹.[8] An N-H stretching band should be visible around 3200-3300 cm⁻¹. Crucially, the strong C=O stretching band from the starting carbonyl (typically 1680-1720 cm⁻¹) should be absent.[5] |
| Mass Spec (MS) | Molecular Ion Peak [M+H]⁺. | Mass spectrometry will confirm the molecular weight of the synthesized hydrazone, showing a molecular ion peak corresponding to the calculated mass.[5] |
Stability and Handling of Fluorenyl Hydrazones
The stability of the hydrazone linkage is highly dependent on pH. Hydrazones are generally stable at neutral or basic pH but are susceptible to hydrolysis under acidic conditions, which regenerates the constituent hydrazine and carbonyl compounds.[4] This property is the cornerstone of their use in pH-responsive drug delivery systems.
-
Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes (e.g., benzaldehyde derivatives) are significantly more stable towards hydrolysis than those derived from aliphatic aldehydes.[4] This increased stability is due to the conjugation of the aromatic π-system with the C=N bond.
-
Storage: For long-term stability, purified fluorenyl hydrazones should be stored as dry solids, protected from light and strong acids, at low temperatures.[6]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incorrect pH (too high or too low).- Low-purity starting materials.- Steric hindrance from bulky reactants. | - Adjust pH to the 4-6 range with a catalytic amount of acid like AcOH.[5]- Ensure high purity of the carbonyl and hydrazine.- Increase reaction time and/or gently heat the mixture. |
| Formation of Azine Byproduct | - Stoichiometry favors the reaction of a second carbonyl molecule.- Prolonged heating. | - Use a slight excess (1.1-1.2 equivalents) of the this compound.[6]- Add the carbonyl compound slowly to the hydrazine solution. |
| Product Hydrolysis During Work-up | - Exposure to strongly acidic conditions during extraction. | - Use a neutral or mildly basic wash (e.g., saturated NaHCO₃) to remove the acid catalyst instead of a strong acid wash.[6] |
| Difficulty in Purification | - Product is unstable on silica gel.- Similar polarity of product and starting materials. | - If decomposition is observed on standard silica, consider using deactivated (neutral) silica gel or alumina for chromatography.[9]- Optimize the reaction to go to completion to simplify purification; recrystallization is often an effective alternative to chromatography for crystalline hydrazones.[9] |
References
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2025). ScienceDirect. Retrieved from [Link]
-
Electronic spectra bands data of the prepared aromatic hydrazones in ethanol solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (2020). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldydes. (2016). ResearchGate. Retrieved from [Link]
-
(9H-Fluoren-9-ylidene)hydrazine. (2018). Organic Syntheses. Retrieved from [Link]
-
Optimization of hydrazone formation under microwave conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopic study of some aromatic hydrazones derivated fr. (n.d.). TSI Journals. Retrieved from [Link]
-
Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). ResearchGate. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, University of Wisconsin-Madison. Retrieved from [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. (2012). ResearchGate. Retrieved from [Link]
-
1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. (2009). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Hydrazine I Hydrazone formation I Give Reason. (2012). YouTube. Retrieved from [Link]
-
Need a purification method for a free hydrazone. (2021). Reddit. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
The Versatile Role of (9H-Fluoren-2-YL)hydrazine in the Synthesis of Bio-Relevant Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: The Fluorene Moiety as a Privileged Scaffold in Medicinal Chemistry
The 9H-fluorene, a tricyclic aromatic hydrocarbon, is a cornerstone in the design of novel therapeutic agents and functional materials.[1] Its rigid, planar, and electron-rich structure imparts unique photophysical properties and a propensity for π-π stacking interactions, making it a highly sought-after scaffold in drug development.[2][3] Derivatives of fluorene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The incorporation of the fluorene nucleus into heterocyclic systems often enhances biological activity and modulates pharmacokinetic profiles, making the synthesis of such hybrids a key focus in medicinal chemistry.[4]
(9H-Fluoren-2-YL)hydrazine emerges as a pivotal starting material in this context, offering a reactive handle for the construction of a diverse array of fluorene-functionalized heterocyclic compounds. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of indoles, pyrazoles, pyridazines, and thiazoles, complete with detailed mechanistic insights and actionable experimental protocols for the research scientist.
I. Synthesis of Fluorenyl-Indoles via Fischer Indole Synthesis
The Fischer indole synthesis, a venerable yet remarkably versatile reaction, stands as a primary method for constructing the indole nucleus.[5] The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or an aldehyde.[6]
Causality of Experimental Design
The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[5] The selection is often substrate-dependent, with more robust catalysts required for less reactive hydrazones or sterically hindered ketones. The reaction temperature is also a key parameter, often requiring elevated temperatures to drive the key[3][3]-sigmatropic rearrangement.[7] Given the bulky nature of the fluorenyl group, reaction times may need to be extended, and a higher boiling point solvent might be advantageous to ensure reaction completion.
Reaction Workflow & Mechanism
The synthesis of fluorenyl-indoles using this compound follows the classical Fischer indole synthesis pathway. The process begins with the formation of a (9H-Fluoren-2-YL)hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.
Caption: Workflow for Fischer Indole Synthesis.
The mechanism involves the initial formation of the hydrazone, which tautomerizes to the enamine form. Protonation of the enamine is followed by a[3][3]-sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[5]
Experimental Protocol: Synthesis of a Representative Fluorenyl-Indole
This protocol describes the synthesis of 2-methyl-1H-inden-1-yl(9H-fluoren-2-yl)amine from this compound and acetone. This is an adaptation from standard Fischer indole synthesis procedures.[8]
Materials:
-
This compound hydrochloride
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a minimal amount of warm ethanol. Add a slight excess of acetone (1.2 equivalents). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Cyclization: To the hydrazone mixture, add a larger volume of glacial acetic acid to act as both solvent and catalyst. Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude fluorenyl-indole will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
| Parameter | Condition | Rationale |
| Hydrazine | This compound | Introduces the fluorenyl moiety. |
| Carbonyl | Acetone | Forms the indole ring with a methyl group at the 2-position. |
| Catalyst | Glacial Acetic Acid | Acts as both a catalyst for hydrazone formation and cyclization. |
| Temperature | Reflux | Provides the necessary energy for the[3][3]-sigmatropic rearrangement. |
| Reaction Time | 4-6 hours | May require longer times due to the steric bulk of the fluorenyl group. |
II. Synthesis of Fluorenyl-Pyrazoles via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and highly efficient method for the preparation of pyrazoles, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9][10]
Causality of Experimental Design
The reaction is typically carried out in a protic solvent like ethanol, often with an acid catalyst (e.g., acetic acid) to promote the initial condensation.[11] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be an issue, but in many cases, one regioisomer is predominantly formed based on the relative reactivity of the two carbonyl groups.[3]
Reaction Workflow & Mechanism
The synthesis of fluorenyl-pyrazoles involves the reaction of this compound with a 1,3-dicarbonyl compound.
Caption: Workflow for Knorr Pyrazole Synthesis.
The mechanism involves the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen attacks the other carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.[9]
Experimental Protocol: Synthesis of a Representative Fluorenyl-Pyrazole
This protocol details the synthesis of a fluorenyl-pyrazole from this compound and acetylacetone, adapted from general Knorr synthesis procedures.[11]
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in ethanol.
-
Add acetylacetone (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. The product may crystallize out of the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.
| Parameter | Condition | Rationale |
| Hydrazine | This compound | Provides the N-fluorenyl substituent on the pyrazole ring. |
| Dicarbonyl | Acetylacetone | A symmetrical 1,3-diketone that avoids regioselectivity issues. |
| Solvent | Ethanol | A common protic solvent for this condensation reaction. |
| Catalyst | Glacial Acetic Acid | Facilitates the initial condensation steps. |
| Temperature | Reflux | Drives the reaction to completion. |
III. Synthesis of Fluorenyl-Pyridazines via Paal-Knorr Synthesis
The Paal-Knorr synthesis can also be extended to the synthesis of pyridazines by using 1,4-dicarbonyl compounds as starting materials with hydrazine derivatives.[12]
Causality of Experimental Design
Similar to the pyrazole synthesis, this reaction is typically performed in a protic solvent under acidic catalysis to facilitate the formation of the dihydropyridazine intermediate, which then aromatizes.
Reaction Workflow & Mechanism
Caption: Workflow for Paal-Knorr Pyridazine Synthesis.
The mechanism is analogous to the Knorr pyrazole synthesis, involving a double condensation of the hydrazine with the two carbonyl groups of the 1,4-dicarbonyl compound, followed by cyclization and dehydration to form the pyridazine ring.[12]
Experimental Protocol: Synthesis of a Representative Fluorenyl-Pyridazine
This adapted protocol describes the synthesis of a fluorenyl-pyridazine from this compound and 2,5-hexanedione.[13]
Materials:
-
This compound hydrochloride
-
2,5-Hexanedione
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic)
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) in ethanol in a round-bottom flask.
-
Add 2,5-hexanedione (1.1 equivalents) and a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Hydrazine | This compound | Incorporates the fluorenyl group into the pyridazine ring. |
| Dicarbonyl | 2,5-Hexanedione | A symmetrical 1,4-diketone for a straightforward synthesis. |
| Catalyst | Hydrochloric Acid | A strong acid catalyst to promote the condensation. |
| Temperature | Reflux | Ensures the reaction proceeds to completion. |
IV. Synthesis of Fluorenyl-Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings, typically involving the reaction of a thioamide with an α-haloketone.[1] A variation of this involves the use of a thiosemicarbazide derivative, which is relevant to the use of fluorene-based hydrazines.
Causality of Experimental Design
This synthesis often proceeds in a polar solvent like tetrahydrofuran (THF) or dioxane.[1] While a base catalyst can be used to accelerate the reaction, it is not always necessary.[1] The choice of the α-halocarbonyl compound allows for the introduction of various substituents onto the thiazole ring.
Reaction Workflow & Mechanism
The synthesis of fluorenyl-hydrazonothiazoles begins with the preparation of a fluorenyl-thiosemicarbazide intermediate.
Caption: Workflow for Hantzsch Thiazole Synthesis.
The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiosemicarbazide onto the carbon bearing the halogen of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.[1]
Experimental Protocol: Synthesis of 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole Derivatives
This protocol is based on the work of Anusevičius et al. (2024).[1]
Materials:
-
2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide
-
α-Halocarbonyl compound (e.g., chloroacetaldehyde)
-
Tetrahydrofuran (THF)
Procedure:
-
Preparation of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide: This starting material can be synthesized by the reaction of fluorenone with thiosemicarbazide in a suitable solvent like 1,4-dioxane with a catalytic amount of glacial acetic acid.[1]
-
Hantzsch Thiazole Synthesis: In a round-bottom flask, dissolve 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1 equivalent) in THF.
-
Add the desired α-halocarbonyl compound (1.1 equivalents).
-
Heat the mixture under reflux for a period ranging from 1 to 24 hours, depending on the reactivity of the α-halocarbonyl compound. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with diethyl ether.
-
If the product does not precipitate, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent. The crude product can then be purified by recrystallization.[1]
| Parameter | Condition | Rationale |
| Starting Material | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | A pre-functionalized fluorene derivative for direct use in the Hantzsch synthesis. |
| Reagent | α-Halocarbonyl compound | Determines the substitution pattern on the resulting thiazole ring. |
| Solvent | Tetrahydrofuran (THF) | A suitable aprotic solvent for this reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
V. Synthesis of Other Fluorenyl-Heterocycles: Triazoles
The synthesis of fluorenyl-triazoles using this compound is less commonly reported but can be envisioned through established methods for triazole synthesis. One potential route involves the reaction of the hydrazine with a compound containing a reactive dinitrogen or trinitrogen unit. For instance, reaction with a nitrile in the presence of a strong acid could potentially lead to a 1,2,4-triazole. Another approach could be the reaction of a fluorenyl-amidine with a hydrazine, or a fluorenyl-hydrazide with an imidate. These remain areas for further exploration.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds bearing the medicinally important fluorene scaffold. The classical Fischer, Knorr, and Paal-Knorr reactions, along with the Hantzsch thiazole synthesis, provide reliable and adaptable routes to fluorenyl-substituted indoles, pyrazoles, pyridazines, and thiazoles. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this promising area of chemical space. Further investigation into the use of this compound in multicomponent reactions and for the synthesis of other heterocyclic systems such as triazoles and tetrazoles is warranted and holds significant potential for the discovery of novel bioactive molecules.
References
-
Anusevičius, K., Stebrytė, I., & Kavaliauskas, P. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank, 2024(1), M1872. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization, Biological Evaluation and Antibacterial Activity of some Heterocyclic Fluorene Compounds Derived from Schiff Base. International Journal of Electrochemical Science, 9, 856-868. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Vanderwal, C. D. (2011). A Fischer Indolization Strategy Toward the Total Synthesis of (−)-Goniomitine. PMC. [Link]
-
Dan, W. et al. (2022). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]
-
Vasileva, E. et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Open Exploration Publishing. (2024). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. [Link]
-
ResearchGate. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]
-
Semantic Scholar. (n.d.). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. (2007). 2H-Tetrazole synthesis. [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
-
ISRES. (2023). synthesis of 1,2,4 triazole compounds. [Link]
-
LookChem. (n.d.). This compound hydrochloride. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Al-Jaff, M. A. H., & Al-Masoudi, N. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(10), 1-8. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PubMed. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
- Google Patents. (2017).
-
PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
JOCPR. (2013). Preparation of various Schiff's bases of 9-fluorenone and its biological application. [Link]
- Google Patents. (1996).
Sources
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (9H-Fluoren-2-YL)hydrazine
Welcome to the technical support center for the synthesis of (9H-Fluoren-2-YL)hydrazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
I. Synthesis Overview & Key Challenges
The primary route for synthesizing this compound involves a two-step process starting from 2-aminofluorene. The first step is a diazotization reaction to form the 2-fluorenyldiazonium salt, which is then reduced to the desired hydrazine. While conceptually straightforward, this synthesis is fraught with potential pitfalls that can significantly lower the yield. Key challenges include the instability of the diazonium intermediate, competing side reactions, and the oxidative lability of the final hydrazine product.
This guide will provide a structured approach to navigate these challenges, ensuring a successful and high-yielding synthesis.
Experimental Workflow Diagram
Technical Support Center: Navigating Solubility Challenges with (9H-Fluoren-2-YL)hydrazine Derivatives
Welcome to the technical support center for (9H-Fluoren-2-YL)hydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges frequently encountered with this class of compounds. The inherent lipophilicity of the fluorene core often leads to poor aqueous solubility, which can be a significant hurdle in experimental workflows, particularly in biological assays. This resource offers troubleshooting guidance, detailed protocols, and a deeper understanding of the principles governing the solubility of these molecules.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives difficult to dissolve?
A1: The solubility of this compound derivatives is largely dictated by the physicochemical properties of the parent fluorene scaffold. Fluorene is a polycyclic aromatic hydrocarbon, making it inherently non-polar and hydrophobic.[1] This characteristic leads to low solubility in aqueous solutions. While the hydrazine moiety introduces a polar functional group, the overall lipophilicity of the molecule often dominates, especially in derivatives with additional non-polar substituents.
Q2: What are the recommended starting solvents for dissolving this compound derivatives?
A2: For most biological applications, the recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high dissolving power for a broad range of organic compounds.[2][3] Other polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) can also be effective.[4][5] For synthetic work, solvents like 1,4-dioxane and ethanol have been used.[4][5]
Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This is a common phenomenon known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound in solution. To mitigate this, consider the following strategies:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions, gradually decreasing the DMSO concentration.[2]
-
Use of Co-solvents: Incorporate a water-miscible co-solvent into your aqueous buffer. Common choices include polyethylene glycol 400 (PEG400), glycerol, or surfactants like Tween 80.[2][6] These agents can help to increase the solubility of your compound in the final assay medium.
-
Lowering the Final Concentration: If permissible by your experimental design, reducing the final concentration of the this compound derivative may prevent it from exceeding its solubility limit in the aqueous buffer.
Q4: Can I use heating to improve the solubility of my compound?
A4: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound. However, it is crucial to be cautious, as excessive heat can lead to the degradation of thermally sensitive molecules.[7] If you choose to heat your solution, do so at the lowest effective temperature and for the shortest possible time. Always assess the stability of your specific derivative under these conditions. For some fluorene compounds, heating to around 85-95°C has been used during purification processes.[8]
Q5: Would converting my this compound derivative to a salt improve its aqueous solubility?
A5: Yes, salt formation is a common and effective strategy to enhance the aqueous solubility of ionizable compounds.[9] Since the hydrazine group is basic, it can be protonated to form a hydrochloride (HCl) or other salt. These salt forms are generally more water-soluble than the free base. However, it's important to note that the solubility of salts can be pH-dependent. Also, in some cases, the salt form may still have limited solubility in certain organic solvents like THF.[4][5]
Troubleshooting Guide
This section provides a more in-depth, problem-solution approach to common solubility issues.
| Problem | Potential Cause | Recommended Solutions |
| Compound will not dissolve in DMSO. | The compound may be highly crystalline or have very low intrinsic solubility even in DMSO. | 1. Increase Solvent Volume: Try dissolving a smaller amount of the compound in a larger volume of DMSO. 2. Gentle Heating: Warm the solution gently (e.g., 30-40°C) in a water bath while stirring or vortexing. 3. Sonication: Use a sonicating bath to provide mechanical energy to aid dissolution. 4. Alternative Solvents: Test other polar aprotic solvents such as DMF or N-methyl-2-pyrrolidone (NMP). |
| Precipitation occurs over time in the DMSO stock solution. | The compound may be unstable in DMSO, or the stock solution may be supersaturated and is slowly crashing out. | 1. Freshly Prepare Solutions: Prepare stock solutions fresh before each experiment. 2. Lower Stock Concentration: Prepare a less concentrated stock solution. 3. Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2] |
| Inconsistent results in biological assays. | Poor solubility can lead to inaccurate dosing and variable compound exposure. The undissolved compound may also interfere with assay readouts. | 1. Confirm Solubilization: Visually inspect your final assay solutions for any signs of precipitation (cloudiness, particulates). 2. Optimize Co-solvent System: Experiment with different co-solvents (e.g., PEG400, Tween 80, cyclodextrins) and their concentrations to find the optimal conditions for your specific derivative and assay.[2][6] 3. Vehicle Control: Always include a vehicle control (assay buffer with the same concentration of DMSO and any co-solvents) to account for any effects of the solvents on the assay.[2] |
| Difficulty in purifying the compound due to solubility issues. | The compound may be poorly soluble in common recrystallization or chromatography solvents. | 1. Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities to identify a suitable solvent system for recrystallization. For some derivatives, recrystallization from 1,4-dioxane or methanol has been reported.[4][5] 2. Mixed Solvent Systems: Utilize a binary or ternary solvent system for recrystallization. One solvent can be used to dissolve the compound at an elevated temperature, and the other (an anti-solvent) can be added to induce crystallization upon cooling. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes a general method for preparing a concentrated stock solution of a this compound derivative in DMSO.
Materials:
-
This compound derivative
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh out the desired amount of the this compound derivative into a sterile, chemically resistant vial. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 210.26 g/mol , weigh out 2.10 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (30-40°C) can be applied if necessary, but monitor for any signs of degradation.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
Protocol 2: Serial Dilution into Aqueous Buffer with a Co-solvent
This protocol provides a stepwise method for diluting a DMSO stock solution into an aqueous buffer for a cell-based assay, minimizing the risk of precipitation.
Materials:
-
10 mM DMSO stock solution of the this compound derivative
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Co-solvent (e.g., PEG400, Tween 80)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare the aqueous assay buffer containing the desired concentration of the co-solvent. For example, a 1% PEG400 solution in PBS.
-
Perform an intermediate dilution of the 10 mM DMSO stock solution into the co-solvent-containing buffer. For instance, add 2 µL of the 10 mM stock to 98 µL of the buffer to create a 200 µM solution with 2% DMSO.
-
Vortex or mix the intermediate dilution thoroughly.
-
From this intermediate dilution, perform the final dilution into the assay plate. For example, add 10 µL of the 200 µM solution to 90 µL of the co-solvent-containing buffer in a well of a 96-well plate to achieve a final concentration of 20 µM with 0.2% DMSO.
-
Ensure that the final concentration of DMSO in the assay is kept low (typically <0.5%) to avoid solvent-induced toxicity.[2]
-
Always prepare a vehicle control containing the same final concentrations of DMSO and co-solvent as the test wells.
Visualizing the Workflow
Solubility Troubleshooting Workflow
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives | MDPI [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization with (9H-Fluoren-2-YL)hydrazine
Welcome to the technical support center for derivatization reactions using (9H-Fluoren-2-YL)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your success.
Understanding the Derivatization Reaction
This compound is a fluorescent labeling reagent primarily used for the derivatization of carbonyl compounds (aldehydes and ketones). The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, forming a fluorescent hydrazone derivative. This process significantly enhances the detectability of the analyte, particularly in high-performance liquid chromatography (HPLC) with fluorescence detection.[1][2][3] The fluorenyl moiety provides a strong fluorophore, allowing for sensitive quantification of otherwise difficult-to-detect molecules.[4]
The core reaction is analogous to the first step of the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate from a carbonyl compound and hydrazine.[5][6][7][8]
Reaction Mechanism: Hydrazone Formation
The formation of a fluorescent hydrazone from an analyte containing a carbonyl group and this compound proceeds via a nucleophilic addition-elimination mechanism.
Troubleshooting Guide
This section addresses common issues encountered during the derivatization reaction with this compound.
Issue 1: Low or No Product Yield
Question: I am not seeing any formation of my desired fluorescent derivative, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue that can stem from several factors, ranging from the quality of the reagents to the reaction conditions. Here is a systematic approach to diagnosing and solving the problem:
Possible Causes and Solutions:
-
Reagent Quality and Stability:
-
This compound Degradation: Hydrazine derivatives can be susceptible to oxidation.[9] Ensure the reagent is stored under appropriate conditions (cool, dry, and dark). If the reagent has changed color or appears clumpy, it may have degraded. It is recommended to use a fresh batch of the derivatizing agent.
-
Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction. Use anhydrous, HPLC-grade solvents. Tetrahydrofuran (THF) and 1,4-dioxane are commonly used solvents for similar reactions.[10][11]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at an optimal rate. A typical starting point is refluxing the reaction mixture.[10][11] However, excessive heat can lead to degradation of the reactants or products. We recommend starting with a moderate temperature (e.g., 50-60°C) and gradually increasing it if necessary.
-
Reaction Time: Derivatization reactions can vary in duration. Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC or a quick HPLC injection) to determine the optimal reaction time. Some reactions may be complete within a few hours, while others might require overnight incubation.[10][12]
-
pH of the Reaction Mixture: The nucleophilicity of the hydrazine and the electrophilicity of the carbonyl group are pH-dependent. The reaction is often catalyzed by a small amount of acid.[10][11] A catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. However, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. Conversely, strongly basic conditions can lead to side reactions.
-
-
Analyte-Specific Issues:
-
Steric Hindrance: If the carbonyl group on your analyte is sterically hindered, the reaction rate may be significantly slower. In such cases, prolonged reaction times or higher temperatures may be necessary.
-
Analyte Stability: Ensure that your analyte is stable under the chosen reaction conditions. Degradation of the analyte will naturally lead to low product yield.
-
Issue 2: Presence of Multiple Peaks in the Chromatogram
Question: My HPLC analysis shows multiple fluorescent peaks instead of a single peak for my derivatized analyte. What could be the reason for this?
Answer:
The presence of multiple peaks can complicate quantification and indicates either incomplete reaction, side reactions, or instability of the derivative.
Possible Causes and Solutions:
-
Incomplete Reaction: A peak corresponding to the unreacted this compound may be present. To address this, you can try to drive the reaction to completion by:
-
Increasing the reaction time or temperature.
-
Using a slight excess of the derivatizing reagent. However, a large excess should be avoided as it can complicate the chromatogram.
-
-
Formation of Isomers: If the analyte's carbonyl group is part of an asymmetric center, you might be forming diastereomers that can be separated by HPLC. Additionally, hydrazones can exist as E and Z isomers, which may also be separable under certain chromatographic conditions.
-
Side Reactions: The derivatizing reagent could react with other functional groups in your sample matrix or the analyte itself. A thorough understanding of your sample composition is crucial.
-
Degradation of the Derivative: The fluorescent hydrazone derivative might not be stable over time or under the analytical conditions (e.g., exposure to light or certain mobile phase compositions). It is important to analyze the samples as soon as possible after derivatization.[2]
Experimental Workflow & Protocols
General Pre-Column Derivatization Protocol
This protocol provides a starting point for optimizing your derivatization reaction. It is crucial to adapt these conditions based on your specific analyte and analytical setup.
-
Reagent Preparation:
-
Prepare a stock solution of your analyte in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a stock solution of this compound in an anhydrous solvent like THF or 1,4-dioxane.
-
Prepare a catalyst solution, such as a dilute solution of acetic acid in the reaction solvent.
-
-
Derivatization Reaction:
-
In a clean reaction vial, combine your analyte solution with an equimolar or slight excess of the this compound solution.
-
Add a catalytic amount of the acid solution.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 1-4 hours).
-
After incubation, cool the reaction mixture to room temperature.
-
-
Sample Preparation for HPLC:
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low derivatization yield.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for the derivatization reaction?
A1: Aprotic solvents such as tetrahydrofuran (THF) and 1,4-dioxane are generally good choices as they are less likely to interfere with the reaction and can dissolve a wide range of organic compounds.[10][11] The choice of solvent may also depend on the solubility of your specific analyte.
Q2: Do I need to use a catalyst for this reaction?
A2: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid, such as glacial acetic acid, is recommended to accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6][10][11]
Q3: How can I confirm that the derivatization has been successful?
A3: The most definitive way to confirm successful derivatization is by using mass spectrometry (MS) coupled with HPLC. You should observe a new peak in your chromatogram with a mass corresponding to the expected mass of the hydrazone derivative. You can also use HPLC with fluorescence detection; a new, highly fluorescent peak should appear after the reaction.
Q4: Is pre-column or post-column derivatization better?
A4: For this compound, pre-column derivatization is generally preferred.[2] This allows for greater flexibility in optimizing the reaction conditions (temperature, time) without being constrained by the HPLC flow rate. Pre-column derivatization also ensures that the separation occurs on the stable derivative.[2][13] Post-column derivatization is typically used when the derivatives are unstable.[2]
Q5: What are the optimal storage conditions for this compound and its derivatives?
A5: this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place to prevent oxidation and degradation. The stability of the hydrazone derivatives can vary, so it is best to analyze them as soon as possible after formation. If storage is necessary, keep the derivatized samples at low temperatures (e.g., 4°C) and protected from light.[2]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 50 - 100 °C | Start at the lower end and optimize. Refluxing is common.[10][11] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimum time.[10][11][12] |
| Reagent Molar Ratio | 1:1 to 1:1.5 (Analyte:Reagent) | A slight excess of the derivatizing reagent can drive the reaction to completion. |
| Catalyst Concentration | Catalytic amount (e.g., 1-2 drops of glacial acetic acid) | Avoid stoichiometric amounts of strong acids.[10][11] |
Logical Relationship Diagram
Caption: Logical flow of the derivatization process.
References
-
Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]
-
Andrieu, N., et al. (n.d.). Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. National Institutes of Health. [Link]
-
Anusevičius, K., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]
-
Kim, J., et al. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]
-
Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
Anusevičius, K., et al. (2024, August 13). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
Organic Syntheses Procedure. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. [Link]
-
DergiPark. (2021, November 21). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]
-
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
PubMed. (2017, September 15). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. [Link]
-
Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. orgosolver.com [orgosolver.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. shura.shu.ac.uk [shura.shu.ac.uk]
- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of (9H-Fluoren-2-YL)hydrazine Solutions
Here is the technical support center with troubleshooting guides and FAQs for enhancing the stability of (9H-Fluoren-2-YL)hydrazine solutions.
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Due to its hydrazine moiety, this compound can exhibit instability in solution, leading to inconsistent experimental results. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and resolve stability issues, ensuring the integrity and reliability of your research.
Troubleshooting Guide: Diagnosing Solution Instability
This section is designed to help you identify the root cause of observed degradation in your this compound solutions.
Q1: My solution of this compound has developed a yellow or brown tint. What is causing this discoloration?
A1: Discoloration is a primary indicator of chemical degradation. Hydrazine derivatives, including this compound, are powerful reducing agents and are highly susceptible to oxidation, which is the most common degradation pathway.[1] This process is often accelerated by exposure to atmospheric oxygen, trace metal impurities, elevated temperatures, or inappropriate pH levels. The colored byproducts are typically the result of oxidation and subsequent cyclisation or polymerization reactions.[2]
To diagnose the specific cause, please refer to the troubleshooting workflow below.
Caption: Experimental workflow for preparing a stabilized hydrazine solution.
Q3: Are there any recommended stabilizers I can add to the solution?
A3: While the primary strategy should always be the removal of catalysts (oxygen, metals), certain additives can be considered in specific applications. For example, in industrial settings, chelating agents could sequester catalytic metal ions. However, for most laboratory and drug discovery applications, the addition of another chemical component is undesirable as it can complicate downstream reactions and analyses. Adhering strictly to the preparation protocol above is the best practice for ensuring purity and stability without introducing potential interferents. Some historical patents suggest using alkali metal carbonates or bicarbonates to inhibit copper-catalyzed decomposition, but this is highly context-dependent and may alter the solution's properties. [3] Q4: How can I monitor the stability of my solution over time?
A4: Visual inspection for color change is a simple first indicator, but it is not quantitative. For accurate monitoring, analytical techniques are required.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A stability-indicating HPLC method can separate the parent this compound from its degradation products. By running a sample of a freshly prepared "time-zero" solution and comparing it to samples stored for various durations, you can quantify the percentage of the parent compound remaining. A reversed-phase C18 column with UV detection is a common starting point. [4]* Mass Spectrometry (MS): LC-MS can be used to identify the masses of the degradation products, helping to confirm the degradation pathway (e.g., identifying oxidized or dimeric species).
References
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- Olin Mathieson Chemical Corp. (1956). Method for stabilizing hydrazine against decomposition by copper in contact therewith. U.S. Patent No. US2771343A. Google Patents.
- BenchChem Technical Support Team. (2025). Addressing issues with hydrazine hydrate concentration and purity. BenchChem.
-
Nagaishi, T., et al. (1988). Stability of hydrazine nitrate solution. Kogyo Kayaku, 49(1), 12-17. OSTI. Retrieved January 12, 2026, from [Link]
-
Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. ResearchGate. Retrieved January 12, 2026, from [Link]
- Choudhary, G., & Hansen, H. (1997). The Chemical and Biochemical Degradation of Hydrazine. United States Air Force Academy.
- Michel, J. M., & Hagar, K. F. (1954). Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water. U.S. Patent No. US2680066A. Google Patents.
-
Shamim, A. (2015). Can hydrazine be used as stabilizing agent? ResearchGate. Retrieved January 12, 2026, from [Link]
- Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions.
- Fineamin. (n.d.). Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger.
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
- BLD Pharm. (n.d.). This compound.
-
Rood, K. M., & Bergstrom, C. P. (2006). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Applied and Environmental Microbiology, 72(7), 4545-4555. National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Allan, G. G., & Allan, J. F. (1976). Cyclisations with hydrazine and its derivatives. Part IV. 9-Arylazophenanthrenes and related reduction products from reactions of biphenyl-2,2′-dicarbaldehyde with arylhydrazines. Journal of the Chemical Society, Perkin Transactions 1, (4), 341-344. Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Aldlab-chemicals. (n.d.). Hydrazine, 9H-fluoren-2-yl-, hydrochloride. Retrieved January 12, 2026, from [Link]
-
Clark, C. C. (1984). Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved January 12, 2026, from [Link]
Sources
- 1. arxada.com [arxada.com]
- 2. Cyclisations with hydrazine and its derivatives. Part IV. 9-Arylazophenanthrenes and related reduction products from reactions of biphenyl-2,2′-dicarbaldehyde with arylhydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith - Google Patents [patents.google.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of (9H-Fluoren-2-YL)hydrazine Derivatives
Welcome to the technical support center for the purification of (9H-Fluoren-2-YL)hydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying these versatile compounds. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry and materials science.[1] The purity of these compounds is critical, as even minor impurities can significantly alter biological activity or material properties.[2] Syntheses, often involving the condensation of a ketone with hydrazine hydrate, can yield a mixture of the desired product, unreacted starting materials, and various byproducts.[2][3] This guide provides a structured approach to troubleshooting common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: The most common impurities typically include unreacted starting materials, such as 9-fluorenone or a substituted fluorenone, and the intermediate hydrazone.[2] Depending on the reaction conditions, symmetrically di-substituted hydrazines or byproducts from side reactions may also be present.[3]
Q2: What is the first step I should take to purify my crude this compound derivative?
A2: For solid products, recrystallization is often the most effective and straightforward initial purification step.[3] This technique leverages differences in solubility between your target compound and impurities in a chosen solvent system.[3]
Q3: Which solvents are recommended for the recrystallization of this compound derivatives?
A3: The choice of solvent is highly dependent on the specific derivative. However, common and effective solvents reported in the literature include 1,4-dioxane, methanol, ethanol, and toluene.[2][4][5] It is advisable to perform small-scale solubility tests with a range of solvents to identify the ideal one for your specific compound.[3]
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to your product, or when dealing with non-crystalline (oily) products.[3] It is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[3]
Q5: How do I choose between normal-phase and reverse-phase chromatography?
A5: For many hydrazine derivatives, normal-phase chromatography using silica gel or alumina is a common choice.[3] However, for highly polar or ionizable derivatives, reverse-phase chromatography may be more suitable to avoid irreversible interactions with the silica.[6] The choice depends on the polarity of your specific derivative.
Troubleshooting Guides
Problem 1: My this compound derivative fails to crystallize or oils out during recrystallization.
This is a common issue that can often be resolved by systematically adjusting the crystallization conditions.
Q: I've cooled my solution, but no crystals have formed. What should I do?
A:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the solution to act as a template for crystallization.
-
Increase Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Solvent System Modification: Your compound may be too soluble in the chosen solvent. Consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm until it clarifies and allow it to cool slowly.
Q: My product has separated as an oil instead of a solid. How can I fix this?
A: Oiling out often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Lower the Crystallization Temperature: Try cooling the solution to a lower temperature, for example, by using an ice-salt bath or a freezer.
-
Use a Lower-Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Dilute the Solution: The concentration of your compound might be too high. Add more of the hot solvent to the oiled-out mixture to dissolve it, and then allow it to cool more slowly.
Problem 2: My purified compound shows multiple spots on a Thin Layer Chromatography (TLC) plate.
This indicates the presence of impurities. The strategy to remove them depends on their nature.
Q: The TLC of my recrystallized product still shows the starting material spot. What's the next step?
A: This suggests that the starting material has similar solubility properties to your product in the recrystallization solvent.
-
Re-recrystallization: A second recrystallization might be sufficient to remove the remaining starting material.
-
Column Chromatography: This is often the most effective solution. Choose a solvent system for the column that provides good separation between your product and the starting material on a TLC plate.[3]
Q: I see a streak or a very polar spot on my TLC that doesn't move from the baseline. What could this be?
A: This is often indicative of highly polar impurities or potential degradation. For ionizable compounds, this can be due to interactions with the stationary phase.[6]
-
Acid/Base Wash: If your compound is stable, consider an aqueous workup with a mild acid or base wash to remove corresponding basic or acidic impurities.
-
Modified Mobile Phase: For chromatography, adding a small amount of an acid (like acetic or formic acid) or a base (like triethylamine) to the mobile phase can improve the peak shape and resolution of polar, ionizable compounds.[2]
Problem 3: The purity of my compound is low when assessed by High-Performance Liquid Chromatography (HPLC).
HPLC is a sensitive technique for assessing purity.[2] Low purity can be due to co-eluting impurities or on-column degradation.
Q: My main peak in the HPLC chromatogram is broad or shows tailing. How can I improve the peak shape?
A: Poor peak shape can be due to several factors, including interactions with the stationary phase or issues with the mobile phase.
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Mobile Phase Additives: For reverse-phase HPLC, adding 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve the peak shape of polar and ionizable compounds.[2]
-
Adjust pH: If your compound is ionizable, adjusting the pH of the mobile phase with a buffer can significantly improve peak symmetry.[6]
Q: I see several small peaks close to my main product peak. What is the best way to remove these?
A: These are likely structurally related impurities.
-
Preparative HPLC: If the impurities are difficult to remove by other means, preparative HPLC is a powerful technique for isolating your target compound with high purity.
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Optimize Column Chromatography: If you are using flash chromatography, try using a shallower solvent gradient to improve the resolution between your product and the closely related impurities.
Experimental Workflows & Data
General Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound derivatives.
Caption: Decision tree for troubleshooting recrystallization issues.
Table 1: Recommended Purification Parameters
| Technique | Parameter | Recommendation | Rationale |
| Recrystallization | Solvents | Ethanol, Methanol, 1,4-Dioxane, Toluene [2][4][5] | These solvents have been shown to be effective for various fluorenyl hydrazine derivatives. The choice depends on the specific solubility profile of the target compound. |
| Column Chromatography | Stationary Phase | Silica Gel, Alumina [3] | Standard stationary phases for normal-phase chromatography, effective for moderately polar organic compounds. |
| Mobile Phase (Normal-Phase) | Hexane/Ethyl Acetate mixtures | A common solvent system that allows for a wide range of polarities to be explored for effective separation. | |
| HPLC (Purity Analysis) | Column | C18 Reverse-Phase [2] | Provides good retention and separation for a broad range of organic molecules. |
| Mobile Phase (Reverse-Phase) | Acetonitrile/Water with 0.1% Formic Acid or TFA [2] | The organic/aqueous mobile phase is standard for reverse-phase, and the acidic additive improves peak shape for polar and ionizable compounds. | |
| Detection | UV (e.g., 254 nm) [2] | The fluorenyl moiety has strong UV absorbance, making UV detection a sensitive method for these compounds. |
References
- A Comparative Purity Assessment of Synthesized N,N'-Bis(fluoren-9-ylidene) hydrazine and its Analogs - Benchchem.
- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI.
- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - ResearchGate.
- 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine - PMC - NIH.
- Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds - Benchchem.
- Purifying ionic compounds by flash column chromatography - Biotage.
- Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity - Oriental Journal of Chemistry.
Sources
- 1. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Preventing degradation of (9H-Fluoren-2-YL)hydrazine during storage
Welcome to the technical support center for (9H-Fluoren-2-YL)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this compound to prevent its degradation. By understanding the chemical properties and vulnerabilities of this compound, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an aromatic hydrazine derivative featuring a fluorene moiety. Aromatic hydrazines are valuable reagents in organic synthesis, serving as precursors for the synthesis of various heterocyclic compounds, such as those with potential pharmacological activities. The purity and stability of this compound are critical, as degradation products can lead to failed reactions, the formation of impurities in your final compounds, and misleading biological assay results.
Q2: What are the primary signs of degradation of this compound?
Visual inspection can often provide the first clues of degradation. Pure this compound should be a stable solid. Any noticeable change in color (e.g., development of a yellowish or brownish tint), caking, or change in texture may indicate degradation. The most definitive way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its impurities.
Q3: What are the main causes of this compound degradation?
The primary causes of degradation for this compound, similar to other aromatic hydrazines, are:
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Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the hydrazine group to form the corresponding ketone, 9H-fluorenone, and other byproducts. This process can be accelerated by the presence of metal ions.
-
Photodegradation: Aromatic hydrazines can be sensitive to light, particularly UV radiation. Photoinduced cleavage of the nitrogen-nitrogen (N-N) bond is a known degradation pathway for aromatic hydrazines.[1]
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the hydrazine, although this is generally a slower process for aromatic hydrazines compared to other degradation pathways.
-
Thermal Decomposition: Elevated temperatures can accelerate the decomposition of hydrazine derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of this compound.
Issue 1: The compound has changed color in the bottle.
-
Probable Cause: This is a strong indicator of oxidation. The compound has likely been exposed to air and/or light over a prolonged period.
-
Immediate Action:
-
Do not use the discolored reagent in critical experiments without first assessing its purity.
-
Perform a purity analysis using HPLC to quantify the amount of remaining this compound and identify the major degradation products.
-
-
Preventative Measures:
-
Always store the compound in a tightly sealed, amber glass vial to protect it from light and air.
-
For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Store the vial in a desiccator to minimize moisture exposure.
-
Issue 2: Inconsistent results in subsequent reactions using the same batch of reagent.
-
Probable Cause: The reagent is likely degrading over time after the bottle has been opened, leading to a decrease in the effective concentration of the active hydrazine.
-
Troubleshooting Steps:
-
Visually inspect the reagent for any changes in appearance.
-
Re-evaluate the purity of the reagent using HPLC. Compare the chromatogram with that of a fresh sample or a previously recorded one.
-
If degradation is confirmed, it is advisable to use a fresh, unopened bottle of the reagent for sensitive applications.
-
-
Best Practices for Use:
-
When opening a new bottle, immediately flush the headspace with an inert gas before re-sealing.
-
For frequently used reagents, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.
-
Always handle the compound in a well-ventilated area, preferably in a fume hood, to minimize exposure to moisture and oxygen.
-
Issue 3: Formation of an unexpected byproduct identified as 9H-fluorenone in my reaction.
-
Probable Cause: This is a classic sign of using degraded this compound. The hydrazine has likely oxidized to its corresponding ketone.
-
Solution:
-
Confirm the purity of your starting material. If it contains a significant amount of 9H-fluorenone, you will need to either purify the hydrazine or obtain a new batch.
-
Review your reaction setup to ensure it is not contributing to the oxidation (e.g., presence of oxidizing agents, prolonged exposure to air at elevated temperatures).
-
-
Purification of this compound (if necessary): Recrystallization from a suitable solvent can be an effective method for purifying the compound. The choice of solvent will depend on the solubility of the hydrazine and its impurities.
Recommended Storage and Handling Protocols
To ensure the longevity and purity of your this compound, adhere to the following protocols:
Long-Term Storage Protocol
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal decomposition and oxidative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Container | Amber Glass Vial with a Secure Cap | Protects from light-induced degradation and prevents moisture ingress. |
| Location | Dark, Dry, and Well-Ventilated Area | Minimizes exposure to light, moisture, and potential contaminants. |
Handling Procedure
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold compound.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Dispensing: Use clean, dry spatulas and weighing boats. Quickly weigh the desired amount and promptly and securely reseal the container. If the container will be stored for an extended period, flush the headspace with an inert gas before sealing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Analytical Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of 9H-fluorenone.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both this compound and 9H-fluorenone have significant absorbance (e.g., 254 nm).
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram.
-
Identify the peaks corresponding to this compound and any impurities by comparing retention times with known standards, if available. 9H-fluorenone will typically have a different retention time.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Visualizing Degradation and Prevention
The following diagrams illustrate the primary degradation pathway and the recommended storage workflow.
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for the storage and handling of this compound.
References
Sources
Technical Support Center: Synthesis of Fluorenyl-Hydrazonothiazoles
Welcome to the technical support center for the synthesis of fluorenyl-hydrazonothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, this resource provides field-proven insights and evidence-based solutions to streamline your experimental workflow and enhance your success rate.
I. Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific problems that may arise during the synthesis of fluorenyl-hydrazonothiazoles, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield of the Final Fluorenyl-hydrazonothiazole Product
Q: My Hantzsch reaction is resulting in a disappointingly low yield of the desired fluorenyl-hydrazonothiazole. What factors could be contributing to this, and how can I optimize the reaction?
A: Low yields in the Hantzsch synthesis of fluorenyl-hydrazonothiazoles can stem from several factors, primarily related to reaction conditions and reagent stability. Here’s a systematic approach to troubleshooting:
-
Solvent Selection is Crucial: The choice of solvent significantly impacts reactant solubility and reaction rate. While various protic and aprotic solvents can be used, tetrahydrofuran (THF) and 1,4-dioxane have been reported to give good to excellent yields (72-92%)[1][2]. In some cases, using alcoholic solvents can lead to better dissolution of reagents[1][2]. However, if you observe the formation of resins upon dilution with water, it might indicate that the product is not crystallizing well from that solvent system, making THF a better alternative[1][2].
-
To Catalyst or Not to Catalyst?: The Hantzsch thiazole synthesis can proceed without a base catalyst[1][2][3]. However, the addition of a base, such as sodium acetate, can shorten the reaction time[1][2][3]. For the initial thiosemicarbazone formation from fluorenone and thiosemicarbazide, a catalytic amount of glacial acetic acid is often employed to facilitate the condensation reaction[1][2][4][5]. The strength of the acid catalyst can influence the reaction yield; less aqueous acids like glacial acetic acid have been shown to provide better yields compared to mineral acids like HCl or H2SO4[4][5].
-
Reaction Temperature and Time: These parameters are interdependent and require optimization. Refluxing is a common condition for these reactions[1][6][7]. The reaction time can vary from a few hours to up to 24 hours[2][6]. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating[8].
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the fluorenone thiosemicarbazone and the α-halocarbonyl compound. Impurities can lead to unwanted side reactions and lower the yield of the desired product.
Problem 2: Formation of a Tarry/Resinous Product Instead of a Crystalline Solid
Q: Upon completion of the reaction and attempting to isolate the product by adding water, I am getting an oily or resinous substance that is difficult to purify. How can I induce crystallization and obtain a solid product?
A: The formation of resins is a common challenge, often indicating issues with product solubility, purity, or the isolation procedure itself[1][2].
-
Re-evaluate Your Solvent System: As mentioned, the choice of solvent is critical. If you are using a solvent in which the product is highly soluble even after the addition of an anti-solvent like water, it will be difficult to precipitate. Using a solvent like THF, where the product may crystallize upon cooling or during the reaction, can be advantageous[1][2].
-
Controlled Precipitation: Instead of rapidly pouring the reaction mixture into a large volume of water, try a more controlled precipitation. Cool the reaction mixture to room temperature and then to 0-4 °C in an ice bath. Add the anti-solvent (e.g., water or diethyl ether) slowly with vigorous stirring.
-
Purification Strategy: If a resinous product is unavoidable, it will require purification by column chromatography. However, an alternative purification method for some fluorenyl-hydrazonothiazoles involves dissolving the crude product in glacial acetic acid and then precipitating it by adding a 10% aqueous solution of sodium acetate[2].
-
Washing the Precipitate: Once a precipitate is obtained, thorough washing is necessary to remove unreacted starting materials and by-products. Washing with water and a solvent in which the product is sparingly soluble at room temperature (like propan-2-ol or diethyl ether) can improve purity[1].
Problem 3: Difficulties in the Synthesis of the Fluorenone Thiosemicarbazone Intermediate
Q: I am struggling with the initial step of synthesizing the 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide intermediate. What are the key parameters to control for a successful reaction?
A: The synthesis of the thiosemicarbazone intermediate is a critical condensation reaction. The success of this step hinges on the reaction conditions.
-
Catalyst Choice: The use of a catalytic amount of glacial acetic acid in a solvent like 1,4-dioxane or ethanol is a well-established method[1][2][4][5]. The acid protonates the carbonyl oxygen of fluorenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide. Studies have shown that glacial acetic acid can lead to higher yields compared to other acids[4][5].
-
Reaction Time and Temperature: The reaction is typically carried out at reflux for 2 to 4 hours with magnetic stirring[5]. Monitoring by TLC is recommended to ensure the reaction goes to completion.
-
Purification of the Intermediate: After cooling the reaction mixture, the precipitated thiosemicarbazone should be filtered and washed with distilled water until neutral to remove any residual acid catalyst[5]. Recrystallization from a suitable solvent like ethanol can be performed to obtain a pure intermediate for the subsequent cyclization step[5].
Problem 4: Ambiguous Spectroscopic Data and Product Characterization
Q: The NMR and Mass Spec data for my final product are not entirely clear, and I'm unsure if I have synthesized the correct fluorenyl-hydrazonothiazole. What are the key spectroscopic features I should look for?
A: Unambiguous characterization is vital to confirm the structure of your synthesized compound. Here are some key features to look for in your spectroscopic data:
-
¹H NMR Spectroscopy:
-
Look for the characteristic signals of the fluorenyl group protons, which typically appear in the aromatic region (around 7.3-8.7 ppm)[1][4].
-
The proton on the thiazole ring will have a specific chemical shift depending on the substitution pattern[9].
-
The presence of NH protons can be confirmed by their characteristic broad signals, which can be exchanged with D₂O[4][10]. The chemical shifts of these protons can vary.
-
-
¹³C NMR Spectroscopy:
-
Identify the carbon signals for the C=S (around 187 ppm) and C=N (around 154 ppm) groups in the thiosemicarbazone intermediate[4].
-
In the final thiazole product, look for the characteristic signals of the thiazole ring carbons.
-
-
Mass Spectrometry: The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) in the mass spectrum should correspond to the calculated molecular weight of your target fluorenyl-hydrazonothiazole[1][4].
If you observe multiple sets of signals in your NMR spectra, it could indicate the presence of stereoisomers or impurities[10]. Careful purification and comparison with literature data for similar compounds are essential.
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of fluorenyl-hydrazonothiazoles?
A1: The most common method is the Hantzsch thiazole synthesis[1][2][3][7][11]. This reaction involves the cyclization of a fluorenone-derived thiosemicarbazone with an α-halocarbonyl compound. The mechanism proceeds through an initial S-alkylation of the thiosemicarbazone by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring[7][12][13][14].
Q2: Can I use different α-halocarbonyl compounds in the Hantzsch reaction?
A2: Yes, a variety of α-halocarbonyl compounds can be used, which allows for the synthesis of a diverse library of fluorenyl-hydrazonothiazoles with different substituents on the thiazole ring[1][2][15]. Examples include chloroacetaldehyde, monochloroacetic acid, α-haloketones, and 2,3-dichloroquinoxaline[1][2].
Q3: Are there any safety precautions I should be aware of?
A3: Standard laboratory safety practices should always be followed. Thiosemicarbazide and its derivatives can be toxic and should be handled with care. α-Halocarbonyl compounds are often lachrymatory and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: What are the potential biological applications of fluorenyl-hydrazonothiazoles?
A4: Fluorenyl-hydrazonothiazoles and related structures have been investigated for a wide range of biological activities, including antimicrobial[1][16][17], anticancer[9][18], and anti-inflammatory properties[18]. The fluorene moiety and the hydrazonothiazole core are both recognized pharmacophores in medicinal chemistry[4][16].
III. Experimental Protocols & Data
Protocol 1: Synthesis of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide
This protocol is adapted from established literature procedures[1][2][5].
-
In a round-bottom flask, dissolve fluoren-9-one (0.01 mol) in 15-20 mL of 1,4-dioxane or ethanol.
-
Add a catalytic amount of glacial acetic acid (approximately 1 mL).
-
In a separate flask, dissolve thiosemicarbazide (0.01 mol) in 10 mL of ethanol.
-
Slowly add the fluoren-9-one solution to the thiosemicarbazide solution with stirring.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling the reaction mixture to room temperature, the precipitate is filtered.
-
Wash the precipitate with distilled water until neutral and then with cold ethanol.
-
The crude product can be recrystallized from ethanol to yield the purified thiosemicarbazone.
Protocol 2: General Procedure for the Hantzsch Synthesis of Fluorenyl-hydrazonothiazoles
This protocol is a generalized procedure based on several literature reports[1][2][7].
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1 mmol) in 20 mL of THF or 1,4-dioxane.
-
Add the corresponding α-halocarbonyl compound (1.1-1.3 mmol).
-
(Optional) Add a base catalyst such as sodium acetate (3 mmol).
-
Reflux the mixture for the required time (typically 1-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter it and wash with water and a suitable organic solvent (e.g., diethyl ether or propan-2-ol).
-
If no precipitate forms, dilute the reaction mixture with water to induce precipitation.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by the acetic acid/sodium acetate precipitation method.
Table 1: Comparison of Reaction Conditions for Thiosemicarbazone Synthesis
| Catalyst | Solvent | Yield (%) | Reference |
| Glacial Acetic Acid | 1,4-Dioxane | High | [1][2] |
| Glacial Acetic Acid | Ethanol | 89-96 | [4][5] |
| Conc. H₂SO₄ | Ethanol | Lower | [4][5] |
| 1N HCl | Ethanol | Lower | [4][5] |
IV. Diagrams and Workflows
Workflow for the Synthesis of Fluorenyl-hydrazonothiazoles
Caption: A decision tree to systematically troubleshoot low yields in fluorenyl-hydrazonothiazole synthesis.
V. References
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. (2024, November 15). Universal Journal of Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Synthesis of thiazole derivatives 2–7. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024, August 13). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 12, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 12, 2026, from [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. Retrieved January 12, 2026, from [Link]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025, June 17). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Some Lanthanide Complexes of Semicarbazone and Thiosemicarbazone Derived from Fluorenone. (2010, June 18). Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Thiazole formation through a modified Gewald reaction. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
(PDF) Thiazole formation through a modified Gewald reaction. (2015, May 26). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biological Activities of Hydrazone Derivatives. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.). Retrieved January 12, 2026, from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved January 12, 2026, from [Link]
-
Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachlor. (2005, February 1). IRIS UniPA. Retrieved January 12, 2026, from [Link]
-
Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. (n.d.). Jordan Journal of Chemistry (JJC). Retrieved January 12, 2026, from [Link]
-
The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Thiazole formation through a modified Gewald reaction. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
-
Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. (2020, June 25). NIH. Retrieved January 12, 2026, from [Link]
-
Metal-induced Cyclization of Thiosemicarbazones Derived From Beta-Keto Amides and Beta-Keto Esters: Open-Chain and Cyclized Ligands in zinc(II) Complexes. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). Retrieved January 12, 2026, from [Link]
-
Fluorenyl Cations: Synthesis and Reactivity. (n.d.). PMC - PubMed Central - NIH. Retrieved January 12, 2026, from [Link]
-
The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. (n.d.). Retrieved January 12, 2026, from [Link]
-
Studies on the synthesis and some reactions of (S)-proline hydrazides. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. Retrieved January 12, 2026, from [Link]
-
HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ujpronline.com [ujpronline.com]
- 5. ujpronline.com [ujpronline.com]
- 6. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Accelerating Hydrazone Formation from (9H-Fluoren-2-YL)hydrazine and Ketones
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the condensation reaction between (9H-Fluoren-2-YL)hydrazine and various ketones. Our goal is to help you overcome common experimental hurdles, particularly slow reaction rates, and improve the efficiency of your synthetic workflows.
Section 1: Understanding the Core Reaction Mechanism
The formation of a hydrazone from a hydrazine and a ketone is a classic condensation reaction. The process occurs in two primary, reversible stages:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).
-
Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the final C=N double bond of the hydrazone.[1][2]
Both stages of this reaction are significantly influenced by experimental conditions, with the dehydration step often being the rate-limiting factor at neutral pH.[3] Effective acceleration strategies, therefore, focus on optimizing the conditions for both of these sequential steps.
Caption: General mechanism for acid-catalyzed hydrazone formation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of fluorenyl hydrazones.
Q1: My reaction is extremely slow or appears to have stalled. What are the primary causes?
A stalled reaction is almost always attributable to one of four factors: suboptimal pH, excessive steric hindrance, insufficient energy (temperature), or product inhibition due to water accumulation. The first and most critical parameter to investigate is the reaction's pH.
Q2: How does pH control the reaction rate, and what is the optimal range?
The reaction rate is highly pH-dependent due to the dual nature of the reactants. A delicate balance must be struck:
-
The Ketone requires acid catalysis: The carbonyl oxygen must be protonated by an acid catalyst to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydrazine.[4][5]
-
The Hydrazine must remain nucleophilic: The hydrazine is the nucleophile. In a highly acidic medium (low pH), the hydrazine's lone pair of electrons will be protonated, rendering it non-nucleophilic and stopping the reaction.[5]
Therefore, the reaction proceeds fastest under mildly acidic conditions. The optimal pH range is typically between 4.5 and 5.5. [5] Using a weak acid like glacial acetic acid as both a catalyst and a solvent component is a highly effective strategy.[6][7]
Q3: What are the best catalysts for this reaction?
For most applications, a simple acid catalyst is sufficient.
-
Acetic Acid (AcOH): Often used in stoichiometric amounts or as a co-solvent, providing the ideal pH buffer for the reaction.
-
p-Toluenesulfonic Acid (TsOH): A stronger acid used in catalytic amounts (e.g., 0.1-1 mol%). It is very effective but requires careful control to avoid excessive protonation of the hydrazine.[4]
In specialized bioconjugation applications at neutral pH, nucleophilic catalysts like aniline or its derivatives (e.g., anthranilic acids) can be used to accelerate the dehydration step, but these are less common in general organic synthesis.[3]
Q4: My ketone substrate is sterically bulky. How can I drive the reaction to completion?
Steric hindrance around the carbonyl group can significantly slow the initial nucleophilic attack by the hydrazine.[3][4][8] To overcome this, you must increase the kinetic energy of the system and aggressively shift the reaction equilibrium.
-
Increase Temperature: Refluxing at a higher temperature provides the necessary activation energy. Choose a higher-boiling solvent if necessary (see table below).
-
Extend Reaction Time: Hindered reactions may require 12-24 hours, compared to 1-4 hours for unhindered ketones.
-
Aggressive Water Removal: This is crucial. For hindered substrates, using a Dean-Stark apparatus is the most effective method to sequester the water byproduct and prevent the reverse reaction.
Q5: What is the most effective method for removing water?
Removing the water byproduct is essential for driving the reversible condensation reaction to completion, in accordance with Le Châtelier's principle.[1]
-
Dean-Stark Apparatus: The gold standard. Use a solvent that forms an azeotrope with water, such as toluene or benzene. The water is collected in the trap, physically removing it from the reaction.[4]
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction flask can effectively sequester water. This method is simpler than a Dean-Stark setup but may be less efficient for reactions that produce large amounts of water.
-
High Temperature Distillation: In very high-boiling solvents like diethylene glycol (often used in the subsequent Wolff-Kishner reduction), water can be distilled off directly.[9]
Q6: What are the recommended solvents and temperatures?
The choice depends on the reactivity of your ketone. Start with milder conditions and increase the temperature as needed.
| Solvent | Boiling Point (°C) | Typical Use Case |
| Ethanol | 78 | Unhindered, reactive ketones. Reflux for 2-4 hours. |
| Acetic Acid | 118 | Excellent solvent and catalyst. Reflux for 1-3 hours. |
| Toluene | 111 | Used with a Dean-Stark apparatus for azeotropic water removal. |
| Diethylene Glycol | 245 | High-temperature applications, often for in-situ Wolff-Kishner reductions.[10] |
Q7: I'm observing a significant side product. What is it likely to be?
The most common side product is an azine . This forms when the hydrazone product reacts with a second molecule of the ketone starting material.[8][9] This is more prevalent if the ketone is used in large excess or if the reaction conditions are too harsh. To minimize azine formation, use a slight excess (1.1-1.2 equivalents) of the this compound relative to the ketone.
Section 3: Optimized Protocols & Methodologies
Below are two validated protocols. Protocol A is a standard method for reactive ketones, while Protocol B is designed for more challenging, sterically hindered substrates.
Protocol A: Standard Acid-Catalyzed Hydrazone Formation in Ethanol
This protocol is suitable for most aliphatic and unhindered aromatic ketones.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone (1.0 eq).
-
Reagent Addition: Dissolve the ketone in absolute ethanol (5-10 mL per mmol of ketone). Add this compound (1.1 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid.[6]
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the ketone starting material.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The hydrazone product will often precipitate and can be collected by filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol B: Accelerated Synthesis with Azeotropic Water Removal
This protocol is optimized for sterically hindered or electron-rich (deactivated) ketones.
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add the ketone (1.0 eq) and a magnetic stir bar to the flask.
-
Reagent Addition: Add toluene (10-15 mL per mmol of ketone) to the flask. Add this compound (1.2 eq) and catalytic p-toluenesulfonic acid (TsOH, ~0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 111°C). The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-12 hours, or until no more water is collected.
-
Monitoring: Monitor the reaction via TLC or LC-MS for complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution (to quench the acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hydrazone, which can then be purified.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting slow hydrazone formations.
Section 4: Reaction Monitoring Techniques
Properly monitoring your reaction is key to achieving good results and knowing when to stop the reaction.
-
Thin-Layer Chromatography (TLC): The quickest and most common method. Use a suitable eluent system (e.g., hexane:ethyl acetate) to separate the ketone (starting material) from the more polar hydrazone product. The consumption of the starting material spot indicates reaction progress.[6][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive data, confirming the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used on an aliquot from the reaction mixture to observe the disappearance of the ketone's characteristic alpha-proton signals and the appearance of the hydrazone's N-H and imine C-H signals.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Organic Syntheses. (n.d.). A WEINREB AMIDE STRATEGY FOR THE SYNTHESIS OF CARBONYL COMPOUNDS CONTAINING THE 9-FLUORENYL RADICAL CLOCK. Org. Synth. 2018, 95, 341-359. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(61), 37235–37248. [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]
-
Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. [Link]
-
Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. [Link]
-
Ahmad, I., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of Chemistry. [Link]
-
OpenStax. (2023, September 20). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
Sayer, J. M., & Jencks, W. P. (1973). Imine-Forming Elimination Reactions. I. General Base Acid Catalysis and Influence of the Nitrogen Substituent on Rates and Equilibria for Carbinolamine Dehydration. Journal of the American Chemical Society, 95(17), 5637-5649. [Link]
-
Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Aleeman Schools. (n.d.). The Wolff-Kishner Reduction Of Ketones. [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]
-
JoVE. (2023, April 30). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. [Link]
-
Prakash Academy. (2012, February 16). Hydrazine I Hydrazone formation I Give Reason [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Sciencemadness Discussion Board. (2022, April 19). Hydrazine to Hydrazone question... please and thank you. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]
-
Desai, D. D., & Desai, G. C. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(7), 135-141. [Link]
-
Kumar, R., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ChemistrySelect, 7(10). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
Validation & Comparative
A Senior Application Scientist's Guide to Hydrazine Derivatizing Agents for Carbonyl Analysis: A Comparative Review
For researchers, scientists, and drug development professionals engaged in the precise quantification of carbonyl compounds, such as aldehydes and ketones, chemical derivatization remains a cornerstone of analytical methodology. These reactive species often lack the intrinsic physicochemical properties required for sensitive and robust analysis by modern chromatographic techniques. Hydrazine-based derivatizing agents are a critical class of reagents that address this challenge by converting carbonyls into stable, readily detectable hydrazone derivatives.
This guide provides an in-depth comparison of several prominent hydrazine derivatizing agents, with a special focus on the potential utility of (9H-Fluoren-2-YL)hydrazine. We will delve into the established performance of workhorse reagents like 2,4-dinitrophenylhydrazine (DNPH) and dansyl hydrazine, and explore other valuable alternatives. Our discussion is grounded in the principles of scientific integrity, offering field-proven insights and supporting experimental data to inform your selection of the optimal derivatizing agent for your specific analytical needs.
The Imperative of Derivatization for Carbonyl Analysis
Many low-molecular-weight aldehydes and ketones are volatile and exhibit poor ionization efficiency in mass spectrometry, making their direct analysis challenging.[1] Chemical derivatization with hydrazine reagents overcomes these limitations by:
-
Introducing a Chromophore or Fluorophore: This enhances detectability by UV-Vis or fluorescence detectors.[2]
-
Increasing Molecular Weight and Improving Chromatographic Retention: This facilitates better separation and reduces volatility.
-
Enhancing Ionization Efficiency: The addition of a readily ionizable group significantly boosts signal intensity in mass spectrometry.[1]
The general reaction scheme involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N bond, yielding a hydrazone.[3]
A Comparative Analysis of Hydrazine Derivatizing Agents
The Established Standard: 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is arguably the most widely used hydrazine derivatizing agent for carbonyl analysis, particularly in environmental monitoring.[4][5] Its reaction with carbonyls produces stable 2,4-dinitrophenylhydrazone derivatives that strongly absorb UV radiation, typically around 360 nm.[6][7]
Advantages:
-
Robust and Well-Characterized: Extensive literature and standardized methods, such as EPA Method 8315A, are available.[7]
-
Broad Applicability: Reacts with a wide range of aldehydes and ketones.[8]
-
Cost-Effective: DNPH is a relatively inexpensive reagent.
Limitations:
-
Formation of E/Z Stereoisomers: The resulting hydrazones can exist as geometric isomers, which may lead to peak splitting and complicate chromatographic analysis.[4][9]
-
Limited Sensitivity for Fluorescence Detection: DNPH derivatives are not strongly fluorescent.
-
Matrix Interferences: Can be susceptible to interferences from other compounds in complex matrices.[7]
The Fluorescent Alternative: Dansyl Hydrazine
Dansyl hydrazine (5-(dimethylamino)naphthalene-1-sulfonylhydrazine) is a popular choice when high sensitivity is required. It reacts with carbonyls to form highly fluorescent derivatives, enabling detection at very low concentrations.
Advantages:
-
High Sensitivity: The dansyl group is an excellent fluorophore, leading to low limits of detection.
-
Improved Ionization in LC-MS: The dimethylamino group is readily protonated, enhancing ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[10]
-
Well-Established for Biological Samples: Widely used for the analysis of carbonyls in complex biological matrices.[11]
Limitations:
-
Potential for Background Fluorescence: The reagent itself can be fluorescent, requiring careful cleanup to minimize background noise.
-
Reaction Conditions: Derivatization may require specific pH control and temperature for optimal results.
Emerging and Specialized Hydrazine Reagents
Several other hydrazine reagents have been developed to address specific analytical challenges:
-
2-Hydrazino-1-methylpyridine (HMP): This reagent is particularly effective for enhancing the sensitivity of steroid analysis in LC-MS/MS. The pyridine moiety improves ionization efficiency.[12]
-
2-Hydrazinoquinoline (HQ): HQ has been demonstrated to be a versatile reagent capable of derivatizing not only aldehydes and ketones but also carboxylic acids, allowing for simultaneous analysis of these different classes of metabolites.[3][13]
-
4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH): This "tailor-made" reagent has shown superior performance compared to DNPH in certain applications, such as MALDI-MS imaging, by acting as both a derivatizing agent and a matrix.[14][15]
A Prospective Look at this compound
Hypothesized Advantages:
-
Fluorescence Detection: The fluorene group would likely impart strong fluorescence to the resulting hydrazone derivatives, enabling highly sensitive detection. The excitation and emission maxima of fluorene itself are in the UV region, and the formation of the hydrazone would likely shift these wavelengths.[16]
-
Enhanced UV Absorbance: The extended aromatic system of the fluorene ring should provide strong UV absorbance, offering an alternative detection method to fluorescence.
-
Good Chromatographic Properties: The planar and hydrophobic nature of the fluorene group could lead to favorable interactions with reversed-phase HPLC columns, resulting in good peak shapes and retention.
Considerations for Future Evaluation:
-
Synthesis and Purity: The availability of high-purity this compound would be crucial for its use as an analytical reagent to avoid interfering peaks.
-
Reaction Kinetics and Stability: The reaction conditions for derivatization and the stability of the resulting fluorene-hydrazones would need to be thoroughly investigated.
-
Spectroscopic Properties of Derivatives: Detailed characterization of the UV-Vis and fluorescence spectra of the derivatives would be necessary to determine optimal detection wavelengths and quantum yields.
-
Mass Spectrometric Behavior: The fragmentation patterns of the fluorene-hydrazones in MS/MS would need to be studied to develop selective and sensitive LC-MS methods.
Comparative Performance Data
The following table summarizes the key performance characteristics of the discussed hydrazine derivatizing agents.
| Derivatizing Agent | Detection Method | Key Advantages | Key Disadvantages | Typical Analytes |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Well-established, robust, cost-effective.[4][5] | Forms E/Z isomers, limited fluorescence.[4][9] | Environmental aldehydes & ketones.[7] |
| Dansyl Hydrazine | HPLC-Fluorescence, LC-MS | High sensitivity, good for biological samples, enhances ionization.[10][11] | Potential for background fluorescence. | Carbonyls in biological matrices.[11] |
| 2-Hydrazino-1-methylpyridine (HMP) | LC-MS/MS | Enhances ionization for specific analytes.[12] | More specialized applications. | Steroids, low-abundance androgens.[12] |
| 2-Hydrazinoquinoline (HQ) | LC-MS | Derivatizes carbonyls and carboxylic acids.[3][13] | May require activation agents for carboxylic acids.[3] | Metabolomics studies.[13] |
| This compound | (Prospective) HPLC-Fluorescence/UV, LC-MS | Potentially high fluorescence and UV absorbance. | Lack of established analytical methods. | (Prospective) Trace carbonyl analysis. |
Experimental Protocols
General Protocol for Derivatization with Hydrazine Reagents
This protocol provides a general framework for the pre-column derivatization of carbonyl compounds. Optimization of reagent concentration, reaction time, and temperature is recommended for each specific application.[1]
Materials:
-
Sample containing carbonyl compounds
-
Hydrazine derivatizing agent solution (e.g., DNPH in acetonitrile with acid catalyst, or dansyl hydrazine in a suitable solvent)
-
Quenching solution (if necessary)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare the sample in a solvent compatible with the derivatization reaction.
-
Derivatization: Add an excess of the hydrazine derivatizing agent solution to the sample.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to ensure complete derivatization.
-
Quenching (Optional): If necessary, add a quenching reagent to stop the reaction.
-
Analysis: Inject an aliquot of the derivatized sample into the HPLC or LC-MS system for analysis.
Example Protocol: DNPH Derivatization of Carbonyls in Water (based on EPA Method 8315A)[7]
-
Buffer a measured volume of the water sample to pH 3.
-
Add an excess of DNPH solution.
-
Incubate the mixture to allow for derivatization.
-
Extract the derivatized compounds using a solid-phase extraction (SPE) cartridge.
-
Elute the derivatives from the SPE cartridge with a suitable solvent (e.g., acetonitrile).
-
Analyze the eluate by HPLC-UV at 360 nm.
Visualizing the Derivatization Workflow
The following diagram illustrates the general workflow for the analysis of carbonyl compounds using hydrazine derivatizing agents.
Caption: General workflow for carbonyl analysis via hydrazine derivatization.
Logical Comparison of Reagent Selection
The choice of a derivatizing agent is a critical decision that depends on the analytical objectives. The following diagram illustrates a decision-making process for selecting an appropriate hydrazine reagent.
Caption: Decision tree for selecting a hydrazine derivatizing agent.
Conclusion
The selection of an appropriate hydrazine derivatizing agent is paramount for the successful analysis of carbonyl compounds. While DNPH remains a reliable and cost-effective choice for many applications, particularly in environmental analysis, reagents like dansyl hydrazine offer superior sensitivity for trace-level quantification in complex matrices. Specialized reagents such as HMP and HQ provide unique advantages for specific analytical challenges in metabolomics and targeted analysis.
Although not yet established as a routine analytical tool, this compound presents an intriguing prospect for future development. Its inherent fluorescent properties suggest the potential for creating highly sensitive assays for carbonyl compounds. Further research is warranted to fully characterize its performance as a derivatizing agent and to develop and validate analytical methods based on its use. By understanding the strengths and limitations of each reagent, researchers can make informed decisions to achieve the desired accuracy, sensitivity, and robustness in their analytical workflows.
References
-
Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
-
Higashi, T., & Ogawa, S. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. [Link]
-
Scribd. (n.d.). Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Gu, H., Chen, Y., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(21), 10427–10435. [Link]
-
Chi, Y., et al. (2007). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. Talanta, 72(4), 1445-1453. [Link]
-
Keevil, B. G., et al. (2016). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1033-1034, 360-366. [Link]
-
Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1345-1351. [Link]
-
Flinders, B., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-2094. [Link]
-
Rudakov, O. B., & Vostrov, I. A. (2016). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 71(1), 1-13. [Link]
-
ResearchGate. (n.d.). Request PDF: Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. [Link]
-
Mali, P. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(15), 4522. [Link]
-
Knauer. (2010). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]
-
Gu, H., Chen, Y., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 932-949. [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 113-122. [Link]
-
Flinders, B., et al. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-94. [Link]
-
Urbanavičiūtė, I., et al. (2024). Synthesis and antimicrobial evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives. Molbank, 2024(2), M1872. [Link]
-
Hagen, K., et al. (1977). 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. Acta Crystallographica Section B, 33(11), 3583-3585. [Link]
-
Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' journal of analytical chemistry, 366(8), 781–791. [Link]
Sources
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. Frontiers | Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy [frontiersin.org]
- 3. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Absorption [Fluorene] | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Carbonyl Impurities: A Comparative Analysis of (9H-Fluoren-2-YL)hydrazine and Established Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of trace-level impurities is not merely a procedural step but a cornerstone of product safety and regulatory compliance. Among the most critical impurities are aldehydes and ketones, which are frequently classified as potential genotoxic impurities (GTIs). Their inherent reactivity and potential to damage genetic material demand analytical methods of the highest sensitivity and reliability.
This guide provides an in-depth technical comparison of derivatization agents used for the HPLC-UV analysis of carbonyl compounds. We will explore the theoretical application of (9H-Fluoren-2-YL)hydrazine , a reagent with structural promise, and contrast it with the performance of the industry-standard reagent, 2,4-dinitrophenylhydrazine (DNPH) . This analysis is grounded in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a field-proven perspective on method validation.[1]
The Principle of Derivatization for Carbonyl Analysis
Many low-molecular-weight aldehydes and ketones, such as formaldehyde and acetaldehyde, are challenging to detect directly using High-Performance Liquid Chromatography (HPLC) with UV detection. This is due to their lack of a strong chromophore—a part of a molecule that absorbs ultraviolet or visible light.
To overcome this, a technique called pre-column derivatization is employed. A derivatizing agent, typically a hydrazine-based compound, is reacted with the carbonyl group of the analyte. This reaction forms a stable hydrazone derivative that incorporates a strong chromophore, rendering it easily detectable by a UV detector and improving its chromatographic retention.
Caption: Proposed reaction of this compound with formaldehyde.
Despite its theoretical advantages, a comprehensive search of scientific literature reveals a critical gap: the absence of published, fully validated analytical methods using this compound for the quantitative analysis of carbonyl compounds. While the reagent is commercially available, without supporting experimental data on key validation parameters such as linearity, accuracy, precision, and sensitivity (LOD/LOQ), its adoption in a regulated drug development environment is untenable. For a method to be trustworthy, it must be proven fit for its intended purpose through rigorous validation. [2]
The Industry Standard: 2,4-Dinitrophenylhydrazine (DNPH)
In stark contrast, 2,4-dinitrophenylhydrazine (DNPH) is the most widely used and well-documented derivatizing agent for carbonyl analysis. [3]Numerous validated HPLC-UV methods based on DNPH derivatization are cited in regulatory guidelines and scientific literature, making it the benchmark against which any new reagent must be compared.
The reaction with carbonyls yields stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivatives that absorb strongly around 360 nm, a wavelength where interference from many pharmaceutical matrices is minimal. [4]
Performance Comparison: this compound vs. DNPH
The core of any objective comparison lies in experimental data. As no validated data is publicly available for this compound, we present a summary of typical performance characteristics for validated HPLC-UV methods using DNPH for the analysis of formaldehyde. This table serves as the current "gold standard" that a new method using an alternative reagent would need to meet or exceed.
| Validation Parameter | Typical Performance for DNPH-based Methods | Rationale (as per ICH Q2(R1)) |
| Linearity (R²) | > 0.999 [1] | Demonstrates a direct proportional relationship between concentration and instrument response over the analytical range. |
| Limit of Detection (LOD) | 0.005 - 0.02 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.025 - 0.1 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (% Recovery) | 98% - 102% | Measures the closeness of the test results to the true value. Assessed by spiking a known amount of analyte into a matrix. |
| Precision (%RSD) | < 2% (Repeatability) | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Specificity / Selectivity | Baseline resolution from API and other impurities | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
Note: The values presented are representative and can vary based on the specific instrumentation, column, and mobile phase conditions used.
Experimental Protocol: A Self-Validating System for Carbonyl Impurity Analysis using DNPH
Trustworthiness in analytical science is built on robust, reproducible protocols. The following is a detailed methodology for the validation of an HPLC-UV method for determining formaldehyde in a drug substance, based on DNPH derivatization and aligned with ICH Q2(R1) principles. [1]
Preparation of Reagents and Standards
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing ~0.5% phosphoric acid. Filter before use.
-
Formaldehyde Stock Standard (1000 µg/mL): Dilute a certified 37% formaldehyde solution in acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock standard to cover the expected range, e.g., from the LOQ (approx. 0.1 µg/mL) to 150% of the target specification limit.
Sample Preparation and Derivatization
-
Accurately weigh a specified amount of the drug substance (e.g., 100 mg) into a volumetric flask.
-
Add a defined volume of the DNPH reagent.
-
Allow the derivatization reaction to proceed at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes). Causality: Heating ensures the reaction goes to completion for accurate quantification.
-
Cool to room temperature and dilute to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC-UV Chromatographic Conditions
-
Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation Workflow
The validation process systematically proves the method's reliability.
Caption: Logical workflow for analytical method validation based on ICH guidelines.
-
Specificity: Inject blank diluent, a placebo (matrix without the drug substance), the drug substance sample, and a spiked sample. The peak for the formaldehyde-DNPH derivative should be well-resolved from any other peaks.
-
Linearity: Inject the series of working standards in triplicate. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (R²), which should be ≥ 0.999.
-
LOD & LOQ: Determine the limits of detection and quantification, typically based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Spike the drug substance with known amounts of formaldehyde at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare in triplicate and calculate the percent recovery at each level.
-
Precision:
-
Repeatability (Intra-assay): Analyze six independent preparations of the drug substance spiked at 100% of the specification limit on the same day. The relative standard deviation (%RSD) should be < 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results are compared to assess the method's long-term consistency.
-
-
Robustness: Intentionally make small variations to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and evaluate the impact on the results. This demonstrates the method's reliability during routine use.
Conclusion and Forward Outlook
The validation of an analytical method is a systematic journey that demonstrates its suitability, reliability, and accuracy for its intended purpose. While This compound possesses a promising chemical structure for the derivatization of carbonyls, the current lack of published validation data makes it an unproven tool for use in regulated pharmaceutical analysis. Its potential for high sensitivity remains theoretical until substantiated by rigorous experimental evidence.
Conversely, 2,4-dinitrophenylhydrazine (DNPH) represents a field-proven, authoritative standard. The wealth of available data and its established use in regulatory submissions provide a high degree of trustworthiness. Any new derivatizing agent, including this compound, must undergo a complete validation study, as outlined in this guide, and demonstrate performance that is at least equivalent, if not superior, to the established DNPH-based methods. For researchers in drug development, adhering to these validation principles with established reagents is the most secure path to ensuring data integrity and regulatory acceptance.
References
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
- Soman, A.Q., Chan, Y., & Li, Q. (2008). A favorite derivatizing agent for the analysis of aldehydes has been 2,4-dinitrophenylhydrazine (2,4-DNPH).
- Frey, J., et al. (2007). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC.
-
SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- Koivusalmi, E., et al. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91.
- Wang, J., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 128, 264-270.
- Zhang, K., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk.
- Zarei, P., et al. (2021). Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method.
-
Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of (9H-Fluoren-2-YL)hydrazine
For researchers and professionals in drug development, understanding a compound's specificity is not merely an academic exercise—it is a cornerstone of safety, efficacy, and reliable quantification. (9H-Fluoren-2-YL)hydrazine, with its rigid, polycyclic aromatic fluorene core and its reactive hydrazine moiety, presents a unique profile for molecular interactions. This guide provides a predictive and methodological framework for comprehensively evaluating its cross-reactivity. As no direct studies on this specific molecule exist, we will establish a first-principles approach, detailing the experimental systems required to generate the necessary data for a robust assessment against relevant chemical analogs.
The Principle of Cross-Reactivity: A Predictive Framework
Cross-reactivity occurs when an analytical method or a biological system designed to detect a specific analyte also responds to other, structurally or functionally similar molecules.[1] This can lead to overestimated concentrations, false-positive results, or misunderstood off-target effects, compromising data integrity and therapeutic safety.[2]
For this compound, potential cross-reactivity can be predicted from its two primary structural features:
-
The Fluorene Scaffold : This large, planar aromatic system is a common motif in pharmacologically active compounds.[3] Assays or biological targets that recognize this scaffold may exhibit cross-reactivity with other fluorene derivatives or even other polycyclic aromatic hydrocarbons.
-
The Hydrazine Group : As a potent nucleophile and a known pharmacophore, the hydrazine group is a critical determinant of both chemical reactivity and biological activity. Hydrazine derivatives are well-documented inhibitors of enzymes like monoamine oxidases (MAO) and lysyl oxidases (LOX).[4][5][6] Therefore, functional cross-reactivity with other hydrazine-containing inhibitors is a significant consideration.
This guide will focus on three essential pillars of cross-reactivity assessment: immunological specificity, functional off-target inhibition, and analytical resolution.
Method 1: Immunological Cross-Reactivity via Competitive ELISA
The gold standard for assessing antibody specificity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9] This method quantifies the ability of structural analogs to compete with the target analyte for a finite number of antibody binding sites. The degree of competition directly reflects the extent of cross-reactivity.
Causality of Experimental Design
In this setup, the target analyte, this compound, is conjugated to a carrier protein (e.g., BSA) and immobilized on the microplate. A specific antibody is then introduced along with either the free analyte (for the standard curve) or a potential cross-reactant. The more effectively the free compound competes with the immobilized conjugate for antibody binding, the lower the final signal, yielding a quantitative measure of its binding affinity relative to the primary analyte.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a direct competitive ELISA to assess cross-reactivity.
Detailed Protocol: Direct Competitive ELISA
-
Plate Coating : Dilute a this compound-BSA conjugate to 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing : Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking : Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 2 hours at room temperature.
-
Washing : Repeat the wash step as in step 2.
-
Competitive Reaction :
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Assay Buffer (PBS-T with 0.1% BSA).
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted to a pre-determined optimal concentration).
-
Transfer 100 µL of these mixtures to the coated and blocked plate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing : Repeat the wash step as in step 2.
-
Secondary Antibody : Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions in Assay Buffer. Incubate for 1 hour at room temperature.
-
Washing : Wash the plate five times with Wash Buffer.
-
Detection : Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction : Add 50 µL of 2N H₂SO₄ to each well to stop the reaction.
-
Data Acquisition : Read the optical density (OD) at 450 nm using a microplate reader.
Data Analysis and Presentation
-
Calculate IC50 : Plot the OD values against the logarithm of the concentration for the standard and each tested analog. Use a four-parameter logistic curve fit to determine the IC50 value (the concentration that causes 50% inhibition of signal).
-
Calculate Percent Cross-Reactivity (%CR) : %CR = (IC50 of this compound / IC50 of Analog) × 100
The results should be summarized in a table for clear comparison.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 15.2 | 100% |
| Phenylhydrazine | 350.5 | 4.3% |
| 2-Aminofluorene | 1875.0 | 0.8% |
| Fluorene | >10,000 | <0.1% |
| Table 1: Hypothetical cross-reactivity data for this compound determined by competitive ELISA. Data is for illustrative purposes only. |
Method 2: Functional Cross-Reactivity via Enzyme Inhibition Assays
Predicting off-target effects requires testing for functional cross-reactivity against relevant biological targets. Given that many hydrazine derivatives inhibit amine oxidases, assessing the inhibitory potential of this compound and its analogs against Monoamine Oxidase (MAO) and Lysyl Oxidase (LOX) is a critical step.[4][10]
Causality of Experimental Design
These assays measure enzyme activity by monitoring the production of hydrogen peroxide (H₂O₂), a common byproduct of amine oxidase catalysis.[11][12] A fluorogenic substrate is used, which, in the presence of H₂O₂ and horseradish peroxidase (HRP), generates a highly fluorescent product. A decrease in the rate of fluorescence generation in the presence of a test compound indicates enzyme inhibition. By comparing the IC50 values of different compounds, their relative inhibitory potencies can be determined.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for a fluorometric enzyme inhibition assay.
Detailed Protocol: Monoamine Oxidase (MAO-A/B) Inhibition Assay
This protocol is adapted from commercially available kits.[11][13][14][15]
-
Reagent Preparation : Prepare Assay Buffer, HRP, dye reagent, and the MAO substrate (e.g., p-tyramine) as per kit instructions. Prepare serial dilutions of this compound and analog compounds in Assay Buffer.
-
Reaction Setup : In a 96-well black plate, add:
-
45 µL of sample (recombinant human MAO-A or MAO-B enzyme in Assay Buffer).
-
5 µL of inhibitor dilution (or vehicle for control).
-
-
Pre-incubation : Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Master Mix Preparation : Prepare a Master Reaction Mix containing Assay Buffer, p-tyramine substrate, HRP enzyme, and a dye reagent (e.g., Amplex Red).
-
Initiate Reaction : Add 50 µL of the Master Reaction Mix to each well.
-
Data Acquisition : Immediately place the plate in a fluorescence microplate reader. Measure fluorescence kinetically for 20-30 minutes at 37°C, with excitation at ~530-540 nm and emission at ~585-590 nm.
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and use a non-linear regression to determine the IC50 value.
-
A similar protocol can be followed for Lysyl Oxidase (LOX) inhibition, using a LOX-specific substrate and recombinant LOX enzyme.[12][16][17][18]
Data Analysis and Presentation
Comparative inhibitory activity should be presented in a clear, tabular format.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LOX IC50 (µM) |
| This compound | 2.5 | 15.8 | 35.1 |
| Phenylhydrazine | 0.8 | 5.2 | 12.4 |
| Iproniazid (Control) | 1.2 | 18.0 | >100 |
| BAPN (Control) | >100 | >100 | 25.5 |
| Table 2: Hypothetical enzyme inhibition data for this compound and related compounds. Data is for illustrative purposes only. |
Method 3: Orthogonal Confirmation via HPLC-MS/MS
While immunoassays and enzyme assays test for functional similarity, they do not confirm chemical identity. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) serves as a critical orthogonal method. It provides unequivocal specificity based on distinct physicochemical properties: chromatographic retention time and mass-to-charge (m/z) ratio of the parent ion and its fragments.[19][20]
Causality of Experimental Design
This method physically separates the analyte of interest from potentially interfering compounds in a sample matrix before detection. The high selectivity of tandem mass spectrometry (specifically, Selected Reaction Monitoring or SRM) ensures that only the molecule with a specific precursor ion mass that fragments into a specific product ion will be quantified. This virtually eliminates false positives from cross-reacting analogs that may co-elute. Derivatization is often employed for hydrazines to improve their chromatographic behavior and ionization efficiency.[19][20]
Key Steps for HPLC-MS/MS Method Development
-
Sample Preparation & Derivatization :
-
Extract the compounds from the sample matrix (e.g., plasma, urine).
-
React the extract with a derivatizing agent (e.g., p-anisaldehyde) that specifically targets the hydrazine group to form a stable hydrazone.[19] This improves chromatographic retention and ionization.
-
-
Chromatographic Separation :
-
Use a reversed-phase C18 column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The goal is to achieve baseline separation of the derivatized this compound from derivatized analogs.
-
-
Mass Spectrometry Detection :
-
Optimize MS parameters using electrospray ionization (ESI) in positive ion mode.
-
Determine the m/z of the precursor ion for the derivatized analyte.
-
Perform fragmentation (MS/MS) to identify unique, stable product ions.
-
Establish a Selected Reaction Monitoring (SRM) method using at least two distinct precursor-product ion transitions for confident quantification and confirmation.
-
The ability to resolve and specifically detect this compound in the presence of high concentrations of its analogs by HPLC-MS/MS provides the ultimate confirmation of analytical specificity.
Conclusion
A thorough investigation into the cross-reactivity of this compound requires a multi-faceted, evidence-based approach. The experimental framework outlined in this guide—combining predictive structural analysis with empirical testing through competitive immunoassays, functional enzyme inhibition studies, and confirmatory chromatography—provides a self-validating system for robust characterization. It is crucial to remember that cross-reactivity is not an intrinsic property of a molecule but is context-dependent on the assay system being used.[21] By employing these methodologies, researchers and drug developers can generate the high-quality, reliable data necessary to advance their programs with confidence in their compound's specificity.
References
- Gen-Shen application note. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit.
- Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Subcellular Biochemistry, 87, 95–113.
- Creative Diagnostics. (2021, March 1). Competitive ELISA.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
-
Wang, X., Cohen, L., Wang, J., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(47), 16154–16161. Available from: [Link]
- Wang, X., Cohen, L., Wang, J., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Wang, Y., Zang, X., Li, C., Wu, J., & Sun, Y. (2021). Optimization of an Assay for High Throughput Measurement of Lysyl Oxidase Activity. Bio-protocol, 11(16), e4131.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
-
Srola, D. M., & Mosher, C. M. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1326–1329. Available from: [Link]
-
Wang, Y., Zang, X., Li, C., Wu, J., & Sun, Y. (2021). An in situ activity assay for lysyl oxidases. Communications Biology, 4(1), 1–11. Available from: [Link]
-
Johnson, B. J., Manion, M. K., & Miller, G. P. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & Medicinal Chemistry Letters, 27(15), 3439–3442. Available from: [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13004764, this compound. PubChem.
-
Byzova, N. A., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 180. Available from: [Link]
- Abcam. (2024, August 5). Lysyl Oxidase Inhibitor Screening Kit (Fluorometric) (ab284573).
- Abcam. (2020, August 14). Lysyl Oxidase (LOX) Activity Assay Kit (Fluorometric) (ab112139).
- Sigma-Aldrich. (n.d.). Lysyl Oxidase (LOX) Assay Kit (MAK555).
-
Tipton, K. F., & Youdim, M. B. H. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Available from: [Link]
- Johnson, B. J., Manion, M. K., & Miller, G. P. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PubMed.
- Gyawali, S., & Elin, R. J. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
- ChemicalBook. (n.d.). (9H-FLUOREN-2-YL)-HYDRAZINE.
-
Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(12), 1235–1250. Available from: [Link]
-
Carter, M. D., Johnson, D., & Scholl, M. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 38(4), 214–219. Available from: [Link]
- Dasgupta, A. (2015, October 1). How to Detect and Solve Immunoassay Interference. myadlm.org.
- Biosynth. (2025, July 11). An Introduction To Immunoassay Interference.
- ChemicalBook. (n.d.). (9H-FLUOREN-2-YL)-HYDRAZINE | 118128-53-3.
- ChemicalBook. (n.d.). 118128-53-3((9H-FLUOREN-2-YL)-HYDRAZINE) Product Description.
-
Green, A. L. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(3), 85P–86P. Available from: [Link]
- ResearchGate. (2025, August 6).
-
Green, A. L. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(3), 85P-86P. Available from: [Link]
-
Gökhan-Kelekçi, N., Altan, A. B., & Uçar, G. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(13), 2368. Available from: [Link]
-
Nishikawa, H., Imajima, J., & Asakawa, F. (2023). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. Talanta, 258, 124411. Available from: [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
-
Archana, R., Anbazhagan, R., Sankaran, K. R., Thiruvalluvar, A., & Butcher, R. J. (2010). 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131. Available from: [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quanterix.com [quanterix.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. content.abcam.com [content.abcam.com]
- 17. content.abcam.com [content.abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Carbonyl Derivatization: A Performance Comparison of Dansylhydrazine and (9H-Fluoren-2-YL)hydrazine
For researchers in drug development and the broader scientific community, the precise quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. These molecules are pivotal as metabolic intermediates, biomarkers of oxidative stress, and critical functional groups in active pharmaceutical ingredients. Pre-column derivatization with a fluorogenic hydrazine reagent is a cornerstone technique, converting non-chromophoric carbonyls into highly fluorescent hydrazones amenable to sensitive detection by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides an in-depth performance comparison between two such reagents: the classic, extensively validated Dansylhydrazine (DNSH) and the structurally intriguing, yet less characterized (9H-Fluoren-2-YL)hydrazine . Our analysis moves beyond a simple catalog of features to explain the causality behind experimental choices, offering a field-proven perspective on which reagent to deploy for specific analytical goals.
Part 1: The Established Workhorse: A Deep Dive into Dansylhydrazine (DNSH)
Dansylhydrazine, or 5-(Dimethylamino)naphthalene-1-sulfonohydrazide, has been a trusted reagent for decades. Its popularity stems from a combination of reliable reactivity, the formation of stable derivatives, and excellent fluorescent properties.
Chemical Profile and Reaction Mechanism
DNSH reacts with the carbonyl carbon of an aldehyde or ketone under acidic conditions. The nucleophilic hydrazine nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration to form a stable Schiff base, the dansyl-hydrazone. This reaction effectively "tags" the analyte with the highly fluorescent dansyl group.
Diagram: Derivatization of a Carbonyl with Dansylhydrazine
Caption: General reaction of Dansylhydrazine with a carbonyl compound.
Performance Characteristics of Dansylhydrazine
Dansylhydrazine's performance is well-documented across a vast body of scientific literature. Its derivatives exhibit strong fluorescence and are stable enough for routine HPLC analysis.[1]
| Performance Metric | Dansylhydrazine (DNSH) | Supporting Evidence |
| Excitation Wavelength (λex) | ~340 nm (in Ethanol) | [2] |
| Emission Wavelength (λem) | ~525 nm (in Ethanol) | [2] |
| Derivative Stability | Hydrazone is stable for LC separation | [1][3] |
| LC-MS Suitability | Excellent; derivatives ionize well | [4] |
| Storage Stability | Stable for at least 2 years at -20°C | [2] |
| Common Applications | Quantification of steroids, aldehydes, ketones | |
| Purity | Commercially available at ≥95% (HPLC) |
Expert Insights: Why DNSH Works So Well
The efficacy of Dansylhydrazine is not accidental. The 5-(dimethylamino)naphthalene moiety is a classic fluorophore, where the dimethylamino group acts as a potent electron-donating group, enhancing the fluorescence quantum yield. The sulfonohydrazide group provides the specific reactivity towards carbonyls. This combination results in a reagent that reliably converts a difficult-to-detect analyte into one that is easily measured. Furthermore, its moderate hydrophobicity is well-suited for reversed-phase HPLC, ensuring good chromatographic peak shape and retention.
Validated Experimental Protocol: Quantification of Malondialdehyde (MDA) with DNSH
This protocol is adapted from established methods for quantifying the oxidative stress biomarker MDA.[3][4]
Diagram: Dansylhydrazine Derivatization Workflow
Caption: A typical workflow for sample derivatization using DNSH.
Methodology:
-
Sample Preparation: For serum samples, precipitate proteins by adding 200 µL of methanol to 50 µL of serum. Vortex and centrifuge. The supernatant contains the analytes.[3]
-
Internal Standard: Spike samples with an isotopic internal standard (e.g., d₂-Malondialdehyde) to correct for matrix effects and variability.[4]
-
Acidification: Add 25 µL of 1.5 M hydrochloric acid to 50 µL of the sample extract. This is critical to catalyze the hydrazone formation.[3]
-
Derivatization: Add 25 µL of a Dansylhydrazine solution (e.g., 2.10 mM in a mix of acetonitrile, HCl, and water).[3]
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 45°C) for 30-60 minutes to ensure the reaction proceeds to completion.[3]
-
Analysis: The resulting stable dansyl-hydrazone derivative is then directly analyzed by LC-MS or HPLC with fluorescence detection. A phenyl-hexyl column is often effective for separation.[4]
Part 2: The Potential Challenger: this compound
On paper, this compound presents an interesting alternative. The fluorenyl group is a well-known, rigid, and highly fluorescent polycyclic aromatic hydrocarbon. The presence of the hydrazine functional group suggests it should react with carbonyls in a manner analogous to DNSH.
Chemical Profile
The structure consists of a fluorene core with a hydrazine group attached at the 2-position. This structure is fundamentally different from DNSH, lacking the sulfonamide linker and featuring a different aromatic system.
Performance Characteristics of this compound
A comprehensive review of scientific literature reveals a critical gap: while the synthesis and use of this compound as a building block for other complex molecules are described[5][6][7], its application and performance as a standalone derivatization reagent for analytical quantification of carbonyls are not documented.
| Performance Metric | This compound | Supporting Evidence |
| Excitation Wavelength (λex) | Not available in cited literature | N/A |
| Emission Wavelength (λem) | Not available in cited literature | N/A |
| Fluorescence Quantum Yield | Not available in cited literature | N/A |
| Derivative Stability | Not available in cited literature | N/A |
| LC-MS Suitability | Not available in cited literature | N/A |
| Validated Protocols | Not available in cited literature | N/A |
Expert Insights: A Case of Untapped Potential?
The absence of performance data does not necessarily mean the reagent is ineffective, but rather that it is unvalidated for this specific purpose.
-
The Promise: The fluorene moiety is known for its high fluorescence quantum yield and sharp emission spectra, which could theoretically lead to very low detection limits.
-
The Hurdles: Without empirical data, critical questions remain unanswered. What are the optimal reaction conditions (pH, temperature, solvent)? How stable is the resulting fluorenyl-hydrazone? Does the bulky, rigid fluorene group create steric hindrance that slows down the reaction rate compared to DNSH? How well does the derivative ionize for MS detection? These unknowns make its adoption for validated methods impossible without significant foundational research.
Part 3: Comparative Analysis and Recommendations
| Feature | Dansylhydrazine (DNSH) | This compound |
| Validation Status | Extensively Validated: Decades of use in published, peer-reviewed methods. | Unvalidated: No published data for analytical carbonyl derivatization. |
| Performance Data | Comprehensive: Known λex/λem, stability, and chromatographic behavior. | Unavailable: Key performance metrics are unknown. |
| Protocol Availability | Abundant: Numerous established protocols for various analytes and matrices. | None: Would require complete de novo method development. |
| Risk Profile | Low: A reliable choice for routine and validated assays. | High: Performance is unpredictable; unsuitable for established workflows. |
| Recommendation | Recommended for all routine and development applications requiring sensitive carbonyl quantification. | Recommended only for novel research focused on developing new analytical reagents. |
Conclusion
For researchers, scientists, and drug development professionals who require a robust, reliable, and sensitive method for carbonyl quantification, Dansylhydrazine remains the unequivocal gold standard . Its performance is thoroughly documented, its reaction chemistry is well understood, and a wealth of validated protocols are available to accelerate method development.
This compound , while theoretically promising due to its fluorescent fluorenyl core, is an unknown quantity in this application. It represents an opportunity for academic or industrial research into novel analytical reagents, but it is not a viable alternative for routine or validated assays at this time. The path from a promising chemical structure to a validated analytical reagent is long and requires rigorous characterization of reactivity, stability, and spectroscopic properties—a path Dansylhydrazine completed long ago.
References
-
Chemodex. (n.d.). Dansyl hydrazine - CAS-Number 33008-06-9. Retrieved from Chemodex website.[2]
-
Biosynth. (n.d.). Dansyl hydrazine | 33008-06-9. Retrieved from Biosynth website.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Dansyl Hydrazine 33008-06-9. Retrieved from TCI Chemicals.[1]
-
Sigma-Aldrich. (n.d.). Dansylhydrazine for LC-MS derivatization, LiChropur™, >= 95% HPLC. Retrieved from MilliporeSigma.
-
Clench, M. R., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-2094.[8]
-
Donnarumma, F., et al. (2021). Rapid, Simple and Sensitive Derivatization Coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry for α-KG and α-HG determination. Preprints.[9]
-
Abcam. (n.d.). Dansyl hydrazine (CAS 33008-06-9). Retrieved from Abcam.
-
Lian, L., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693.[10]
-
Anusevičius, K., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank, 2024(3), M1872.[5]
-
PubMed. (n.d.). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. Retrieved from PubMed.[11]
-
Semantic Scholar. (n.d.). LC-MS quantification of malondialdehyde-dansylhydrazine derivatives in urine and serum samples. Retrieved from Semantic Scholar.[12]
-
Kaunas University of Technology. (2024). Synthesis and antimicrobial evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives. KTU ePubl.[6]
-
ResearchGate. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from ResearchGate.[7]
-
National Center for Biotechnology Information. (n.d.). 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. PubMed Central (PMC).[13]
-
ResearchGate. (n.d.). Derivatization techniques for determination of carbonyls in air. Retrieved from ResearchGate.[14]
-
Patrascu, B., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559.[15]
-
Rawa, A., et al. (2020). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Journal of Analytical Toxicology, 44(3), 256-264.[3]
-
PubMed. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Retrieved from PubMed.[16]
-
PubMed. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Retrieved from PubMed.[17]
-
ResearchGate. (2011). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Retrieved from ResearchGate.[18]
-
ChemicalBook. (n.d.). (9H-FLUOREN-2-YL)-HYDRAZINE | 118128-53-3. Retrieved from ChemicalBook.[19]
-
PubMed. (2020). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Retrieved from PubMed.[4]
-
National Center for Biotechnology Information. (n.d.). Dansylhydrazine. PubChem.[20]
-
PubMed. (2024). Strategy for characterization and quantification of fatty acids in plasma by parallel d0/d6-dansylhydrazine derivatization combined with UPLC-MS/MS. Retrieved from PubMed.[21]
Sources
- 1. Dansyl Hydrazine | 33008-06-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Dansyl hydrazine - CAS-Number 33008-06-9 - Order from Chemodex [chemodex.com]
- 3. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives | MDPI [mdpi.com]
- 6. Synthesis and antimicrobial evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives [epubl.ktu.edu]
- 7. researchgate.net [researchgate.net]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. ijisset.org [ijisset.org]
- 10. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS quantification of malondialdehyde-dansylhydrazine derivatives in urine and serum samples. | Semantic Scholar [semanticscholar.org]
- 13. 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors [mdpi.com]
- 16. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. (9H-FLUOREN-2-YL)-HYDRAZINE | 118128-53-3 [chemicalbook.com]
- 20. Dansylhydrazine | C12H15N3O2S | CID 94442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Strategy for characterization and quantification of fatty acids in plasma by parallel d0/d6-dansylhydrazine derivatization combined with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Threat of Antimicrobial Resistance: Evaluating (9H-Fluoren-2-YL)hydrazine Derivatives as a Novel Class of Antimicrobials
A Comparative Guide for Researchers and Drug Development Professionals
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents. In this landscape, heterocyclic compounds have emerged as a promising frontier, with derivatives of (9H-Fluoren-2-YL)hydrazine showing significant potential. This guide offers a comprehensive comparison of the antimicrobial efficacy of these novel derivatives against established drugs, supported by experimental data and methodological insights to inform future research and development.
Introduction: The Rationale for Exploring Fluorene-Based Compounds
The fluorene scaffold, a tricyclic aromatic hydrocarbon, provides a unique and rigid framework for the design of bioactive molecules. Its hydrophobic nature is hypothesized to facilitate interaction with and disruption of microbial membranes, a critical first step in antimicrobial activity. When functionalized with a hydrazine moiety, these derivatives gain additional reactive sites, enhancing their potential to interfere with essential microbial processes. This guide will delve into the synthesis, in vitro efficacy, and proposed mechanisms of action of various this compound derivatives, juxtaposing their performance with that of conventional antibiotics.
Comparative Efficacy: A Quantitative Analysis
The cornerstone of evaluating any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. Below is a comparative summary of reported MIC values for representative this compound derivatives against a panel of clinically relevant pathogens, alongside the MICs of established antibiotics.
| Compound/Drug | Class | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| This compound Derivatives | ||||||
| Fluorenyl-hydrazonothiazole 2[1] | Fluorene-Hydrazone | >256 µg/mL | >256 µg/mL | Inactive | Inactive | Inactive |
| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF)[2] | Fluorene Derivative | Not Reported | Not Reported | Not Reported | Not Reported | 5 µg/mL |
| Established Antibiotics | ||||||
| Vancomycin | Glycopeptide | 1-2 µg/mL[3] | 1-4 µg/mL | Inactive | Inactive | Inactive |
| Ciprofloxacin | Fluoroquinolone | 0.5-2 µg/mL | 0.5-2 µg/mL | 0.015-1 µg/mL | 0.25-1 µg/mL | Inactive |
| Ampicillin | β-Lactam | Resistant | 1-8 µg/mL | 2-8 µg/mL | Resistant | Inactive |
| Amphotericin B | Polyene | Inactive | Inactive | Inactive | Inactive | 0.25-1 µg/mL[2] |
Key Insights from the Data:
-
Certain fluorenyl-hydrazonothiazole derivatives have demonstrated activity against multidrug-resistant Gram-positive bacteria like S. aureus and E. faecalis, although the reported MICs are relatively high[1].
-
Other fluorene derivatives, such as 9,9-bis(4-hydroxyphenyl) fluorene (BHPF), have shown potent antifungal activity against Candida albicans, with an MIC of 5 µg/mL, and exhibit efficacy comparable to Amphotericin B in inhibiting biofilm formation[2].
-
The antibacterial spectrum of the currently reported this compound derivatives appears to be more targeted towards Gram-positive bacteria, with limited to no activity against Gram-negative pathogens like E. coli and P. aeruginosa[1].
Unraveling the Mechanism of Action: A Multifaceted Approach
The precise mechanism by which this compound derivatives exert their antimicrobial effects is an active area of investigation. The current evidence points towards a multi-pronged attack on microbial cells.
Membrane Disruption: The Lipophilic Advantage
The inherent hydrophobicity of the fluorene core is a key structural feature. It is proposed that these molecules intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and permeability[2]. This leads to leakage of essential intracellular components and ultimately, cell death.
Caption: Proposed mechanism of membrane disruption by fluorene derivatives.
Enzyme Inhibition: Targeting Essential Machinery
Beyond membrane disruption, some hydrazone derivatives have been shown to inhibit critical bacterial enzymes. For instance, certain hydrazones exhibit inhibitory activity against DNA gyrase, an enzyme essential for DNA replication in bacteria[4]. This dual-action potential – membrane disruption and enzyme inhibition – makes these compounds particularly compelling as novel antimicrobial candidates.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized methodologies are paramount. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are fundamental for the in vitro assessment of novel compounds like this compound derivatives.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantitative antimicrobial susceptibility testing.
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Agar Well Diffusion for Qualitative Screening
This method provides a preliminary assessment of antimicrobial activity.
Step-by-Step Methodology:
-
Plate Preparation: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized microbial inoculum (0.5 McFarland) evenly across the surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the this compound derivative solution at a known concentration into each well. A control solvent should also be tested.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Future Directions and Conclusion
The exploration of this compound derivatives as a new class of antimicrobial agents is a promising avenue in the fight against AMR. While initial studies have demonstrated their potential, particularly against Gram-positive bacteria and fungi, further research is crucial. Key areas for future investigation include:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial activity and broaden the spectrum of these compounds.
-
In-depth Mechanistic Studies: To fully elucidate the molecular targets and pathways affected by these derivatives.
-
In Vivo Efficacy and Toxicity Studies: To assess their therapeutic potential and safety profiles in animal models.
-
Combinatorial Studies: To investigate potential synergies with existing antibiotics to combat resistant infections.
References
-
Faleye, O. O., Yunus, A., Lee, J. H., & Lee, J. (2025). Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans. Biofilm, 100319. [Link]
-
Anusevičius, K., Stebrytė, I., & Kavaliauskas, P. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank, 2024(3), M1872. [Link]
-
Saleh, M. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]
-
Nazarov, P. A., et al. (2020). Fluorescein Derivatives as Antibacterial Agents Acting via Membrane Depolarization. Biomolecules, 10(2), 309. [Link]
-
Kłys, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(23), 7365. [Link]
- Clinical and Laboratory Standards Institute. (2025). Performance Standards for Antimicrobial Susceptibility Testing. 35th ed. CLSI supplement M100.
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 6(9), a025320. [Link]
-
Sakagami, Y., et al. (2023). Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage. Communications Chemistry, 6(1), 74. [Link]
-
Pierce, C. G., et al. (2016). In Vitro Antifungal-Antibacterial Combinations are effective against MRSA in Candida albicans-Staphylococcus aureus polymicrobial biofilms. Journal of Bacteriology & Mycology, 2(2), 1-8. [Link]
-
Rogers, P. D., & Andes, D. R. (2000). Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model. Antimicrobial agents and chemotherapy, 44(6), 1533–1537. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Carbonyl Derivatization: A Focus on (9H-Fluoren-2-YL)hydrazine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precise and reproducible quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance. These moieties are integral to the structure of many pharmaceutical compounds, serve as critical biomarkers, and are often indicative of oxidative stress or metabolic pathways. Chemical derivatization is a cornerstone technique to enhance the detectability and chromatographic performance of these analytes, particularly for methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This guide provides an in-depth technical comparison of derivatization agents for carbonyl compounds, with a specific focus on the reproducibility of this critical analytical step. While the specific reagent (9H-Fluoren-2-YL)hydrazine was a key point of interest, a comprehensive review of current scientific literature reveals a notable scarcity of application data for this particular compound in quantitative analytical workflows. Therefore, to provide a robust and evidence-based resource, we will explore the principles of reproducible derivatization through the lens of well-characterized and widely adopted hydrazine reagents, namely 2,4-Dinitrophenylhydrazine (DNPH) and the fluorescent reagent Dansyl Hydrazine . The fluorenyl moiety's inherent fluorescence suggests that this compound could theoretically offer high sensitivity, a hypothesis we will explore in the context of its fluorescent counterparts.
The Critical Role of Derivatization in Carbonyl Analysis
The primary challenge in the analysis of many low-molecular-weight aldehydes and ketones is their volatility and lack of a strong chromophore or fluorophore, which limits their sensitive detection by UV-Vis or fluorescence detectors. Derivatization addresses these limitations by chemically modifying the carbonyl group to introduce desirable properties, such as:
-
Enhanced Molar Absorptivity: Introduction of a chromophore for sensitive UV-Vis detection.
-
Fluorescence: Introduction of a fluorophore for highly sensitive and selective fluorescence detection.
-
Increased Molecular Weight and Ionization Efficiency: Facilitating mass spectrometric analysis.
-
Improved Chromatographic Retention and Resolution: Modifying the polarity and size of the analyte for better separation.
Reproducibility in derivatization is the bedrock of a validated analytical method. Inconsistent reaction yields, unstable derivatives, or the formation of multiple reaction products can lead to significant variability and unreliable quantification.
The Mechanism of Hydrazine-Based Derivatization
The fundamental reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction, resulting in the formation of a hydrazone. This reaction is typically acid-catalyzed.
Caption: General reaction scheme for the derivatization of a carbonyl compound with a hydrazine reagent.
The reproducibility of this reaction is influenced by several factors, including pH, temperature, reaction time, and the presence of potential interferences.
Comparative Analysis of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analytical instrumentation available and the desired sensitivity. Here, we compare the workhorse of carbonyl derivatization, DNPH, with a high-sensitivity fluorescent alternative, Dansyl Hydrazine.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | Dansyl Hydrazine | This compound (Hypothesized) |
| Detection Method | UV-Vis (typically ~360 nm) | Fluorescence (Ex: ~340 nm, Em: ~525 nm)[1] | Fluorescence |
| Sensitivity | Good | Excellent | Potentially Excellent |
| Selectivity | Good for carbonyls | High | High |
| Derivative Stability | Generally stable, but can form E/Z isomers which may affect chromatographic resolution[2][3] | Stable hydrazones | Expected to be stable |
| Reaction Conditions | Acidic (e.g., HCl or H₃PO₄), often requires elevated temperatures (e.g., 40-60°C)[4][5] | Mildly acidic, can proceed at room temperature | Likely requires acidic catalysis |
| Key Advantages | Well-established, cost-effective, extensive literature and standardized methods (e.g., EPA Method 8315A)[4] | High sensitivity, good for trace analysis, derivatives are readily ionizable for MS detection[6][7] | The fluorene moiety is known for its fluorescence, suggesting high sensitivity potential. |
| Key Disadvantages | Formation of stereoisomers can complicate quantification, potential for side reactions with oxidants like ozone.[2] | Higher cost, less established standardized methods compared to DNPH. | Lack of commercially available standards and validated analytical methods. |
Experimental Protocols for Reproducible Derivatization
To ensure high reproducibility, derivatization protocols must be meticulously optimized and controlled.
Protocol 1: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is adapted from established EPA methodologies.[4][5]
Materials:
-
DNPH reagent: 2,4-Dinitrophenylhydrazine solution in acetonitrile, acidified with phosphoric acid.
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Carbonyl standards
-
Sample containing carbonyl compounds
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a solution of the sample in acetonitrile or water.
-
Reaction Mixture: To 1 mL of the sample or standard solution in a vial, add 1 mL of the DNPH reagent.
-
Reaction Incubation: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath at 40°C for 1 hour.
-
Quenching and Dilution: After incubation, allow the vial to cool to room temperature. Dilute the reaction mixture with acetonitrile to a suitable concentration for HPLC analysis.
-
Analysis: Inject an aliquot of the diluted solution into the HPLC system with UV detection at 360 nm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. epa.gov [epa.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
A Comparative Benchmarking Guide to the Fluorescent Properties of (9H-Fluoren-2-YL)hydrazine Adducts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular probes, the sensitive and selective detection of carbonyl compounds—aldehydes and ketones—is paramount for elucidating biological pathways, identifying disease biomarkers, and ensuring quality control in drug development. (9H-Fluoren-2-YL)hydrazine has emerged as a promising reagent for this purpose, leveraging the inherent photophysical advantages of the fluorene scaffold. This guide provides a comprehensive comparison of the fluorescent properties of this compound adducts with established alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal fluorescent probe.
The Principle of Detection: Hydrazone Formation
The detection of carbonyl compounds by this compound is predicated on a well-established chemical reaction: the condensation of a hydrazine with an aldehyde or ketone to form a stable hydrazone. This reaction transforms the non-fluorescent or weakly fluorescent hydrazine into a highly fluorescent derivative. The extended π-conjugation in the resulting hydrazone, incorporating the fluorene ring system, is responsible for the significant enhancement of fluorescence, providing a robust "turn-on" signal for detection.[1][2]
Caption: Reaction of this compound with a carbonyl compound.
Comparative Analysis of Fluorescent Probes
The selection of a fluorescent probe for carbonyl detection hinges on several key performance metrics. Here, we compare the adducts of this compound with two widely used alternatives: Dansyl hydrazine and BODIPY-based hydrazines.
| Property | This compound Adducts | Dansyl Hydrazine Adducts | BODIPY-Hydrazine Adducts |
| Excitation (λex) | ~350-380 nm (estimated) | ~340 nm (in ethanol)[3] | ~500-530 nm[2] |
| Emission (λem) | ~450-500 nm (estimated) | ~525 nm (in ethanol)[3] | ~510-560 nm[2] |
| Quantum Yield (Φf) | Expected to be high | Generally moderate | High (0.11 - 0.40 reported for some adducts)[2] |
| Molar Absorptivity (ε) | Expected to be high | Moderate | Very High (>80,000 cm⁻¹M⁻¹)[4] |
| Photostability | High (characteristic of fluorenes) | Moderate | High |
| Advantages | High quantum yield and photostability of the fluorene core. | Well-established, widely used, good sensitivity. | High molar absorptivity, tunable emission spectra, good photostability. |
| Disadvantages | Limited commercially available photophysical data for specific adducts. | Lower quantum yield compared to other probes[5], UV excitation can cause autofluorescence. | Can be more expensive, synthesis can be complex. |
In-Depth Discussion
This compound adducts are anticipated to possess excellent fluorescent properties due to the high quantum efficiency and photostability inherent to the fluorene ring system. The delocalized π-electron system of fluorene provides a rigid, planar structure that minimizes non-radiative decay pathways, leading to intense fluorescence emission.
Dansyl hydrazine is a classic and widely utilized reagent for the derivatization of carbonyls.[6] Its primary advantages are its commercial availability and a large body of literature supporting its use. However, its fluorescence quantum yield is generally lower than that of more modern probes, and its excitation in the UV region can lead to background fluorescence from biological samples.[5]
BODIPY (boron-dipyrromethene) based hydrazines represent a versatile class of fluorescent probes. They are characterized by high molar absorption coefficients, high fluorescence quantum yields, and sharp emission peaks.[4] Furthermore, the spectral properties of BODIPY dyes can be tuned by chemical modification, allowing for the development of probes with a range of excitation and emission wavelengths.[2] The reaction of a BODIPY-hydrazine with an aldehyde can lead to a significant increase in fluorescence quantum yield, making them excellent "turn-on" probes.[2]
Experimental Protocols
The following protocols provide a general framework for the derivatization of carbonyl compounds and subsequent fluorescence measurement. Optimization may be required for specific applications.
Protocol 1: Derivatization of Carbonyl Compounds
This protocol describes the formation of fluorescent hydrazones in solution.
Materials:
-
This compound, Dansyl hydrazine, or BODIPY-hydrazine
-
Carbonyl-containing sample (e.g., aldehyde or ketone standard, biological extract)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (as catalyst)
-
Small glass vials with screw caps
Procedure:
-
Prepare a stock solution of the fluorescent hydrazine (e.g., 1-10 mM) in anhydrous ethanol or methanol.
-
Prepare the carbonyl-containing sample at a suitable concentration in the same solvent.
-
In a glass vial, combine the carbonyl sample with an excess of the hydrazine solution. A 10 to 50-fold molar excess of the hydrazine is typically recommended to ensure complete reaction.
-
Add a catalytic amount of glacial acetic acid. Typically, 1-2 drops per mL of reaction volume is sufficient.
-
Incubate the reaction mixture. The reaction time and temperature will vary depending on the specific carbonyl compound and hydrazine used. Incubation at room temperature for 1-2 hours or gentle heating (e.g., 60°C for 30 minutes) can be effective.
-
The resulting solution containing the fluorescent hydrazone adduct is now ready for fluorescence measurement.
Caption: Experimental workflow for carbonyl derivatization.
Protocol 2: Fluorescence Measurement
This protocol outlines the basic steps for quantifying the fluorescence of the derivatized sample.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Quartz or disposable cuvettes (for fluorometer) or appropriate microplates
-
Solvent used for the derivatization reaction (for blank measurements)
Procedure:
-
Turn on the fluorometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the excitation and emission wavelengths appropriate for the fluorescent hydrazone being measured (refer to the comparison table).
-
Calibrate the instrument using a reference standard if necessary.
-
Measure the fluorescence of a blank sample containing only the solvent to determine the background signal.
-
Measure the fluorescence intensity of the derivatized sample. Ensure that the sample is properly mixed and free of air bubbles.
-
Record the fluorescence intensity. The intensity is directly proportional to the concentration of the fluorescent hydrazone, and therefore the original carbonyl compound, within the linear range of the assay.
Conclusion
This compound holds significant promise as a fluorescent probe for carbonyl detection, with the potential for high quantum yield and photostability. While a lack of readily available, specific photophysical data for its adducts currently necessitates estimation, its performance is expected to be competitive with or superior to established reagents like Dansyl hydrazine. For applications requiring the highest sensitivity and excitation at longer wavelengths to minimize autofluorescence, BODIPY-based hydrazines remain an excellent, albeit potentially more costly, alternative. The choice of probe will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the instrumentation available, and cost considerations. Further characterization of this compound adducts is warranted to fully realize its potential in the field of chemical and biological analysis.
References
- Georgiou, C. D., Kalaitzopoulou, E., Valavanidis, A., & Grune, T. (2018). Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. Redox Biology, 16, 234-242.
- Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025). RSC Advances.
- Aromatic hydrazine-based fluorophores: Synthesis, spectroscopy and bioapplications. (n.d.).
- Fluorimetric screening assay for protein carbonyl evaluation in biological samples. (2015). Analytical Biochemistry.
- Reagents for Modifying Aldehydes and Ketones—Section 3.3. (n.d.). Thermo Fisher Scientific - HK.
- Protein Carbonyl Fluorometric Assay Kit. (n.d.). Cayman Chemical.
- BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. (2018). ACS Omega.
- Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls. (1986). Analytical Biochemistry.
- Reversible Colorimetric and Fluorescence Solid Sensors Based on Aryl Hydrazone Derivatives of 1,8-Naphthalimides for Caustic Media and Biogenic Amine Vapors. (2022). Molecules.
- Extinction Coefficient [BODIPY FL]. (n.d.).
- HPLC Labeling Reagents. (n.d.). TCI Chemicals.
- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- 9-Fluorenone hydrazone. (n.d.). PubChem.
- 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. (2010). Acta Crystallographica Section E: Structure Reports Online.
- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024).
- Dansylhydrazine fluorescence, BioReagent, = 90 HPLC 33008-06-9. (n.d.). Sigma-Aldrich.
- Derivatiz
- BODIPY™. (n.d.).
- Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. (2019). New Journal of Chemistry.
- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
- A BODIPY/pyrene-based chemodosimetric fluorescent chemosensor for selective sensing of hydrazine in the gas and aqueous solution state and its imaging in living cells. (2025).
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
- Squaraine-hydrazine adducts for fast and colorimetric detection of aldehydes in aqueous media. (n.d.). OUCI.
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2004).
- Acetone hydrazone. (n.d.). Wikipedia.
- Hydrazine acetone. (n.d.). PubChem.
- Methylhydrazine reaction with acetone. (n.d.).
Sources
- 1. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dansylhydrazine fluorescence, BioReagent, = 90 HPLC 33008-06-9 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Fluorene-Based Hydrazine Reagents for High-Sensitivity Chemical Analysis
In the landscape of analytical chemistry, the precise quantification of aldehydes and ketones is paramount across diverse fields, from environmental monitoring and food science to clinical diagnostics and pharmaceutical development. These carbonyl compounds are often present at trace levels, necessitating highly sensitive detection methods. Chemical derivatization is a cornerstone strategy, converting target analytes into species with superior detectability. This guide provides an in-depth comparison of fluorene-based hydrazine reagents, benchmarked against the classical reagent, 2,4-Dinitrophenylhydrazine (DNPH), to equip researchers with the insights needed to select the optimal reagent for their applications.
The Imperative of Carbonyl Derivatization
Carbonyl compounds can be challenging to analyze directly due to their potential reactivity and, for many, a lack of a strong chromophore or fluorophore, leading to poor sensitivity in UV-Vis or fluorescence-based detection methods.[1] Derivatization with hydrazine reagents addresses this by forming stable hydrazone products.[2][3][4] This chemical transformation serves two primary purposes:
-
Enhanced Detection: The reagent introduces a molecular tag that is highly responsive to a specific detection technique.
-
Improved Chromatographic Separation: The resulting derivatives often exhibit better separation characteristics in techniques like High-Performance Liquid Chromatography (HPLC).
Fluorene-based hydrazines, such as 9-fluorenylmethoxycarbonyl-hydrazine (Fmoc-hydrazine), leverage the intrinsic, high quantum yield fluorescence of the fluorene group. This imparts exceptional sensitivity, allowing for detection in the low to sub-picomole range.[5]
Mechanism of Action: Hydrazone Formation
The fundamental reaction between a hydrazine reagent and a carbonyl compound (aldehyde or ketone) is a condensation reaction that results in the formation of a hydrazone and a molecule of water.[6] The reaction is typically acid-catalyzed.
The process begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to form the stable C=N double bond of the hydrazone.
Caption: General mechanism for hydrazone formation.
The Competitors: A Head-to-Head Comparison
For this guide, we will compare Fmoc-hydrazine as the representative fluorene-based reagent against the industry standard, 2,4-Dinitrophenylhydrazine (DNPH) .
| Feature | Fmoc-Hydrazine | 2,4-Dinitrophenylhydrazine (DNPH) |
| Detection Principle | Fluorescence (Ex: ~265 nm, Em: ~315 nm) | UV-Vis Absorbance (~360 nm)[7][8] |
| Sensitivity | Very High (low to sub-picomole LOD)[5] | Moderate (nanomole to high-picomole LOD)[9] |
| Specificity | High for carbonyls | High for carbonyls, but potential for isomers[10] |
| Reaction Conditions | Mild; often requires optimization for pH and time[5] | Well-established; acid-catalyzed[3][11] |
| Derivative Stability | Generally excellent[5] | Stable, but can form E/Z stereoisomers[10] |
| Primary Application | Trace analysis in biological & clinical samples | Routine environmental and industrial analysis[12][13] |
| Cost & Availability | Higher cost, more specialized | Low cost, widely available[14] |
Performance Deep Dive
Sensitivity: The Fluorene Advantage
The core advantage of Fmoc-hydrazine lies in the highly fluorescent fluorenyl moiety. This allows for detection limits that are often orders of magnitude lower than those achievable with DNPH, which relies on UV-Vis absorbance. For instance, studies have demonstrated that Fmoc-hydrazine can quantify sugars (which contain carbonyl groups) with determination limits as low as 0.05-0.4 picomoles.[5] In contrast, methods using DNPH typically report limits of detection in the range of 0.12 to 1.04 mg L⁻¹, which corresponds to a much higher molar quantity.[9]
This makes Fmoc-hydrazine the reagent of choice for applications demanding ultra-high sensitivity, such as analyzing neurotransmitter metabolites, detecting oxidative stress markers, or quantifying trace contaminants in pharmaceutical formulations.
Stability and Specificity
Both Fmoc-hydrazine and DNPH show good reactivity towards aldehydes and ketones. The resulting Fmoc-hydrazones are reported to have excellent stability, which is crucial for reproducible chromatographic analysis.[5]
DNPH is also highly effective, forming stable dinitrophenylhydrazone derivatives.[10] However, a known complication with DNPH derivatives is the potential formation of E and Z stereoisomers due to the C=N double bond.[10] These isomers may separate during chromatography, leading to peak splitting or broadening, which can complicate quantification. While methods exist to mitigate this, it adds a layer of complexity not typically encountered with Fmoc-hydrazones.
Reaction Kinetics and Conditions
Derivatization with DNPH is a well-understood and robust process, forming the basis of standardized methods like EPA Method 8315A for environmental sample analysis.[7] The reaction is typically performed in an acidic solution (e.g., acetonitrile with hydrochloric or sulfuric acid) and proceeds efficiently at room or slightly elevated temperatures.[8]
Fmoc-hydrazine reactions also require careful optimization, particularly of pH, to achieve high derivatization yields. For example, the analysis of sugars with Fmoc-hydrazine was optimized in detail to achieve yields of 77-82%.[5] While highly effective, developing a new method with Fmoc-hydrazine may require more upfront optimization compared to the well-established DNPH protocols.
Experimental Workflow & Protocols
The general workflow for carbonyl analysis using derivatization is consistent regardless of the reagent.
Caption: Standard workflow for carbonyl analysis via derivatization.
Protocol 1: General Derivatization with Fmoc-Hydrazine
This is a representative protocol and must be optimized for the specific analyte and matrix.
-
Reagent Preparation: Prepare a 10 mM solution of Fmoc-hydrazine in a suitable organic solvent (e.g., acetonitrile or ethanol). This solution should be stored protected from light.
-
Sample Preparation: Prepare the sample in a compatible buffer or solvent. For aqueous samples, adjusting the pH to a slightly acidic condition (e.g., pH 4-5 with an acetate buffer) is often optimal to facilitate the reaction.
-
Derivatization:
-
To 100 µL of the sample, add 100 µL of the 10 mM Fmoc-hydrazine solution.
-
Add 20 µL of a catalyst, such as 1% acetic acid in acetonitrile.
-
Vortex the mixture gently.
-
Incubate the reaction at 60-70°C for 30-60 minutes. Protect from light.
-
-
Analysis:
-
After cooling to room temperature, the sample may be directly injected into the HPLC system or subjected to a cleanup step if the matrix is complex.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Detection: Fluorescence Detector (FLD) set to an excitation wavelength of ~265 nm and an emission wavelength of ~315 nm.
-
-
Protocol 2: Standard Derivatization with DNPH (Adapted from EPA Methodologies)
-
Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of strong acid (e.g., 1% v/v sulfuric acid). Commercially prepared solutions are also available.
-
Sample Derivatization:
-
For aqueous samples, adjust the pH to approximately 3.[8]
-
Mix the sample with an excess of the DNPH reagent solution.
-
Allow the reaction to proceed at room temperature for at least 1 hour, or as specified by the standard method.[8] The formation of a yellow-to-orange precipitate indicates the presence of carbonyls.[6]
-
-
Extraction & Analysis:
-
The resulting dinitrophenylhydrazones are typically extracted from the aqueous phase using a solid-phase extraction (SPE) C18 cartridge.
-
The cartridge is then eluted with acetonitrile.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.
-
Detection: UV-Vis detector set to a wavelength of 360 nm.[8]
-
-
Conclusion and Recommendations
The choice between fluorene-based hydrazine reagents and traditional alternatives like DNPH is fundamentally driven by the analytical objective, particularly the required sensitivity.
-
Choose Fluorene-Based Reagents (e.g., Fmoc-hydrazine) when:
-
The highest possible sensitivity is required for trace or ultra-trace level quantification.
-
The sample matrix is complex and the high specificity of fluorescence detection can reduce background interference.
-
Analyzing precious or low-volume biological samples where analyte concentration is minimal.[5]
-
-
Choose 2,4-Dinitrophenylhydrazine (DNPH) when:
-
The application involves routine monitoring where analyte concentrations are relatively higher (e.g., industrial hygiene, environmental air quality).[13]
-
Cost-effectiveness and reagent availability are primary concerns.
-
Following established, validated standard methods (e.g., EPA, NIOSH) is required.[7]
-
The laboratory is equipped primarily for UV-Vis detection.
-
Ultimately, fluorene-based hydrazines represent a powerful, high-performance tool for challenging analytical scenarios. While DNPH remains a reliable and economical workhorse for many routine applications, the superior sensitivity afforded by the fluorene tag unlocks new possibilities for researchers working at the frontiers of chemical analysis.
References
-
Liu, J., et al. (1991). Synthesis and application of Fmoc-hydrazine for the quantitative determination of saccharides by reversed-phase high-performance liquid chromatography in the low and subpicomole range. Analytical Biochemistry, 195(1), 160-167. [Link]
-
Lothrop, A. P., et al. (n.d.). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]
-
Leko, M., et al. (2025). Key aspects of solid phase synthesis of peptide hydrazides on hydrazine 2CT and hydrazone resin. Journal of Peptide Science. [Link]
-
Vogel, M., et al. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' Journal of Analytical Chemistry, 366(7-8), 781-791. [Link]
-
Charnbhumidol, P. (2023). Rapidly Analyzing Carbonyl Compounds Using HPLC. LCGC International. [Link]
-
Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
-
Silva, R. C., et al. (2019). Aldehyde determination in food by 2,4-dinitrophenylhydrazine derivatization: A review. Food Chemistry. [Link]
-
Herrington, J. S., & Weber, R. J. (2012). A review of the applications of 2, 4-dinitrophenylhydrazine (DNPH) in the analysis of carbonyl compounds in air, water, and soil. Critical Reviews in Analytical Chemistry. [Link]
-
Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141. [Link]
-
Sample Derivatization in Separation Science. (2018). ResearchGate. [Link]
-
Save My Exams. (n.d.). Testing for Carbonyl Compounds. Cambridge (CIE) A Level Chemistry: Revision Note. [Link]
-
Francese, S., et al. (2013). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Methods. [Link]
-
Svajunas, G., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(19), 6649. [Link]
-
Vogel, M., et al. (2000). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Fresenius' Journal of Analytical Chemistry. [Link]
-
Cruz, L., et al. (2014). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. Journal of the Mexican Chemical Society. [Link]
-
Griffiths, R. L., et al. (2013). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 24(12), 1904-1913. [Link]
-
Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Svajunas, G., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(19), 6649. [Link]
-
Schulte-Ladbeck, R., et al. (2001). Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. Analyst, 126(11), 1908-1913. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 663-698. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and application of Fmoc-hydrazine for the quantitative determination of saccharides by reversed-phase high-performance liquid chromatography in the low and subpicomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. epa.gov [epa.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrazine reagents as derivatizing agents in environmental analysis--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shura.shu.ac.uk [shura.shu.ac.uk]
Comparative Guide to the Reaction Products of (9H-Fluoren-2-YL)hydrazine: Structure, Synthesis, and Characterization
This guide provides an in-depth technical comparison of the primary reaction products derived from (9H-Fluoren-2-YL)hydrazine. As a versatile building block in medicinal chemistry and materials science, understanding its reaction pathways and the definitive structural confirmation of its products is paramount for researchers and drug development professionals. We will move beyond simple protocols to explore the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of its chemistry.
The core reactivity of this compound is analogous to that of other arylhydrazines, such as phenylhydrazine. The nucleophilic nature of the hydrazine moiety dictates its primary transformations.[1] However, the attached 9H-fluorene system—a bulky, rigid, and fluorescent polycyclic aromatic hydrocarbon—imparts unique characteristics to the resulting products, influencing their solubility, thermal stability, and photophysical properties.[2][3][4] It is critical to distinguish this compound from its isomer, (9H-Fluoren-9-ylidene)hydrazine (fluorenone hydrazone), as their chemical reactivities are fundamentally different. The former is an arylhydrazine poised for cyclization reactions, while the latter is a hydrazone.[5]
I. Fischer Indole Synthesis: Crafting Fluorene-Fused Carbazoles
The Fischer indole synthesis is arguably the most significant reaction of arylhydrazines, producing the indole aromatic heterocycle from a substituted hydrazine and a carbonyl compound under acidic conditions.[6][7] When this compound is employed, this reaction yields highly conjugated, rigid dibenzocarbazole structures.
Mechanistic Rationale
The reaction proceeds through a well-established mechanism.[6][8] First, the arylhydrazine condenses with an aldehyde or ketone to form an arylhydrazone. This intermediate, which can often be isolated, tautomerizes to its enamine form. A subsequent acid-catalyzed[6][6]-sigmatropic rearrangement, the key step of the reaction, forms a di-imine intermediate. This intermediate rapidly cyclizes and eliminates ammonia upon aromatization to yield the final indole product.[8][9]
Experimental Protocol: Synthesis of a Dibenzocarbazole Derivative
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and a selected ketone (e.g., cyclohexanone, 1.1 equiv) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature to allow the hydrazone intermediate to precipitate. The intermediate can be isolated by filtration or used directly.
-
Cyclization: Add the hydrazone to a suitable acidic catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and zinc chloride are effective.[6][8]
-
Heat the mixture to 80-120°C for 2-4 hours. The reaction progress should be monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by column chromatography or recrystallization.
Structure Confirmation
Definitive confirmation of the dibenzocarbazole structure requires a combination of spectroscopic methods.
| Technique | Expected Observation | Rationale |
| ¹H NMR | Disappearance of hydrazine N-H signals. Appearance of a new, broad singlet in the 10-12 ppm region. Complex aromatic signals. | The singlet corresponds to the indole N-H proton. The fluorenyl and newly formed benzene ring protons will have characteristic shifts. |
| ¹³C NMR | Appearance of new quaternary carbon signals in the aromatic region. | Confirms the formation of the fused ring system. |
| FT-IR | Appearance of a sharp N-H stretch around 3400 cm⁻¹. | Characteristic of the indole N-H bond. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the calculated exact mass of the dibenzocarbazole product. | Confirms the elemental composition and successful cyclization/ammonia loss. |
| Fluorescence | Likely retention or enhancement of fluorescence. | The fluorene moiety is a known fluorophore; extending the conjugation often modulates its emission properties.[3] |
II. Pyrazole Synthesis: Accessing Fluorenyl-Pyrazoles
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and highly efficient method for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry.[10][11]
Mechanistic Rationale
This reaction is a cyclocondensation. The more nucleophilic nitrogen of the hydrazine attacks one carbonyl group, followed by an intramolecular condensation with the second carbonyl group, eliminating two molecules of water to form the stable aromatic pyrazole ring. When using an unsymmetrical 1,3-dicarbonyl, the potential for forming two regioisomers exists, and reaction conditions may be optimized to favor one over the other.[10]
Experimental Protocol: Synthesis of a Fluorenyl-Pyrazole
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 equiv) in ethanol or acetic acid in a round-bottom flask.
-
Add this compound (1.0 equiv) to the solution.
-
Reflux the mixture for 3-6 hours. The reaction can often be catalyzed by a few drops of a mineral acid like HCl.
-
Monitor the reaction by TLC for the disappearance of starting materials.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.
Structure Confirmation
The formation of the pyrazole ring is confirmed by characteristic spectroscopic signatures.
| Technique | Expected Observation | Rationale |
| ¹H NMR | Disappearance of all hydrazine N-H signals. Appearance of a characteristic singlet for the pyrazole C4-H (if unsubstituted). | The absence of N-H signals and the presence of the pyrazole proton signal are strong indicators of ring formation. |
| ¹³C NMR | Signals corresponding to the pyrazole ring carbons (typically three signals if substituted at C3 and C5). | Confirms the presence and substitution pattern of the heterocyclic ring. |
| FT-IR | Absence of C=O stretches (from the dicarbonyl starting material) and N-H stretches (from the hydrazine). | Indicates complete cyclocondensation. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the calculated exact mass of the fluorenyl-pyrazole product. | Provides definitive confirmation of the elemental formula. |
III. Hydrazone Formation: Stable Intermediates and Final Products
The initial condensation of this compound with an aldehyde or ketone yields a hydrazone.[12][13] While this is the first step of the Fischer indole synthesis, hydrazones are often stable, crystalline compounds that can be isolated as the final product. They are valuable in their own right as ligands, analytical reagents, or biologically active molecules.[14]
Mechanistic Rationale
The formation of a hydrazone is a nucleophilic addition-elimination reaction.[12][15] The nucleophilic -NH₂ group of the hydrazine attacks the electrophilic carbonyl carbon. A proton transfer and subsequent elimination of a water molecule yields the C=N double bond of the hydrazone. The reaction is typically reversible and acid-catalyzed.
Experimental Protocol: Synthesis of a Fluorenylhydrazone
-
Reaction: Dissolve this compound (1.0 equiv) in a suitable solvent like ethanol or methanol.
-
Add the corresponding aldehyde or ketone (1.0-1.1 equiv).
-
Add a catalytic amount of acetic acid (1-2 drops) to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-3 hours.
-
Isolation: The product often precipitates directly from the reaction mixture upon cooling.
-
Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum. The purity is often high enough for subsequent steps without further purification.
Structure Confirmation
Characterization focuses on confirming the formation of the C=N imine-like bond and the retention of one N-H proton.
| Technique | Expected Observation | Rationale |
| ¹H NMR | Disappearance of one N-H signal (from the -NH₂ group). Retention of a single, often broad, N-H signal. | Confirms condensation has occurred. The chemical shift of the remaining N-H is diagnostic. |
| ¹³C NMR | Appearance of a new signal in the 140-160 ppm range. | This signal corresponds to the C=N carbon of the hydrazone. |
| FT-IR | Disappearance of the C=O stretch from the carbonyl starting material. Appearance of a C=N stretch around 1600-1650 cm⁻¹. | Provides clear evidence of the transformation from a carbonyl to a hydrazone. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the calculated exact mass of the hydrazone product. | Confirms the elemental composition. |
Comparative Summary and Conclusion
This compound is a powerful synthon for accessing complex, fluorene-containing heterocyclic systems. Its reactivity mirrors that of classical arylhydrazines, enabling predictable and high-yielding syntheses of indoles (dibenzocarbazoles) and pyrazoles.
-
Versus Phenylhydrazine: this compound offers a route to products with enhanced conjugation, rigidity, and potential for fluorescence, properties conferred by the fluorenyl scaffold.[3] Experimental protocols may require slight modifications to account for differences in solubility and reactivity due to the bulky fluorene group.
-
Versus (9H-Fluoren-9-ylidene)hydrazine: It is crucial to select the correct isomer for the desired transformation. This compound is the precursor for Fischer indole and pyrazole syntheses. In contrast, (9H-Fluoren-9-ylidene)hydrazine is a hydrazone itself and is used in different reactions, such as the Hantzsch thiazole synthesis or the formation of azines.[16][17][18]
The choice of reaction pathway—be it Fischer indole synthesis, pyrazole formation, or simple hydrazone synthesis—is dictated by the carbonyl-containing reaction partner and the reaction conditions. By employing the robust analytical techniques detailed in this guide, researchers can unambiguously confirm the structure of their desired products, paving the way for their application in drug discovery and materials science.
References
-
Anusevičius, K., Stebrytė, I., & Kavaliauskas, P. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank, 2024(3), M1872. [Link]
-
Theoretical studies of symmetric five-membered heterocycle derivatives of carbazole and fluorene: precursors of conducting polymers. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Fischer indole synthesis. (2023, December 23). In Wikipedia. [Link]
-
Anusevičius, K., Stebrytė, I., & Kavaliauskas, P. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. ResearchGate. [Link]
-
1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o345. [Link]
-
Synthesis, Characterization, Biological Evaluation and Antibacterial Activity of some Heterocyclic Fluorene Compounds Derived from Schiff Base. (n.d.). International Journal of Current Research and Review. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (2019). Organic Syntheses, 96, 115-131. [Link]
-
Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7334. [Link]
-
Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. (2020). Data in Brief, 31, 105809. [Link]
-
A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2021). DergiPark. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Hydrazones: origin, reactivity and biological activity. (2019). Advances in Bioresearch, 10(4), 1-9. [Link]
-
Synthesis and characterization of novel fluorene–thiophene-based conjugated copolymers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry, 38(3), 568-592. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). Molecules, 20(12), 22899–22912. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Polycyclic aromatic hydrocarbon. (2024, January 8). In Wikipedia. [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020, August 15). Chemistry LibreTexts. [Link]
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (2012). Journal of the American Chemical Society, 134(1), 532–544. [Link]
-
9-Fluorenone hydrazone. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9-Fluorenone hydrazone | C13H10N2 | CID 83627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. soeagra.com [soeagra.com]
- 13. Hydrazone synthesis [organic-chemistry.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (9H-Fluoren-2-YL)hydrazine: A Guide for Laboratory Professionals
For the modern researcher, the synthesis and application of novel chemical entities are paramount to discovery. Yet, the lifecycle of these compounds extends beyond the reaction flask, culminating in the critical, and often overlooked, phase of disposal. This guide provides a comprehensive framework for the safe and compliant disposal of (9H-Fluoren-2-YL)hydrazine, a substituted hydrazine derivative. As a Senior Application Scientist, this document is crafted to blend procedural instruction with the underlying chemical principles, ensuring that safety and scientific integrity remain at the forefront of your laboratory operations.
The absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound necessitates a cautious approach, grounded in the well-documented hazards of its constituent chemical groups: the highly reactive and toxic hydrazine moiety and the environmentally persistent fluorene ring system. This guide, therefore, is built upon a foundation of established protocols for analogous hazardous compounds.
Immediate Safety and Hazard Assessment
This compound must be handled as a substance with significant potential hazards. The hydrazine functional group is associated with acute toxicity, corrosivity, and potential carcinogenicity.[1] Hydrazines as a class are known to be reactive and unstable.[1] The fluorene component, a polycyclic aromatic hydrocarbon (PAH), is recognized for its environmental persistence and toxicity to aquatic life.[2][3]
Core Hazards:
-
Toxicity: Assumed to be toxic via ingestion, inhalation, and dermal contact. Hydrazine and its derivatives can cause severe skin burns and eye damage.[1]
-
Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[1]
-
Reactivity: Hydrazines can be highly reactive, particularly with oxidizing agents.
-
Environmental Hazard: Fluorene is classified as very toxic to aquatic life with long-lasting effects.[3]
Due to these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a multi-step approach focused on segregation, containment, and appropriate chemical treatment or transfer to a licensed waste disposal facility.
Part 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also feature appropriate hazard pictograms for toxicity, corrosivity, and environmental hazard.
-
Segregation from Incompatibles: This waste stream must be kept separate from other laboratory waste, particularly acids and oxidizing agents, to prevent violent reactions.
Part 2: Chemical Neutralization (for Aqueous Solutions)
For dilute aqueous waste streams containing this compound, chemical neutralization can be an effective pretreatment step to degrade the hazardous hydrazine moiety prior to collection by a waste disposal service. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Oxidation with Sodium Hypochlorite (Bleach):
This method is based on the oxidation of the hydrazine group to nitrogen gas.
-
Preparation: In a chemical fume hood, place the aqueous hydrazine waste in a suitably large container equipped with a stirrer. Begin stirring.
-
Dilution: If the concentration of the hydrazine derivative is high, dilute it with water.
-
pH Adjustment: Slowly add a 5% sodium hydroxide solution to raise the pH of the waste to approximately 10-11.
-
Oxidant Addition: While stirring vigorously, slowly add an excess of 5% sodium hypochlorite (household bleach) solution. A common recommendation is a 1:1 volume ratio for dilute hydrazine solutions.[4] Be aware that this reaction can be exothermic.
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete oxidation.
-
Final pH Adjustment: Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Collection: Transfer the treated solution to a labeled hazardous waste container for disposal.
Oxidation with Hydrogen Peroxide:
An alternative method involves oxidation with hydrogen peroxide, often catalyzed by copper salts. This can be a more environmentally friendly option as it avoids the introduction of chlorine.
-
Preparation: As above, prepare the aqueous waste in a suitable container with stirring in a fume hood.
-
pH Adjustment: Adjust the pH to be alkaline (pH 9-10) using sodium hydroxide.
-
Catalyst Addition: Add a small amount of a copper(II) salt solution (e.g., copper(II) sulfate) to act as a catalyst.
-
Oxidant Addition: Slowly add 3% hydrogen peroxide solution. The reaction should be monitored for heat generation.
-
Reaction Time: Allow the reaction to proceed for several hours with continued stirring.
-
Collection: Once the reaction is complete, the treated solution should be collected in a labeled hazardous waste container.
Part 3: Disposal of Solid Waste and Contaminated Materials
-
Solid this compound: Unused or expired solid this compound should not be treated directly in the lab. It must be placed in a sealed, labeled hazardous waste container and disposed of through your institution's EHS-approved waste vendor.
-
Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste. Following the solvent rinse, glassware should be washed with soap and water.
-
Spills: In the event of a spill, evacuate the area and notify your supervisor and EHS. Do not attempt to clean up a large spill yourself. For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical research. For this compound, a compound with inferred high toxicity and environmental risk, a stringent and well-documented disposal protocol is not merely a regulatory requirement but a professional obligation. By understanding the chemical rationale behind these procedures, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for final approval of any disposal protocol.
References
- CN100491273C - Wastewater treatment method containing aromatic hydrazine and aromatic amine compound - Google Patents.
-
Fluorene Degradation Pathway Map - Eawag-BBD. Available at: [Link]
-
Degradation pathways of fluorene to intermediate compounds with corresponding enzymes used - ResearchGate. Available at: [Link]
-
Fact sheet: Fluorene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca. Available at: [Link]
-
Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed. Available at: [Link]
-
New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101 - PMC. Available at: [Link]
-
Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway - Frontiers. Available at: [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf. Available at: [Link]
-
Toxic effect of fluorene-9-bisphenol to green algae Chlorella vulgaris and its metabolic fate. Ecotoxicology and Environmental Safety. Available at: [Link]
-
Advice on storing/handling hydrazine : r/chemistry - Reddit. Available at: [Link]
-
Hydrazine (HSG 56, 1991) - Inchem.org. Available at: [Link]
-
PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF THE SOURCE. International Journal of Engineering Technologies and Management Research. Available at: [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Available at: [Link]
- CN1590311A - Treatment method of hydrazin containing waste water - Google Patents.
-
Toxic effect of fluorene on Perinereis aibuhitensis body wall and its corresponding defense mechanisms: A metabolomics perspective - PubMed. Available at: [Link]
-
(PDF) Detoxication of hydrazine in waste waters - ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. Available at: [Link]
-
Di Wang WASTEWATER TREATMENT IN HYDRAZINE HYDRATE PRODUCTION - Theseus. Available at: [Link]
-
This compound hydrochloride - LookChem. Available at: [Link]
-
(PDF) Detoxifying of hydrazine in waste waters - ResearchGate. Available at: [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]
-
ICSC 0281 - HYDRAZINE - International Chemical Safety Cards (ICSCs). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fact sheet: Fluorene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. Fluorene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. nexchem.co.uk [nexchem.co.uk]
Mastering Safety: A Researcher's Guide to Handling (9H-Fluoren-2-YL)hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and chemical research, a steadfast commitment to safety is paramount. This guide provides essential, direct safety and logistical information for handling (9H-Fluoren-2-YL)hydrazine, a hydrazine derivative. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to ensure a safe and compliant laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol to build a culture of informed caution.
Understanding the Hazard: A Profile of this compound
Key Potential Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4][5] Symptoms of acute exposure to hydrazines can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and in severe cases, coma.[1][2]
-
Carcinogenicity: Hydrazine is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[2] It is prudent to handle all hydrazine derivatives, including this compound, as suspected carcinogens.
-
Corrosivity: Hydrazine compounds can be corrosive and cause severe skin burns and eye damage upon contact.[1][4]
-
Skin Sensitization: May cause an allergic skin reaction.[4][5]
-
Flammability: Hydrazine is a flammable liquid.[3] While the flammability of this compound is not specified, it is wise to treat it as a potential fire hazard.
Given these significant risks, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is not just recommended, but essential.
The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls like fume hoods are the primary means of protection, PPE is your critical last line of defense. The selection of appropriate PPE is a crucial step that requires careful consideration of the task at hand.
PPE Selection Guide for this compound
| Task | Minimum PPE Requirement | Rationale |
| Weighing and Preparing Solutions | Flame-resistant lab coat, disposable gown, double gloves (nitrile), safety goggles, and a face shield. | This task presents a high risk of exposure to the pure, powdered form of the chemical, increasing the danger of inhalation and skin contact. The face shield provides an extra layer of protection against splashes. |
| Conducting Reactions | Flame-resistant lab coat, nitrile gloves, and safety goggles. | While the chemical is in solution, the risk of splashes and contact remains. |
| Work-up and Purification | Flame-resistant lab coat, nitrile gloves, and safety goggles. | Similar to conducting reactions, the potential for exposure persists during these procedures. |
| Handling Waste | Flame-resistant lab coat, heavy-duty nitrile or butyl rubber gloves, and safety goggles. | Waste may be concentrated or contain residual unreacted material, necessitating more robust hand protection. |
Operational Plan: Step-by-Step Safe Handling Protocol
Adherence to a strict, well-defined protocol is the cornerstone of safe chemical handling. The following steps provide a framework for working with this compound.
Designated Area and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[1] This area should be clearly marked with warning signs indicating the presence of a toxic and potentially carcinogenic substance.
-
Fume Hood: A properly functioning chemical fume hood is mandatory for all manipulations of this compound to minimize inhalation exposure.[1]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Donning PPE: A Deliberate Process
The order in which you put on your PPE is important to prevent cross-contamination.
Caption: Sequential process for doffing Personal Protective Equipment.
Emergency Response: Preparedness is Key
Accidents can happen despite the most stringent precautions. A clear and practiced emergency plan is vital.
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately. [6] 2. Alert your supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
-
Wait for trained emergency responders.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3]* Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Treatment: In some cases, chemical neutralization of hydrazine waste may be an option. This should only be performed by trained personnel following a validated standard operating procedure. A common method involves oxidation with an excess of an oxidizing agent like calcium hypochlorite or hydrogen peroxide.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.
References
-
University of California, Santa Barbara. Hydrazine Standard Operating Procedure. [Link]
-
DC Fine Chemicals. Safety Data Sheet: Hydrazine hydrochloride. (2024-11-04). [Link]
-
U.S. Environmental Protection Agency. Hydrazine. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Hydrazines. [Link]
-
The Brückner Research Group, University of Connecticut. Standard Operating Procedure (SOP) for the Use of Hydrazines. [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. (1977-01-01). [Link]
-
Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
-
Reddit. Advice on storing/handling hydrazine. (2020-03-17). [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Hydrazines - References. [Link]
-
U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for Hydrazine. (2009-10-09). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
